molecular formula C22H29ClO6 B15581606 (+)-15-epi Cloprostenol

(+)-15-epi Cloprostenol

Katalognummer: B15581606
Molekulargewicht: 424.9 g/mol
InChI-Schlüssel: VJGGHXVGBSZVMZ-HBWANGNJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+)-15-epi Cloprostenol is a useful research compound. Its molecular formula is C22H29ClO6 and its molecular weight is 424.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18+,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGGHXVGBSZVMZ-HBWANGNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54276-22-1
Record name (5Z)-7-[(1R,2R,3R,5S)-2-[(1E,3S)-4-(3-chlorophenoxy)-3-hydroxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (+)-15-epi Cloprostenol: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of (+)-15-epi Cloprostenol, a synthetic analog of prostaglandin (B15479496) F2α. This document is intended for researchers, scientists, and drug development professionals working with prostaglandins (B1171923) and related compounds.

Chemical Structure and Properties

This compound is the (15S)-epimer of Cloprostenol, a potent agonist of the prostaglandin F2α (FP) receptor. The change in stereochemistry at the C-15 position significantly impacts its biological activity.

Identifier Value
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid[1]
CAS Number 54276-22-1[1][2][3][4]
Molecular Formula C22H29ClO6[2][3][4]
Molecular Weight 424.9 g/mol [2][4]
SMILES String C1--INVALID-LINK--/C=C/--INVALID-LINK--Cl)O)C/C=CCCC(=O)O">C@@HO[1]
InChI Key VJGGHXVGBSZVMZ-HBWANGNJSA-N[1][2][3]
Appearance Liquid[2]
Purity ≥98%[5][6]
Solubility Soluble in ethanol, DMF, and DMSO[2][3]
Storage Store at -20°C[3]
Spectroscopic Data

Synthesis of this compound

The total synthesis of prostaglandins, including Cloprostenol and its epimers, is most famously achieved through the Corey lactone synthesis . This versatile and stereocontrolled route allows for the construction of the complex cyclopentane (B165970) core with the correct stereochemistry, followed by the elaboration of the α and ω side chains. While a specific detailed protocol for the synthesis of the (+)-15-epi epimer is not widely published, the following represents a plausible and detailed workflow based on the established Corey synthesis.

Experimental Workflow: Corey Synthesis of Prostaglandins

G cluster_0 Corey Lactone Formation cluster_1 Omega (ω) Side Chain Installation cluster_2 Alpha (α) Side Chain Installation and Deprotection A Diels-Alder Reaction (Cyclopentadiene derivative + Ketene (B1206846) equivalent) B Baeyer-Villiger Oxidation A->B C Hydrolysis B->C D Iodolactonization C->D E Reductive Deiodination D->E F Protection of Hydroxyl Groups E->F G Oxidation of Primary Alcohol to Aldehyde F->G Corey Lactone Intermediate H Horner-Wadsworth-Emmons Reaction (with phosphonate (B1237965) ylide of ω-chain) G->H I Reduction of C-15 Ketone (Stereoselective - to yield 15S alcohol for epi-Cloprostenol) H->I J Reduction of Lactone to Lactol I->J K Wittig Reaction (with phosphonium (B103445) ylide of α-chain) J->K L Deprotection of Hydroxyl Groups K->L M Saponification of Ester (if present) L->M N N M->N This compound

Caption: Generalized workflow for the synthesis of this compound via the Corey lactone.

Detailed Methodologies

1. Corey Lactone Synthesis: The synthesis begins with a Diels-Alder reaction between a substituted cyclopentadiene (B3395910) and a ketene equivalent to form a bicyclic ketone. This is followed by a Baeyer-Villiger oxidation to introduce the lactone functionality. Subsequent steps involve hydrolysis, iodolactonization to set the stereochemistry of the hydroxyl groups on the cyclopentane ring, reductive deiodination, and protection of the hydroxyl groups to yield the key intermediate, the Corey lactone.

2. Omega (ω) Side Chain Installation: The primary alcohol of the Corey lactone is oxidized to an aldehyde. A Horner-Wadsworth-Emmons reaction with the appropriate phosphonate ylide corresponding to the ω-side chain of Cloprostenol (containing the m-chlorophenoxy group) is then performed to introduce the enone system. Crucially, for the synthesis of the 15-epi isomer, the resulting C-15 ketone must be stereoselectively reduced to the (S)-alcohol. This can be achieved using specific chiral reducing agents.

3. Alpha (α) Side Chain Installation and Final Product Formation: The lactone is reduced to a lactol (a hemiacetal). A Wittig reaction with the appropriate phosphonium ylide of the α-side chain (a five-carbon chain with a terminal carboxylate or its ester) is then carried out. Finally, removal of the protecting groups from the hydroxyl functions and, if necessary, saponification of the ester on the α-chain yields this compound.

Biological Activity and Signaling Pathway

This compound is a synthetic analog of prostaglandin F2α and acts as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). However, it is important to note that it is the 15(S)-epimer and is reported to be significantly less active than its 15(R)-epimer, Cloprostenol.

FP Receptor Signaling Pathway

Upon binding of an agonist like this compound, the FP receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq. This initiates a downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound FP_Receptor FP Receptor (GPCR) Agonist->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., smooth muscle contraction, gene expression) Ca_ER->Downstream PKC->Downstream

Caption: Signaling pathway of the Prostaglandin F (FP) Receptor.

The activated Gq protein stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses, such as smooth muscle contraction and changes in gene expression.

Experimental Protocols for Biological Characterization

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

To differentiate and quantify this compound from its other stereoisomers, a chiral HPLC method is essential.

Methodology:

  • Column: A chiral stationary phase, such as a Chiralcel OD-RH column, is typically used.

  • Mobile Phase: An optimized mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., sodium dihydrogenphosphate) at a specific pH is employed.

  • Detection: UV detection at a wavelength where the analyte absorbs, typically around 220 nm or 275 nm for compounds with a phenyl group.

  • Quantification: The concentration of each enantiomer is determined by integrating the peak area and comparing it to a standard curve.

FP Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the binding affinity (Ki) of this compound for the FP receptor.

Methodology:

  • Membrane Preparation: Membranes expressing the human FP receptor are prepared from a suitable cell line (e.g., HEK293 cells).

  • Assay Setup: In a multi-well plate, the membranes are incubated with a constant concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α) and varying concentrations of the unlabeled competitor, this compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate the FP receptor and trigger a downstream signaling event.

Methodology:

  • Cell Culture and Dye Loading: Cells expressing the FP receptor are cultured in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist Addition: A baseline fluorescence reading is taken before the automated addition of varying concentrations of this compound to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time using a fluorescence plate reader with kinetic reading capabilities.

  • Data Analysis: The increase in fluorescence is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value (the concentration of the agonist that produces 50% of the maximal response) can be determined.

Conclusion

This compound is a structurally defined synthetic prostaglandin analog that acts as a weak agonist at the FP receptor. Its synthesis is achievable through the well-established Corey lactone methodology, with a key stereoselective reduction step to establish the (15S) configuration. The biological characterization of this compound relies on a combination of analytical techniques to ensure stereochemical purity and functional assays to determine its potency and efficacy at the FP receptor. This technical guide provides a foundational understanding for researchers and professionals engaged in the study and development of prostaglandin-based therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (+)-15-epi Cloprostenol (B1669231)

This technical guide provides a comprehensive overview of (+)-15-epi Cloprostenol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). This document details its chemical and physical properties, biological activity, mechanism of action, and relevant experimental protocols.

Introduction

This compound is the 15(S), or 15β-hydroxy, epimer of (+)-cloprostenol.[1][2][3][4][5][6] Cloprostenol itself is a potent synthetic analog of prostaglandin F2α and acts as a powerful FP receptor agonist.[2][3][4][5][][8] The stereochemistry at the C-15 position is crucial for its biological activity, with the (R)-enantiomer being significantly more potent. Consequently, this compound is several orders of magnitude less active as an FP receptor ligand compared to its 15(R) counterpart.[1][2][3][4][5][6] Despite its lower activity, it serves as an important reference compound in prostaglandin research. This guide is intended for research use only and not for human or veterinary use.[1][9][10][11]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

Table 1: Chemical Identifiers and Nomenclature

PropertyValue
CAS Number 54276-22-1[1][2][3][][9][10][11][12]
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid[11]
Synonyms D-Cloprostenol, (+)-15(S)-Cloprostenol[1][5][][9][10]
Molecular Formula C22H29ClO6[1][3][5][][9][10][11][13]
Molecular Weight 424.9 g/mol [1][3][5][][9][10][13]
InChI Key VJGGHXVGBSZVMZ-HBWANGNJSA-N[1][11]
SMILES OC(=O)CCC/C=C\CC1C(O)CC(O)[C@@H]1\C=C--INVALID-LINK--COc1cccc(Cl)c1[1]

Table 2: Physicochemical Properties

PropertyValue
Appearance Liquid or white to slightly yellowish very viscous oil[]
Purity ≥95% or ≥98%[1][5][][9][10]
Solubility DMF: ~50 mg/mL[1][5][6] DMSO: ~50 mg/mL[1][5][6] Ethanol: ~50 mg/mL[1][5][6] PBS (pH 7.2): ~1 mg/mL[1][5][6]
Storage Store at -20°C[5][6]
Stability ≥ 2 years at -20°C[1][5][6]
UV/Vis (λmax) 204, 275 nm[1][5]

Biological Activity and Mechanism of Action

This compound is a synthetic analog of prostaglandin F2α (PGF2α).[9][10][12] Its biological activity is mediated through the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor. Cloprostenol, the parent compound, is a potent agonist at the FP receptor, leading to the functional and morphological regression of the corpus luteum (luteolysis).[14] This action is primarily attributed to the (+)-cloprostenol, the 15(R) enantiomer.[15]

The 15-epi form, this compound, is significantly less active at the FP receptor.[1][2][4][6] Activation of the FP receptor by PGF2α analogs typically initiates a signaling cascade involving the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

While the specific activity of the 15-epi isomer has not been extensively studied, it is understood to interact with the same receptor system but with much lower affinity.[1][2][4][6]

Signaling Pathway

FP_Receptor_Signaling cluster_cell Cell Membrane cluster_cytosol Cytosol PGF2a_analog This compound FP_receptor FP Receptor PGF2a_analog->FP_receptor G_protein Gq/11 FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Response (e.g., Luteolysis) Ca_release->Cell_response PKC->Cell_response

Caption: FP Receptor signaling cascade initiated by PGF2α analogs.

Experimental Protocols

Detailed methodologies for assessing the activity of prostaglandin analogs are crucial for research and development.

Functional Assay: Intracellular Calcium [Ca²⁺]i Mobilization

This protocol is adapted from studies on PGF2α analogs and is suitable for determining the functional agonist potency of this compound at the FP receptor.

Objective: To measure the ability of the compound to stimulate the release of intracellular calcium in cells expressing the FP receptor (e.g., human trabecular meshwork (h-TM) cells or A7r5 cells).

Methodology:

  • Cell Culture: Culture h-TM cells in appropriate media until they reach near-confluence.

  • Fluorescent Dye Loading: Wash the cells with a buffer solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for approximately 60 minutes.

  • Washing: After incubation, wash the cells multiple times with the buffer to remove any extracellular dye.

  • Compound Preparation: Prepare serial dilutions of this compound and a potent agonist control (e.g., (+)-Cloprostenol or Travoprost acid) in the assay buffer.

  • Fluorescence Measurement: Place the plate containing the dye-loaded cells into a fluorescence imaging plate reader (e.g., FLIPR).

  • Baseline Reading: Measure the baseline fluorescence for a short period.

  • Compound Addition: Add the different concentrations of the test compounds to the wells.

  • Data Acquisition: Immediately begin recording the fluorescence intensity in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).

Analytical Method: Enantioselective HPLC

This method allows for the separation and quantification of cloprostenol enantiomers, which is essential for verifying the purity of this compound.[16][17]

Objective: To resolve the enantiomers of cloprostenol and determine the enantiomeric purity of a sample.

Methodology:

  • Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase: Employ a chiral column, such as a Chiralcel OD-RH.[16][17]

  • Mobile Phase: An optimized mobile phase consists of a mixture of acetonitrile (B52724) and a buffer, such as sodium dihydrogenphosphate (e.g., 20mM, pH 3.0), in a ratio of approximately 33:67 (v/v).[16][17]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • Injection: Inject the sample onto the column.

  • Detection: Monitor the elution profile using a UV detector, typically at 210 nm or 274 nm.[16][17]

  • Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification. Calculate the enantiomeric excess (e.e.) by comparing the peak areas of the two enantiomers.

Experimental Workflow Diagram

HPLC_Workflow start Start prep_sample Sample Preparation (Dissolve in mobile phase) start->prep_sample inject Inject Sample prep_sample->inject prep_hplc HPLC System Setup (Chiral Column, Mobile Phase) prep_hplc->inject separate Enantiomeric Separation on Chiral Column inject->separate detect UV Detection (210nm / 274nm) separate->detect acquire_data Data Acquisition (Chromatogram) detect->acquire_data analyze Data Analysis (Peak Integration, Purity Calc.) acquire_data->analyze end End analyze->end

Caption: Workflow for enantioselective analysis by HPLC.

Conclusion

This compound is the less active 15(S)-epimer of the potent PGF2α analog, cloprostenol. Its primary value in research lies in its use as a stereochemical control and reference compound to investigate the structure-activity relationships of prostaglandin analogs at the FP receptor. The protocols outlined in this guide provide a framework for the characterization and analysis of this and related compounds, aiding in the development of novel therapeutics targeting the prostaglandin signaling pathway.

References

biological activity of (+)-15-epi Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Biological Activity of (+)-15-epi Cloprostenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a stereoisomer of (+)-Cloprostenol, a potent synthetic analog of Prostaglandin (B15479496) F2α (PGF2α). As an epimer at the C-15 position, its biological activity is substantially attenuated compared to its 15(R) counterpart, (+)-Cloprostenol. This document provides a comprehensive overview of the known , contextualized by the well-characterized pharmacology of the Prostaglandin F2α receptor (FP receptor). It includes available data on receptor binding, details the canonical signaling pathways, and outlines standard experimental protocols relevant to its study.

Introduction

Prostaglandin F2α (PGF2α) and its synthetic analogs are critical signaling lipids involved in a myriad of physiological and pathological processes, including smooth muscle contraction, luteolysis, and inflammation.[1][2] These molecules exert their effects primarily through the FP receptor, a G-protein coupled receptor (GPCR).[2][3]

Cloprostenol is a widely used synthetic PGF2α analog. The dextrorotatory enantiomer, (+)-Cloprostenol, possesses the 15(R) configuration and is responsible for the vast majority of the compound's biological activity, acting as a potent FP receptor agonist.[4][5] this compound, the 15(S) or 15β-hydroxy epimer, is often considered an impurity or a significantly less active variant.[6][7][8] Multiple sources confirm that this epimer is less active by several orders of magnitude as an FP receptor ligand compared to the 15(R)-cloprostenol, although its specific activity has not been extensively studied.[6][7][9]

Receptor Binding and Functional Activity

Direct quantitative binding or functional data for this compound is scarce in publicly available literature. Its activity is primarily defined by its starkly lower potency relative to (+)-Cloprostenol. The binding of ligands to the FP receptor is highly stereospecific, particularly concerning the configuration of the C-15 hydroxyl group, which is crucial for high-affinity binding.[10]

To provide context, the table below summarizes the high-potency activity of the parent compound, (+)-Cloprostenol (also referred to as d-cloprostenol), and the endogenous ligand PGF2α.

Table 1: Comparative Biological Activity of FP Receptor Agonists

Compound Assay Type System Potency / Affinity Reference
(+)-Cloprostenol (d-Cloprostenol) Competitive Radioligand Binding Bovine Corpus Luteum Membranes Equipotent to PGF2α; ~150x more potent than dl-cloprostenol [11][12]
(+)-Cloprostenol Adipose Differentiation Inhibition Rat Adipose Precursor Primary Culture IC₅₀: 3 x 10⁻¹² M [4]
PGF2α Competitive Radioligand Binding Bovine Corpus Luteum Membranes IC₅₀: 21 nM [10]

| Travoprost Acid | Intracellular Ca²⁺ Mobilization | Cloned Human Ocular FP Receptors | EC₅₀: 17.5 - 37 nM |[] |

Note: dl-cloprostenol is a racemic mixture.

Signaling Pathways

This compound, like PGF2α and (+)-Cloprostenol, is understood to act via the FP receptor. The FP receptor primarily couples to the Gαq protein, initiating a canonical signaling cascade that results in the mobilization of intracellular calcium.[3][14]

Upon agonist binding, the Gαq subunit activates Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. The resulting increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), leading to various downstream cellular responses.[14] Some studies also indicate that PGF2α can transactivate the Epidermal Growth Factor Receptor (EGFR) and trigger the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][15]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand This compound FP_Receptor FP Receptor Ligand->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Ca Ca²⁺ Ca->PKC Activates IP3R->Ca Releases

Caption: Canonical Gq-coupled signaling pathway of the FP receptor.

Experimental Protocols

While specific protocols for this compound are not detailed in the literature, its activity can be assessed using standard assays for GPCRs, particularly the FP receptor.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]PGF2α) for binding to the FP receptor.

Objective: To determine the binding affinity (Ki) of this compound for the FP receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human FP receptor or from tissues with high endogenous expression (e.g., bovine corpus luteum).[12]

  • Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of radiolabeled [³H]PGF2α (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate bound from free radioligand via rapid vacuum filtration through a glass fiber filter, which traps the membranes.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare FP Receptor Membrane Suspension B Add Membranes, [³H]PGF₂α, and Test Compound to Plate A->B C Incubate to Reach Equilibrium B->C D Filter to Separate Bound vs. Free Ligand C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate IC₅₀ and Ki Values E->F

Caption: General workflow for a competitive radioligand binding assay.

Functional Assay (Intracellular Calcium Mobilization)

This assay measures the ability of a test compound to act as an agonist and trigger the FP receptor's downstream signaling cascade.

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound.

Methodology:

  • Cell Culture: Plate cells expressing the FP receptor (e.g., HEK293 or A7r5 cells) in a multi-well plate.[]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound (this compound) to the wells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR system). The increase in fluorescence corresponds to the increase in intracellular calcium concentration.[][14]

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that elicits 50% of the maximal response) and the Emax (maximal efficacy).

Conclusion

This compound is the 15(S)-epimer of the potent PGF2α analog, (+)-Cloprostenol. Its biological activity is markedly lower than that of the 15(R) enantiomer, highlighting the critical stereospecificity of the FP receptor's ligand binding pocket. While direct quantitative data remains limited, its pharmacological profile is understood through its relationship to its parent compound and the well-established Gq-coupled signaling pathway of the FP receptor. Further research using standard binding and functional assays would be required to precisely quantify its affinity and potency, providing a more complete understanding of its biological activity.

References

An In-depth Technical Guide to (+)-15-epi Cloprostenol as a Prostaglandin F2α Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-15-epi Cloprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and the 15(S)-hydroxy epimer of the potent luteolytic agent, (+)-Cloprostenol. As a stereoisomer of a pharmacologically active compound, understanding its interaction with the prostaglandin F2α receptor (FP receptor) is crucial for structure-activity relationship studies and impurity profiling in drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, comparative pharmacological data of related compounds, detailed experimental protocols for its characterization, and visualizations of key biological and experimental pathways. While quantitative data on this compound itself is limited in published literature due to its significantly lower biological activity compared to its 15(R) counterpart, this guide consolidates the available information and provides the necessary context and methodologies for its scientific investigation.

Introduction to this compound

Prostaglandin F2α (PGF2α) is an endogenous eicosanoid involved in a wide array of physiological processes, including uterine contraction, luteolysis, and inflammation. Its actions are mediated primarily through the FP receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] Synthetic analogs of PGF2α, such as Cloprostenol, have been developed to leverage these effects for therapeutic purposes, particularly in veterinary medicine for the synchronization of estrus and termination of pregnancy.[2][3]

Cloprostenol is a racemic mixture of two enantiomers, (+)-Cloprostenol and (-)-Cloprostenol. The biological activity resides almost exclusively in the (+)-enantiomer.[4] Furthermore, the stereochemistry at the C-15 position is a critical determinant of activity. (+)-Cloprostenol possesses a 15(R)-hydroxyl group, which is essential for potent FP receptor agonism. This compound, the subject of this guide, is the corresponding 15(S)-hydroxy epimer.[5][6] Multiple sources indicate that this epimer is significantly less active as an FP receptor ligand, by several orders of magnitude, when compared to the 15(R) form.[5][6][7] However, its specific activity has not been extensively studied.[5][7]

Chemical and Physical Properties:

PropertyValue
Formal Name (+)-9α,11α,15S-trihydroxy-16-(3-chlorophenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid[6]
Synonyms D-Cloprostenol, (+)-15(S)-Cloprostenol[6]
CAS Number 54276-22-1[5][8]
Molecular Formula C₂₂H₂₉ClO₆[6][7]
Formula Weight 424.9 g/mol [6][7]
Purity ≥95%[6]
Formulation Typically supplied as a solution in ethanol (B145695) or as a solid[6]
Storage -20°C[6]
Stability ≥ 2 years at -20°C[9]

Mechanism of Action: The FP Receptor Signaling Pathway

PGF2α and its active analogs exert their effects by binding to the FP receptor. This receptor is primarily coupled to the Gαq class of G proteins.[10] Ligand binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[10] The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates many of the downstream physiological effects, such as smooth muscle contraction.[10]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound (PGF2α Analog) FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Binds G_Protein Gαq/βγ FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Physiological Response (e.g., Smooth Muscle Contraction) PKC->Cell_Response Phosphorylates Targets Ca_Response Increased Intracellular [Ca²⁺] Ca_ER->Ca_Response Ca_Response->Cell_Response

Figure 1. FP Receptor Signaling Pathway.

Data Presentation: Comparative Pharmacology

Direct quantitative pharmacological data for this compound is scarce in peer-reviewed literature. However, its activity is known to be substantially lower than that of its 15(R) epimer, (+)-Cloprostenol.[5][6] To provide context, the following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) for the endogenous ligand PGF2α and several other well-characterized PGF2α analogs at the human FP receptor.

Table 1: Comparative Binding Affinities (Ki) at the Human FP Receptor

CompoundKi (nM)Receptor Selectivity ProfileReference
This compound Data not available. Described as "less active by several orders of magnitude" than the 15(R) epimer.[5][6]Not well studied.[5][5][6]
PGF2α 3.6 - 5.0Binds to other prostanoid receptors (EP₁, EP₃) with lower affinity.[11]
Travoprost Acid 35Highly selective for FP over DP, EP₁, EP₃, EP₄, IP, and TP receptors.[11][11]
Latanoprost Acid 98Binds to EP₁ receptor with lower affinity.[11][11]
Bimatoprost Acid 83Less selective; also binds to EP₁ and EP₃ receptors with relatively high affinity.[11][11]

Table 2: Comparative Functional Potencies (EC₅₀) at the Human FP Receptor (Measured by phosphoinositide turnover in human ciliary muscle cells)

CompoundEC₅₀ (nM)Reference
This compound Data not availableN/A
PGF2α 23[11]
Travoprost Acid 1.4[11]
Latanoprost Acid 124[11]
Bimatoprost Acid 2.8[11]

Experimental Protocols

To characterize the pharmacological profile of this compound, standard in vitro assays for GPCRs are employed. Below are detailed methodologies for three key experiments.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the FP receptor.

  • Objective: To determine the inhibition constant (Ki) of this compound for the human FP receptor.

  • Materials:

    • Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing the human FP receptor.

    • Radioligand: [³H]-PGF2α.

    • Test Compound: this compound.

    • Non-specific Control: High concentration of unlabeled PGF2α (e.g., 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Scintillation Cocktail and Scintillation Counter .

    • Glass Fiber Filters (e.g., Whatman GF/B).

  • Methodology:

    • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The concentration range should span from approximately 10⁻¹² M to 10⁻⁵ M.

    • Assay Setup (in triplicate):

      • Total Binding: Add 50 µL assay buffer, 50 µL [³H]-PGF2α (at a concentration near its Kd), and 100 µL of membrane suspension to wells.

      • Non-specific Binding: Add 50 µL unlabeled PGF2α (10 µM), 50 µL [³H]-PGF2α, and 100 µL of membrane suspension.

      • Competition Binding: Add 50 µL of each this compound dilution, 50 µL [³H]-PGF2α, and 100 µL of membrane suspension.

    • Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

      • Plot the percentage of specific binding against the log concentration of this compound.

      • Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Prep_Membranes Prepare FP Receptor Membranes Incubate Incubate Membranes with Ligands: - Total Binding - Non-specific Binding - Competition Binding Prep_Membranes->Incubate Prep_Ligands Prepare Radioligand ([³H]-PGF2α) Prep_Ligands->Incubate Prep_Compound Prepare Serial Dilutions of this compound Prep_Compound->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Count Scintillation Counting (Quantify Bound Radioactivity) Filter->Count Analyze Data Analysis: - Calculate IC₅₀ - Calculate Ki Count->Analyze

Figure 2. Workflow for a Competitive Radioligand Binding Assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist and trigger the FP receptor's primary signaling event: the release of intracellular calcium.

  • Objective: To determine the potency (EC₅₀) of this compound in stimulating calcium mobilization via the FP receptor.

  • Materials:

    • Cells: HEK293 or CHO cells stably expressing the human FP receptor.

    • Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Test Compound: this compound.

    • Positive Control: PGF2α.

    • Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

  • Methodology:

    • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight to form a confluent monolayer.

    • Dye Loading: Remove the culture medium and add the fluorescent calcium dye (e.g., Fluo-4 AM) dissolved in assay buffer to each well. Incubate for 45-60 minutes at 37°C in the dark.

    • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye. Leave a final volume of buffer in each well.

    • Compound Plate Preparation: Prepare a separate plate with serial dilutions of this compound and the PGF2α positive control at a higher concentration (e.g., 4x final).

    • Measurement:

      • Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

      • Establish a stable baseline fluorescence reading for each well.

      • Program the instrument to automatically inject the compounds from the compound plate into the cell plate.

      • Immediately after injection, record the fluorescence intensity over time (typically for 2-3 minutes) to capture the transient calcium peak.

    • Data Analysis:

      • Determine the maximum fluorescence signal change (peak - baseline) for each concentration.

      • Normalize the data relative to the maximum response produced by the positive control (PGF2α).

      • Plot the normalized response versus the log concentration of this compound.

      • Calculate the EC₅₀ value using a sigmoidal dose-response curve fit.

Inositol Phosphate (IP) Accumulation Assay

This assay provides a cumulative measure of Gq pathway activation by quantifying the accumulation of inositol phosphates, the downstream products of PLC activity.

  • Objective: To confirm Gq coupling and measure the potency (EC₅₀) of this compound by quantifying IP₁ accumulation.

  • Materials:

    • Cells: HEK293 or CHO cells stably expressing the human FP receptor.

    • Labeling Agent: myo-[³H]-inositol.

    • Stimulation Buffer: Buffer containing Lithium Chloride (LiCl), which blocks the degradation of inositol monophosphates, allowing them to accumulate.

    • Test Compound: this compound.

    • Positive Control: PGF2α.

    • Lysis Buffer and Anion Exchange Resin/Columns .

  • Methodology:

    • Cell Labeling: Culture cells in a medium containing myo-[³H]-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.

    • Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl for 15-30 minutes.

    • Stimulation: Add serial dilutions of this compound or PGF2α to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Lysis and Extraction: Terminate the stimulation by adding a lysis buffer (e.g., cold trichloroacetic acid or formic acid).

    • Separation: Apply the cell lysates to anion exchange columns. Wash the columns to remove free [³H]-inositol. Elute the total [³H]-inositol phosphates with a high-salt buffer.

    • Quantification: Measure the radioactivity of the eluate using a scintillation counter.

    • Data Analysis:

      • Plot the DPM of the eluted inositol phosphates against the log concentration of the agonist.

      • Calculate the EC₅₀ value from the resulting dose-response curve.

Logical Relationships and Stereochemistry

The biological activity of Cloprostenol is highly dependent on its stereochemistry. The key relationship is the difference in activity between the 15(R) and 15(S) epimers at the FP receptor.

Logical_Relationship PGF2a PGF2α (Endogenous Ligand) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds & Activates Cloprostenol (+)-Cloprostenol (15R-epimer) Cloprostenol->FP_Receptor Binds & Activates EpiCloprostenol This compound (15S-epimer) EpiCloprostenol->FP_Receptor Binds Weakly Activity High Potency Agonism (Luteolytic Effect) FP_Receptor->Activity Mediates Inactivity Significantly Reduced Activity FP_Receptor->Inactivity Mediates

References

Unraveling the Receptor Binding Affinity of (+)-15-epi Cloprostenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-15-epi Cloprostenol (B1669231) is a stereoisomer of the potent prostaglandin (B15479496) F2α (FP) receptor agonist, (+)-Cloprostenol. While its parent compound is a subject of extensive research, (+)-15-epi Cloprostenol, the 15(S)-hydroxy enantiomer, is characterized by a significantly lower binding affinity for the FP receptor.[1][2] This technical guide synthesizes the available, albeit limited, information regarding the receptor binding profile of this compound. Due to the scarcity of direct quantitative data for this specific epimer, this document provides a comparative analysis of related, more active prostaglandin analogs, details the experimental protocols for assessing receptor binding, and illustrates the pertinent signaling pathways. This guide aims to equip researchers with a foundational understanding and practical methodologies for investigating compounds like this compound.

Introduction to this compound and the Prostaglandin F2α Receptor

The FP receptor is a key component in numerous physiological processes, including female reproductive functions like luteolysis and parturition, and has been implicated in cardiovascular homeostasis.[4] Upon agonist binding, the FP receptor primarily couples to Gq proteins, initiating a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[3][5]

Comparative Receptor Binding Affinity Data

Given the lack of specific quantitative binding data for this compound, this section provides a summary of the binding affinities for the biologically active enantiomer, (+)-Cloprostenol, and other relevant PGF2α analogs. This comparative data is essential for understanding the structure-activity relationships and the relative potency of these compounds at the FP receptor.

CompoundReceptorAssay TypeValueSpeciesSource
(+)-CloprostenolFPInhibition of adipose differentiationIC50: 3 x 10-12 MRat[6][7]
PGF2αFPInhibition of adipose differentiationIC50: 10-8 MRat[6]
Fluprostenol (B1673476)FPInhibition of adipose differentiationIC50: 3-10 x 10-11 MRat[6]
d-Cloprostenol (B24006)PGF2α[3H]PGF2α binding inhibition~150x more potent than dl-cloprostenolBovine[8][9]
PGF2αPGF2α[3H]PGF2α binding inhibitionEquipotent to d-cloprostenolBovine[8]

Note: The IC50 value for (+)-Cloprostenol in the inhibition of adipose differentiation assay is a measure of its functional potency, which is related to its binding affinity. The data from bovine studies highlights the stereospecificity of the FP receptor, with d-cloprostenol (the active enantiomer) being significantly more potent.

Experimental Protocols: Radioligand Binding Assay

To determine the binding affinity (Ki) of an unlabeled compound such as this compound, a competitive radioligand binding assay is a standard and robust method.[10] This section outlines a generalized protocol for such an assay targeting the FP receptor.

Principle

A competitive binding assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]PGF2α) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Materials
  • Receptor Source: Cell membranes prepared from cells or tissues expressing the FP receptor (e.g., bovine corpus luteum, transfected cell lines).

  • Radioligand: A high-affinity radiolabeled FP receptor agonist or antagonist (e.g., [3H]PGF2α).

  • Test Compound: this compound.

  • Reference Compound: Unlabeled PGF2α or (+)-Cloprostenol.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Scintillation Cocktail.

  • 96-well plates, cell harvester, and liquid scintillation counter.

Method
  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes + radioligand.

    • Non-specific Binding: Receptor membranes + radioligand + a high concentration of unlabeled reference compound.

    • Competitive Binding: Receptor membranes + radioligand + increasing concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient duration to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitive binding counts.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate Ki: Use the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

FP Receptor Signaling Pathway

The prostaglandin F2α receptor (FP receptor) is a G-protein coupled receptor that primarily signals through the Gq alpha subunit.[3][5] The activation of this pathway leads to a variety of cellular responses.

Upon agonist binding, the FP receptor undergoes a conformational change, which activates the associated heterotrimeric Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The activated Gαq-GTP then stimulates the enzyme phospholipase C (PLC).[3]

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3] The increase in intracellular Ca2+, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the ultimate cellular response, such as smooth muscle contraction.[3]

Visualizations

FP Receptor Signaling Pathway

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_receptor FP Receptor Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca2+ ER->Ca Releases Ca->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Downstream Targets Agonist PGF2α Analog (e.g., (+)-Cloprostenol) Agonist->FP_receptor Binds

Caption: FP Receptor Gq Signaling Pathway.

Competitive Binding Assay Workflow

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membrane_Prep Prepare Receptor Membranes Total_Binding Total Binding: Membranes + Radioligand Membrane_Prep->Total_Binding NSB Non-specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand Membrane_Prep->NSB Competition Competition: Membranes + Radioligand + Test Compound Membrane_Prep->Competition Ligand_Prep Prepare Radioligand and Test Compound Dilutions Ligand_Prep->Total_Binding Ligand_Prep->NSB Ligand_Prep->Competition Filtration Filtration & Washing Total_Binding->Filtration NSB->Filtration Competition->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Competition Curve & Determine IC50 Data_Processing->Curve_Fitting Ki_Calc Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calc

References

An In-Depth Technical Guide to the Role of (+)-15-epi Cloprostenol in Prostaglandin Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: (+)-15-epi Cloprostenol, a synthetic analog of Prostaglandin (B15479496) F2α (PGF2α).

Executive Summary

This compound is the 15(S)-hydroxy epimer of (+)-Cloprostenol, the biologically active enantiomer of the potent prostaglandin F2α (FP) receptor agonist, Cloprostenol[1][2][3]. Its significance in prostaglandin research stems almost entirely from its profound lack of activity at the FP receptor compared to its 15(R) counterpart[1][2][4][5]. While specific quantitative binding or functional data is not widely published, it is consistently reported to be less active by several orders of magnitude[1][2][4][5]. This makes it an invaluable tool for structure-activity relationship (SAR) studies, serving as a negative control to demonstrate the critical importance of the C-15 hydroxyl group's stereochemistry for FP receptor recognition and activation. This guide provides a comprehensive overview of this compound, its relationship to active congeners, the signaling pathways of its target receptor, and detailed experimental protocols for its characterization.

Introduction to Cloprostenol and its Stereoisomers

Cloprostenol is a synthetic PGF2α analog widely used in veterinary medicine and research as a potent luteolytic agent[6]. The commercial compound is a racemic mixture of two enantiomers: the dextrorotatory (+) or (R)-enantiomer and the levorotatory (-) or (S)-enantiomer[3]. Research has demonstrated that the biological activity, specifically the potent agonism at the FP receptor, resides almost exclusively in the (+)-Cloprostenol enantiomer, also known as d-cloprostenol[3][6].

The stereochemistry of the hydroxyl group at the C-15 position is a critical determinant of biological activity. In the active (+)-Cloprostenol molecule, this group is in the (R) configuration. This compound is the stereoisomer where this configuration is inverted to (S)[1][2]. This single stereochemical change results in a dramatic loss of affinity and functional activity at the FP receptor, highlighting the precise structural requirements for ligand binding.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
Formal Name (+)-9α,11α,15S-trihydroxy-16-(3-chlorophenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid[2][3]
Synonyms (+)-15(S)-Cloprostenol[2][3]
CAS Number 54276-22-1[2][4]
Molecular Formula C₂₂H₂₉ClO₆[2][4]
Molecular Weight 424.9 g/mol [2][4]
Purity ≥95% (typical)[3]
Solubility (approx.) DMF: 50 mg/mL; DMSO: 50 mg/mL; Ethanol: 50 mg/mL; PBS (pH 7.2): 1 mg/mL[2][3]
Storage -20°C (as supplied in solution)[3]

Data Presentation: Receptor Activity

While direct quantitative data for this compound is scarce, its inactivity can be understood by comparing the high potency of its parent compound and other FP receptor agonists. The following table provides a comparative summary of the activity of PGF2α and related active analogs at the FP receptor. The profound inactivity of the 15-epi epimer stands in stark contrast to these values.

CompoundReceptorAssay TypeSpecies/SystemPotencyReference(s)
PGF2α FPRadioligand Binding (Ki)Mouse CHO cells3-4 nM[7]
(+)-Cloprostenol (d-cloprostenol) FPRadioligand BindingBovine Corpus Luteum~150x more potent than racemic (dl)-cloprostenol[6]
Fluprostenol FPRadioligand Binding (Ki)Mouse CHO cells3-4 nM[7]
Cloprostenol FPFunctional (Adipose Differentiation Inhibition)Rat Adipocyte PrecursorsIC₅₀ ≈ 3 x 10⁻¹² M[8]
PGF2α FPFunctional (Adipose Differentiation Inhibition)Rat Adipocyte PrecursorsIC₅₀ ≈ 1 x 10⁻⁸ M[8]
This compound FPGeneral ActivityN/A"Less active by several orders of magnitude"[1][2][5]

Note: The table illustrates the high potency of FP receptor agonists where the C-15 hydroxyl group is in the correct (R) configuration.

Signaling Pathways & Visualizations

The Prostaglandin F2α receptor (FP receptor) is a G-protein coupled receptor (GPCR). Its primary signaling mechanism involves coupling to the Gαq subunit. Activation of the FP receptor by an agonist like (+)-Cloprostenol initiates a well-defined intracellular signaling cascade. Given that this compound is a ligand for this receptor (albeit a very weak one), understanding this pathway is essential for contextualizing its lack of effect.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Set up 96-Well Plate (Total, Non-Specific, Competition Wells) A->B C Incubate to Equilibrium (e.g., 60 min at 30°C) B->C D Terminate via Vacuum Filtration C->D E Wash Filters D->E F Dry Filters & Add Scintillant E->F G Count Radioactivity (CPM) in Scintillation Counter F->G H Data Analysis (Calculate IC50 and Ki) G->H

References

Synthesis and Discovery of (+)-15-epi Cloprostenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of (+)-15-epi Cloprostenol, the (15S)-epimer of the potent prostaglandin (B15479496) F2α analogue, Cloprostenol. While Cloprostenol is a powerful luteolytic agent, its 15-epi counterpart exhibits significantly reduced biological activity.[1][2][3] This document details a plausible synthetic approach based on the renowned Corey lactone methodology, outlines the key differences in biological activity, and presents the established signaling pathway for PGF2α analogues. Experimental workflows for synthesis and characterization are also provided to guide researchers in the field.

Introduction

Prostaglandin F2α (PGF2α) and its synthetic analogues are lipid mediators that play crucial roles in various physiological processes, most notably in reproductive functions such as luteolysis and uterine contraction.[4] Cloprostenol, a synthetic PGF2α analogue, is widely used in veterinary medicine for the synchronization of estrus and termination of pregnancy.[5] The stereochemistry of the hydroxyl group at the C-15 position is a critical determinant of the biological activity of PGF2α analogues. The naturally occurring and more potent form is the (15R)-epimer. This guide focuses on the synthesis and biological profile of the (15S)-epimer of Cloprostenol, known as this compound.

Synthesis of this compound

The total synthesis of prostaglandins (B1171923) is a complex challenge due to the multiple stereocenters. The most versatile and widely adopted strategy is the Corey lactone route, which allows for the stereocontrolled construction of the prostaglandin core structure.[6][7][8][9] A plausible synthetic pathway for this compound, adapted from the general Corey synthesis, is outlined below. The key step for obtaining the 15-epi configuration lies in the non-stereoselective reduction of the C-15 ketone, which yields a mixture of the (15R) and (15S) epimers, followed by their separation.

Synthetic Workflow

Synthetic_Workflow Corey_Lactone Corey Lactone Diol Corey_Aldehyde Corey Aldehyde Corey_Lactone->Corey_Aldehyde Oxidation Enone Enone Intermediate Corey_Aldehyde->Enone Horner-Wadsworth-Emmons Reaction Ketone C-15 Ketone Enone->Ketone Reduction of C-13 double bond (if necessary) Epimers Mixture of 15(R) and 15(S) Epimers Ketone->Epimers Reduction of C-15 Ketone Separation Chromatographic Separation Epimers->Separation Epi_Cloprostenol This compound Separation->Epi_Cloprostenol Cloprostenol (+)-Cloprostenol Separation->Cloprostenol

Caption: General synthetic workflow for obtaining this compound via the Corey lactone route.

Key Experimental Protocols

Protocol 1: Oxidation of Corey Lactone to Corey Aldehyde

  • Dissolve Corey lactone diol in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add an oxidizing agent, for example, Collins reagent (CrO₃·2Pyr) or use a Swern oxidation protocol.

  • Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by quenching the oxidant and extracting the product.

  • Purify the resulting Corey aldehyde by column chromatography.

Protocol 2: Horner-Wadsworth-Emmons Reaction to form the Enone

  • Prepare the appropriate phosphonate (B1237965) ylide required for the introduction of the ω-side chain of Cloprostenol.

  • To a solution of the phosphonate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base such as sodium hydride (NaH) at 0 °C to generate the ylide.

  • Add the Corey aldehyde dropwise to the ylide solution and allow the reaction to proceed at room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the enone product and purify by column chromatography.

Protocol 3: Reduction of the C-15 Ketone and Epimer Separation

  • Dissolve the enone intermediate in a suitable solvent like ethanol (B145695) or methanol.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a reducing agent such as sodium borohydride (B1222165) (NaBH₄). This reduction is often not highly stereoselective and will produce a mixture of the 15(R) and 15(S) alcohols.

  • After the reaction is complete, quench with a proton source (e.g., acetone (B3395972) or acetic acid) and warm to room temperature.

  • Extract the mixture of epimeric alcohols.

  • Separate the (15R) and (15S) epimers using column chromatography on silica (B1680970) gel, as the two epimers have different polarities.

Protocol 4: Final Deprotection and Lactone Opening

  • The separated 15-epi alcohol (with protecting groups on the cyclopentane (B165970) ring hydroxyls and the carboxylic acid as a lactone) is then subjected to further steps to yield the final product.

  • The lactone is reduced to a lactol using a reagent like diisobutylaluminium hydride (DIBAL-H).

  • The α-side chain is introduced via a Wittig reaction.

  • Finally, all protecting groups are removed under appropriate conditions to yield this compound.

Biological Activity and Data Presentation

This compound is the 15(S)-hydroxy enantiomer of (+)-Cloprostenol.[1][2][3] The stereochemistry at the C-15 position is crucial for its biological activity, specifically its interaction with the prostaglandin F2α receptor (FP receptor). The 15(S)-epimer is reported to be significantly less active as an FP receptor ligand compared to the 15(R)-epimer.[1][2][3]

Table 1: Comparison of Biological Activity of Cloprostenol Epimers

CompoundStereochemistry at C-15FP Receptor Binding AffinityLuteolytic Potency
(+)-CloprostenolRHighPotent
This compoundSSeveral orders of magnitude lower than (15R)Very low

Signaling Pathway

Cloprostenol and its epimers exert their effects by interacting with the FP receptor, a G-protein coupled receptor (GPCR). The binding of an agonist to the FP receptor primarily activates the Gq alpha subunit, initiating a well-defined signaling cascade.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α Analogue (e.g., Cloprostenol) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to

Caption: Signaling pathway of PGF2α analogues via the FP receptor.

The binding of a PGF2α analogue to the FP receptor triggers the activation of phospholipase C (PLC).[10][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺). The increased intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC).[12] This cascade ultimately results in various cellular responses, such as smooth muscle contraction.

Conclusion

The synthesis of this compound can be achieved through established methods for prostaglandin synthesis, such as the Corey lactone route, with a key step involving the separation of the C-15 epimers. The profound difference in biological activity between the (15R) and (15S) epimers underscores the critical role of stereochemistry in the interaction with the FP receptor. This technical guide provides a foundational understanding for researchers and professionals in drug development interested in the synthesis and biological evaluation of prostaglandin analogues and their epimers. The detailed protocols and pathway diagrams serve as a valuable resource for further investigation in this field.

References

An In-Depth Technical Guide to (+)-15-epi Cloprostenol as a Stereoisomer of Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloprostenol (B1669231), a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine. Its biological activity is primarily mediated through the prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR). The stereochemistry of cloprostenol is critical for its biological function, with the dextrorotatory enantiomer, (+)-cloprostenol, being the biologically active form. This technical guide provides an in-depth analysis of (+)-15-epi cloprostenol, a key stereoisomer of (+)-cloprostenol, focusing on its stereochemical relationship, comparative biological activity, and the experimental methodologies used for its synthesis, separation, and characterization.

Stereochemistry and Physicochemical Properties

Cloprostenol possesses several chiral centers, giving rise to multiple stereoisomers. The naturally occurring PGF2α has a specific stereochemical configuration that is essential for high-affinity binding to the FP receptor. (+)-Cloprostenol is the enantiomer that mimics this natural configuration and is thus the active isomer.

This compound is an epimer of (+)-cloprostenol, differing only in the configuration of the hydroxyl group at the C-15 position of the ω-chain. In (+)-cloprostenol, the hydroxyl group is in the (R) configuration, whereas in this compound, it is in the (S) configuration. This seemingly minor change has a profound impact on the molecule's ability to interact with the FP receptor.

Table 1: Physicochemical Properties of (+)-Cloprostenol and this compound

Property(+)-CloprostenolThis compound
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid(Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid[1]
Synonyms d-Cloprostenol(+)-15(S)-Cloprostenol[1]
CAS Number 40665-92-754276-22-1[1]
Molecular Formula C₂₂H₂₉ClO₆C₂₂H₂₉ClO₆[1]
Molecular Weight 424.9 g/mol 424.9 g/mol [1]
Stereochemistry at C-15 RS

Biological Activity and Receptor Binding

The primary target of cloprostenol is the FP receptor. The stereochemistry of the C-15 hydroxyl group is a critical determinant for receptor binding and subsequent signal transduction.

Table 2: Comparative Biological Activity of Prostaglandin F Analogs

CompoundReceptor Binding Affinity (vs. PGF2α)Potency (Functional Assays)Reference
(+)-Cloprostenol (d-Cloprostenol) Equipotent to PGF2αHigh[2][3]
dl-Cloprostenol (racemic) ~150 times less potent than d-cloprostenolLower than d-cloprostenol[2][3]
This compound Significantly lower than (+)-cloprostenol (several orders of magnitude)Very low[1][3]
15(R)-PGF2α (15-epi PGF2α) 6.7% of PGF2α binding to ovine luteal cell receptors25% of PGF2α potency in hamster antifertility studies[4]

As the data indicates, the inversion of stereochemistry at the C-15 position in this compound leads to a dramatic reduction in its affinity for the FP receptor.[1][3] This is consistent with observations for the natural prostaglandin, where 15-epi-PGF2α shows significantly reduced biological activity compared to PGF2α.[4]

Prostaglandin F Receptor (FP) Signaling Pathway

The FP receptor is a member of the G-protein coupled receptor superfamily and primarily couples to the Gq alpha subunit.[5] Upon agonist binding, a conformational change in the receptor activates Gq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream physiological effects of PGF2α and its analogs, such as smooth muscle contraction.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α / Cloprostenol FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds Gq Gq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3_receptor IP3 Receptor IP3->IP3_receptor Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ IP3_receptor->Ca Releases ER Endoplasmic Reticulum (Ca²⁺ Store) Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates targets leading to

Caption: PGF2α/FP Receptor Gq Signaling Pathway.

Experimental Protocols

Synthesis of Cloprostenol and its Stereoisomers

The total synthesis of prostaglandins, including cloprostenol, is a complex multi-step process. The Corey synthesis is a landmark and versatile method that is often adapted.[6]

Synthesis_Workflow Corey_Lactone Corey Lactone Derivative Aldehyde Corey Aldehyde Corey_Lactone->Aldehyde Oxidation Enone Enone Intermediate Aldehyde->Enone Horner-Wadsworth-Emmons Reaction (ω-chain) Protected_PG Protected Cloprostenol Enone->Protected_PG Reduction of C15-ketone (generates epimers) Cloprostenol_mix Mixture of Cloprostenol Epimers Protected_PG->Cloprostenol_mix Wittig Reaction (α-chain) & Deprotection Separation Chiral HPLC Separation Cloprostenol_mix->Separation Cloprostenol (+)-Cloprostenol Separation->Cloprostenol Epi_Cloprostenol This compound Separation->Epi_Cloprostenol

Caption: General Synthetic Workflow for Cloprostenol.

Detailed Methodology: Key Synthetic Steps

  • Preparation of the Corey Aldehyde: The synthesis typically begins with a protected Corey lactone derivative, which is oxidized to the corresponding aldehyde.

  • Introduction of the ω-chain (Horner-Wadsworth-Emmons Reaction):

    • Reagents: Corey aldehyde, a suitable phosphonate (B1237965) (e.g., dimethyl (2-oxo-4-(3-chlorophenoxy)butyl)phosphonate), a strong base (e.g., NaH), and an appropriate solvent (e.g., THF).

    • Procedure: The phosphonate is deprotonated with the base to form a stabilized carbanion. This carbanion then undergoes a nucleophilic addition to the Corey aldehyde, followed by elimination to form an enone intermediate with the desired (E)-alkene geometry.[7][8]

  • Reduction of the C-15 Ketone:

    • Reagents: Enone intermediate, a reducing agent (e.g., sodium borohydride, L-selectride).

    • Procedure: The C-15 ketone is reduced to a hydroxyl group. This step is often not completely stereoselective and can lead to a mixture of the desired 15(R)-alcohol and the undesired 15(S)-epimer. The choice of reducing agent can influence the diastereomeric ratio.

  • Introduction of the α-chain (Wittig Reaction):

    • Reagents: The protected prostaglandin intermediate (lactone reduced to a lactol), a phosphonium (B103445) ylide (e.g., (4-carboxybutyl)triphenylphosphonium bromide) and a strong base (e.g., n-butyllithium).

    • Procedure: The phosphonium salt is deprotonated to form the ylide. The ylide then reacts with the lactol to form the cis-double bond of the α-chain.[9][10]

  • Deprotection: The protecting groups on the hydroxyl functions are removed to yield the final cloprostenol epimeric mixture.

Separation of (+)-Cloprostenol and this compound

The separation of the C-15 epimers is typically achieved by chiral High-Performance Liquid Chromatography (HPLC).

Detailed Methodology: Chiral HPLC Separation

  • Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-RH), are commonly used for prostaglandin separations.[11][12]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., sodium dihydrogenphosphate) at a specific pH is typically used. The exact ratio and pH are optimized to achieve baseline separation of the epimers.[11][12]

  • Detection: UV detection at a wavelength where the aromatic ring of cloprostenol absorbs (around 274 nm) is commonly employed.

  • Procedure:

    • The mixture of cloprostenol epimers is dissolved in a suitable solvent.

    • The solution is injected onto the chiral HPLC column.

    • The mobile phase is pumped through the column at a constant flow rate.

    • The different interactions of the epimers with the chiral stationary phase cause them to elute at different retention times.

    • The separated epimers are detected by the UV detector, and the corresponding fractions can be collected for further analysis.

Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of unlabeled ligands, such as (+)-cloprostenol and this compound, to the FP receptor.

Binding_Assay_Workflow Prepare_Membranes Prepare Cell Membranes (with FP Receptors) Incubate Incubate Membranes with: - Radioligand (e.g., [³H]-PGF2α) - Unlabeled Ligand (Cloprostenol isomers) Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 and Ki determination) Quantify->Analyze

Caption: Competitive Radioligand Binding Assay Workflow.

Detailed Methodology: Competitive Radioligand Binding Assay

  • Materials:

    • Receptor Source: Cell membranes from a cell line recombinantly expressing the human FP receptor (e.g., HEK293 or CHO cells) or from tissues with high FP receptor expression (e.g., bovine corpus luteum).

    • Radioligand: A tritiated high-affinity FP receptor agonist, such as [³H]-PGF2α.

    • Unlabeled Ligands: (+)-Cloprostenol and this compound at various concentrations.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold assay buffer.

    • Filtration System: Glass fiber filters and a cell harvester.

    • Scintillation Counter.

  • Procedure:

    • In a series of tubes or a microplate, add a fixed amount of the receptor-containing cell membranes.

    • Add a fixed concentration of the radioligand (typically at or below its Kd value).

    • Add increasing concentrations of the unlabeled competitor ligand ((+)-cloprostenol or this compound).

    • To determine non-specific binding, a set of tubes will contain a high concentration of an unlabeled FP receptor agonist.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

    • The data is analyzed to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[13]

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of a ligand to activate the FP receptor and trigger the downstream signaling cascade, resulting in an increase in intracellular calcium concentration.

Detailed Methodology: Intracellular Calcium Mobilization Assay

  • Materials:

    • Cells: A cell line stably expressing the FP receptor (e.g., HEK293-FP).

    • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

    • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Ligands: (+)-Cloprostenol and this compound at various concentrations.

    • Fluorescence plate reader with an integrated liquid handling system.

  • Procedure:

    • Plate the FP receptor-expressing cells in a multi-well plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

    • After the loading period, wash the cells to remove excess dye.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Add the agonist ((+)-cloprostenol or this compound) at various concentrations and immediately begin recording the fluorescence intensity over time.

    • The binding of an agonist to the FP receptor will trigger the release of intracellular calcium, causing an increase in the fluorescence of the dye.

    • The data is analyzed to determine the concentration of the agonist that produces 50% of the maximal response (EC50), which is a measure of the ligand's potency.

Conclusion

The stereochemical integrity of cloprostenol, particularly at the C-15 position, is paramount for its biological activity. This compound, the C-15 epimer of the active (+)-cloprostenol, exhibits a significantly reduced affinity for the prostaglandin F receptor, rendering it biologically much less active. This technical guide has provided a comprehensive overview of the stereochemical relationship, comparative biological activity, and the detailed experimental protocols for the synthesis, separation, and functional characterization of these important stereoisomers. This information is critical for researchers and professionals involved in the development and quality control of prostaglandin-based pharmaceuticals.

References

The Pharmacology of (+)-15-epi Cloprostenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-15-epi Cloprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). Structurally, it is the 15(S)-hydroxy enantiomer of (+)-cloprostenol.[1][2][3][4] While its parent compound, (+)-cloprostenol, is a potent agonist of the prostaglandin F receptor (FP receptor), this compound is characterized by significantly lower activity.[1][2][3][4] This document provides a comprehensive overview of the pharmacology of PGF2α analogs, with a specific focus on contextualizing the limited available information on this compound. The content is intended for professionals in research and drug development, offering detailed insights into receptor interactions, signaling pathways, and experimental methodologies.

Core Concepts in PGF2α Analog Pharmacology

Prostaglandin F2α and its synthetic analogs, including cloprostenol, are potent luteolytic agents that exert their effects by binding to and activating the FP receptor, a G-protein coupled receptor (GPCR).[5][6][7] The activation of the FP receptor initiates a cascade of intracellular events that are fundamental to the physiological and pharmacological actions of these compounds.[6]

Receptor Binding and Activity

The stereochemistry of PGF2α analogs is a critical determinant of their binding affinity and functional activity at the FP receptor. The natural configuration is the 15(R)-hydroxyl group, which is essential for potent receptor interaction. This compound, possessing a 15(S)-hydroxyl group, exhibits a significantly reduced affinity for the FP receptor, rendering it several orders of magnitude less active than its 15(R) counterpart, (+)-cloprostenol.[1][2][3][4] While specific quantitative binding data for this compound is not extensively documented, the established structure-activity relationships for PGF2α analogs strongly support its classification as a weak FP receptor ligand.

Quantitative Pharmacological Data

Due to the limited specific study of this compound, the following tables present data for the active enantiomer, d-cloprostenol (B24006) (the dextrorotatory, biologically active form of cloprostenol), and other relevant PGF2α analogs to provide a comparative context for receptor affinity and functional potency.

Table 1: Receptor Binding Affinities of PGF2α Analogs

CompoundReceptorSpeciesTissue/Cell LineKi (nM)Reference
d-CloprostenolPGF2αBovineCorpus Luteum~0.15[8]
PGF2αPGF2αBovineCorpus Luteum~0.15[8]
dl-CloprostenolPGF2αBovineCorpus Luteum~22.5*[8]

*Calculated from IC50 values presented in the reference.

Table 2: Functional Potency of PGF2α Analogs

CompoundAssaySpeciesTissue/Cell LineEC50 (nM)Reference
Travoprost acid[Ca2+]i mobilizationHumanOcular FP receptor17.5-37[]
Bimatoprost acid[Ca2+]i mobilizationHumanOcular FP receptor23.3-49.0[]
CloprostenolPhosphoinositide TurnoverHumanTrabecular Meshwork Cells4.5[]
Latanoprost acidPhosphoinositide TurnoverHumanTrabecular Meshwork Cells34.7[]

Signaling Pathways

Activation of the FP receptor by an agonist like (+)-cloprostenol primarily couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a well-defined signaling cascade.

Canonical Gq Signaling Pathway
  • Receptor Activation: Binding of a PGF2α analog to the FP receptor induces a conformational change, leading to the activation of the associated Gq protein.

  • PLC Activation: The activated Gq alpha subunit stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11][12]

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[11]

  • PKC Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).

  • Downstream Effects: Activated PKC phosphorylates various intracellular proteins, leading to a cascade of cellular responses, including smooth muscle contraction, gene expression changes, and hormone secretion.[11]

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a_Analog PGF2α Analog ((+)-Cloprostenol) FP_Receptor FP Receptor (GPCR) PGF2a_Analog->FP_Receptor Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to Binding_Assay_Workflow Membrane_Prep FP Receptor-Expressing Cell Membrane Preparation Incubation Incubation with [³H]PGF2α and this compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Liquid Scintillation Counting of Bound Radioligand Filtration->Counting Analysis Data Analysis: IC50 Determination and Ki Calculation Counting->Analysis Calcium_Assay_Workflow Cell_Culture Culture FP Receptor-Expressing Cells in a Microplate Dye_Loading Load Cells with a Calcium-Sensitive Dye Cell_Culture->Dye_Loading Compound_Addition Add Varying Concentrations of This compound Dye_Loading->Compound_Addition Fluorescence_Reading Measure Fluorescence Intensity Over Time Compound_Addition->Fluorescence_Reading Data_Analysis Data Analysis: EC50 and Emax Determination Fluorescence_Reading->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (+)-15-epi Cloprostenol for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of (+)-15-epi Cloprostenol (B1669231), a valuable tool for research in pharmacology and drug development. This document outlines the synthetic strategy starting from the well-established Corey lactone, details key chemical transformations, and provides protocols for purification and analysis.

Introduction

(+)-15-epi Cloprostenol is the (15S)-epimer of Cloprostenol, a potent synthetic analog of prostaglandin (B15479496) F2α (PGF2α). While Cloprostenol is a powerful agonist of the prostaglandin F receptor (FP receptor), its 15-epi counterpart exhibits significantly lower activity at this receptor.[1][2][3][4][5][6] This stereochemical difference makes this compound an important tool for structure-activity relationship (SAR) studies, serving as a negative control in biological assays to elucidate the specific roles of the 15(R)-hydroxyl group in FP receptor activation and downstream signaling. Understanding the differential effects of these epimers can aid in the design of more selective and potent prostaglandin analogs for various therapeutic applications.

The synthesis of prostaglandin analogs is a well-established field, with the Corey lactone being a cornerstone intermediate.[1][7][8][9][10] The general strategy involves the sequential attachment of the α- and ω-side chains to the cyclopentane (B165970) core of the Corey lactone. A critical step in the synthesis of specific epimers is the stereoselective reduction of the 15-keto intermediate to yield the desired (15S)-hydroxyl configuration of this compound.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through a convergent approach starting from the commercially available (-)-Corey lactone diol or its protected derivatives. The overall workflow can be summarized as follows:

  • Protection of Corey Lactone: Protection of the hydroxyl groups of the Corey lactone is necessary to prevent unwanted side reactions in subsequent steps.

  • α-Side Chain Installation: The upper side chain (α-chain) is typically introduced via a Wittig reaction or a Horner-Wadsworth-Emmons olefination on the lactol derived from the Corey lactone.

  • ω-Side Chain Installation: The lower side chain (ω-chain) is installed, often involving the oxidation of the C11 hydroxyl group to a ketone, followed by the addition of the ω-chain precursor via a cuprate (B13416276) addition or other nucleophilic addition methods. This is followed by the crucial stereoselective reduction of the C15-ketone.

  • Stereoselective Reduction of 15-Keto Intermediate: This is the key step to control the stereochemistry at the C-15 position. To obtain the desired (15S)-epimer, specific reducing agents and conditions are employed.

  • Deprotection and Purification: Removal of the protecting groups and purification of the final product, often requiring preparative HPLC to separate the 15-epimers.

Alternatively, a Mitsunobu reaction can be employed to invert the stereochemistry of the C-15 hydroxyl group from the more commonly synthesized (15R)-epimer to the desired (15S)-epimer.

Experimental Protocols

Protocol 1: Synthesis of the Corey Lactone Intermediate

The Corey lactone is a foundational building block for the synthesis of a wide array of prostaglandins.[1][7][8][9][10] While commercially available, it can also be synthesized in the laboratory. A common route starts from dicyclopentadiene (B1670491).

1.1. Depolymerization of Dicyclopentadiene:

  • Procedure: In a distillation apparatus, heat 200 g of dicyclopentadiene under a nitrogen atmosphere. The dimer will crack to the monomer, cyclopentadiene (B3395910), which is collected by distillation at 38-42 °C. The freshly distilled cyclopentadiene should be used immediately due to its propensity to re-dimerize.

1.2. Cycloaddition to form the Bicyclic Ketone:

  • Materials: Freshly distilled cyclopentadiene, dichloroacetyl chloride, n-heptane, triethylamine (B128534).

  • Procedure: To a solution of dichloroacetyl chloride (100 g) and cyclopentadiene (103 g) in n-heptane (0.68 L) at 0 °C, slowly add a solution of triethylamine (72.4 g) in n-heptane.[11] Stir the reaction mixture overnight at room temperature. Filter the triethylamine hydrochloride salt and wash the filtrate with saturated brine. Dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting bicyclic ketone can be purified by vacuum distillation.

1.3. Baeyer-Villiger Oxidation and subsequent transformations:

  • Procedure: The bicyclic ketone undergoes a Baeyer-Villiger oxidation, followed by dechlorination, ring-opening, resolution, a Prins reaction, and hydrolysis to yield the (-)-Corey lactone diol.[11] For a detailed one-pot synthesis protocol from a bicycloheptane (B81988) derivative, refer to patent WO2010083722A1.[12]

Protocol 2: Synthesis of the 15-Keto Prostaglandin Intermediate

This protocol describes the attachment of the α- and ω-side chains to a protected Corey lactone to yield the key 15-keto intermediate.

2.1. Protection of Corey Lactone Diol:

  • Protect the hydroxyl groups of the Corey lactone diol with a suitable protecting group, such as a p-phenylbenzoyl (PBP) group or a silyl (B83357) ether (e.g., TBDMS).

2.2. Reduction to Lactol and α-Side Chain Installation (Wittig Reaction):

  • Materials: Protected Corey lactone, diisobutylaluminum hydride (DIBAL-H), (4-carboxybutyl)triphenylphosphonium bromide, potassium tert-butoxide.

  • Procedure:

    • Dissolve the protected Corey lactone in dry toluene (B28343) at -78 °C under an argon atmosphere.

    • Add DIBAL-H (1.1 equivalents) dropwise and stir for 3 hours to form the lactol.

    • In a separate flask, prepare the ylide by treating (4-carboxybutyl)triphenylphosphonium bromide with potassium tert-butoxide in dry THF.

    • Add the lactol solution to the ylide suspension at -20 °C and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography.

2.3. ω-Side Chain Installation (Horner-Wadsworth-Emmons Reaction):

  • Materials: The product from the previous step, Collins reagent (or other suitable oxidizing agent), dimethyl (2-oxo-3-(3-chlorophenoxy)propyl)phosphonate, a suitable base (e.g., NaH).

  • Procedure:

    • Oxidize the C-11 hydroxyl group to a ketone using an appropriate oxidizing agent like Collins reagent.

    • To a suspension of NaH in dry THF at 0 °C, add the phosphonate (B1237965) ester dropwise.

    • Add the enone intermediate to the phosphonate anion solution and stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction by quenching with water and extracting with an organic solvent. The crude product is purified by column chromatography to yield the 15-keto prostaglandin intermediate.

Protocol 3: Stereoselective Reduction to this compound

The stereochemical outcome of the reduction of the 15-keto group is highly dependent on the reducing agent and reaction conditions. To favor the formation of the (15S)-epimer, specific bulky reducing agents can be employed.

3.1. Reduction of the 15-Keto Intermediate:

  • Materials: 15-keto prostaglandin intermediate, L-Selectride® (lithium tri-sec-butylborohydride) or other bulky reducing agent, dry THF.

  • Procedure:

    • Dissolve the 15-keto intermediate in dry THF and cool the solution to -78 °C under an argon atmosphere.

    • Add a solution of L-Selectride® (1.2 equivalents) in THF dropwise.

    • Stir the reaction at -78 °C for 3-4 hours.

    • Quench the reaction by the slow addition of water, followed by 1N NaOH and 30% H2O2.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. The ratio of 15(S) to 15(R) epimers should be determined by HPLC analysis of the crude product.

3.2. Deprotection:

  • Remove the protecting groups using appropriate conditions (e.g., TBAF for silyl ethers, K2CO3 in methanol (B129727) for PBP esters) to yield crude this compound.

Protocol 4: Mitsunobu Inversion of (15R)-Cloprostenol (Alternative Route)

If the (15R)-epimer of a protected Cloprostenol derivative is more readily available, the stereochemistry at C-15 can be inverted to the (15S) configuration using a Mitsunobu reaction.[13][14]

  • Materials: Protected (15R)-Cloprostenol derivative, triphenylphosphine (B44618) (PPh3), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), a suitable acid (e.g., p-nitrobenzoic acid), dry THF.

  • Procedure:

    • Dissolve the protected (15R)-Cloprostenol derivative, PPh3, and p-nitrobenzoic acid in dry THF at 0 °C under an argon atmosphere.

    • Add DEAD or DIAD dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate the inverted p-nitrobenzoate ester.

    • Hydrolyze the ester (e.g., with K2CO3 in methanol) to yield the protected this compound.

    • Proceed with the final deprotection steps as described in Protocol 3.2.

Protocol 5: Preparative HPLC Purification of Cloprostenol Epimers

The separation of the 15(R) and 15(S) epimers of Cloprostenol is challenging due to their similar physical properties and often requires chiral chromatography.

  • Instrumentation: A preparative high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Column: A chiral stationary phase column, such as a Chiralcel OD-RH, is recommended for optimal separation.[14][15]

  • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 20 mM sodium dihydrogenphosphate at pH 3.0) is a common mobile phase. The exact ratio will need to be optimized for the specific column and system, but a starting point could be a 33:67 (v/v) mixture of acetonitrile to buffer.[14][15]

  • Procedure:

    • Dissolve the crude mixture of Cloprostenol epimers in the mobile phase.

    • Inject the sample onto the preparative HPLC column.

    • Monitor the elution of the epimers using a UV detector (wavelengths around 210 nm or 274 nm can be used).

    • Collect the fractions corresponding to the this compound peak.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

    • Confirm the purity and identity of the final product by analytical HPLC, mass spectrometry, and NMR spectroscopy.

Data Presentation

Reaction Step Product Typical Yield Diastereomeric Ratio (S:R at C15) Reference
Corey Lactone Synthesis(-)-Corey Lactone DiolVariable>99% ee[11][12]
α-Side Chain Installation (Wittig)Protected Prostaglandin Intermediate60-80%N/A[16]
ω-Side Chain Installation (HWE)15-Keto Intermediate70-90%N/A[17][18][19]
Stereoselective Reduction (L-Selectride®)Protected this compound80-95%Favorable for (S)[20]
Mitsunobu InversionProtected this compound60-80%Inversion[13][14]
Deprotection & PurificationThis compound70-90%>98% de[15][21]

Yields and ratios are approximate and can vary depending on the specific substrate and reaction conditions.

Mandatory Visualizations

Synthetic Workflow for this compound

G cluster_start Starting Material cluster_synthesis Synthesis cluster_alternative Alternative Route cluster_end Final Product & Purification CoreyLactone (-)-Corey Lactone Diol Protection Protection of Hydroxyls CoreyLactone->Protection LactolFormation Reduction to Lactol (DIBAL-H) Protection->LactolFormation Wittig α-Side Chain Installation (Wittig Reaction) LactolFormation->Wittig Oxidation Oxidation of C11-OH Wittig->Oxidation HWE ω-Side Chain Installation (Horner-Wadsworth-Emmons) Oxidation->HWE KetoIntermediate 15-Keto Intermediate HWE->KetoIntermediate StereoReduction Stereoselective Reduction (L-Selectride®) KetoIntermediate->StereoReduction Deprotection Deprotection StereoReduction->Deprotection CrudeProduct Crude this compound Deprotection->CrudeProduct R_Cloprostenol Protected (15R)-Cloprostenol Mitsunobu Mitsunobu Inversion R_Cloprostenol->Mitsunobu Mitsunobu->Deprotection HPLC Preparative HPLC CrudeProduct->HPLC FinalProduct This compound HPLC->FinalProduct

Caption: Synthetic workflow for this compound from Corey lactone.

FP Receptor Signaling Pathway

G PGF2a PGF2α / Cloprostenol FP_Receptor FP Receptor PGF2a->FP_Receptor Binds Gq_G11 Gq/G11 FP_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2->Cellular_Response MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway MAPK_pathway->Cellular_Response

Caption: Simplified signaling pathway of the Prostaglandin F Receptor (FP Receptor).

References

High-Performance Liquid Chromatography (HPLC) for Enantioselective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the analytical methodologies for the detection and quantification of (+)-15-epi Cloprostenol (B1669231), a synthetic analog of prostaglandin (B15479496) F2α and an epimer of Cloprostenol, is provided in these application notes.[1][2][3] The methods detailed below are essential for researchers, scientists, and professionals involved in drug development, quality control, and metabolism studies. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC is a robust technique for the separation and quantification of Cloprostenol enantiomers and epimers. Chiral chromatography is necessary to resolve (+)-15-epi Cloprostenol from other stereoisomers.

Application Note:

This method is particularly useful for determining the enantiomeric purity of a drug substance and for pharmacokinetic studies where the disposition of individual stereoisomers is investigated. A new HPLC method has been developed for the separation and quantification of cloprostenol enantiomers.[4] The baseline resolution of (+/-)-cloprostenol was achieved with an analysis time of less than 10 minutes.[4][5]

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector

  • Chiralcel OD-RH column[4][5]

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and 20 mM sodium dihydrogenphosphate (pH 3.0) in a 33:67 (v/v) ratio.[4][5]

  • Chromatographic Conditions:

    • Column: Chiralcel OD-RH[4][5]

    • Mobile Phase: Acetonitrile : 20 mM Sodium Dihydrogenphosphate (pH 3.0) (33:67, v/v)[4][5]

    • Flow Rate: 0.7 mL/min[5]

    • Column Temperature: 20 °C[5]

    • Detection: UV at 274 nm or 210 nm[4][5]

  • Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration.

  • Injection: Inject the sample onto the column.

  • Data Analysis: Identify and quantify the peaks corresponding to the Cloprostenol enantiomers and epimers based on their retention times.

Quantitative Data:
ParameterValueReference
Resolution (R)2.16[4][5]
Analysis Time< 10 min[4][5]
Limit of Detection (LOD) at 274 nmmicromol/L range[4][5]
Limit of Quantification (LOQ) at 274 nmmicromol/L range[4][5]
LOD/LOQ Improvement at 210 nmOrder of magnitude lower[4][5]
RSD (Retention Factor, Peak Area, Peak Height)< 2%[4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the determination of prostaglandins (B1171923) in complex biological matrices.[6][7] This technique is ideal for analyzing trace levels of this compound in samples such as plasma, urine, and tissue homogenates.

Application Note:

The high sensitivity and selectivity of LC-MS/MS make it the method of choice for pharmacokinetic studies, residue analysis, and biomarker discovery. A UHPLC-MS/MS method has been developed for the determination of six prostaglandins, including Cloprostenol.[8] The use of internal standards is crucial for accurate quantification to compensate for matrix effects and variations in extraction recovery.[7][9]

Experimental Protocol:

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer[8]

Reagents:

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (e.g., Cloprostenol-d4)

Procedure:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Spike the biological sample with the internal standard.

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte with an appropriate organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.[9]

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for prostaglandins.[8]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure standards into the mass spectrometer.

  • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data (Representative):
ParameterValueReference
Linearity Range0.1 - 10 µg/mL[8]
Coefficient of Determination (R²)> 0.997[8]
Precision and Accuracy< ±5.0%[8]
Recovery (for similar prostaglandins)77.0 - 92.0%[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and powerful technique for the analysis of prostaglandins. However, it requires derivatization to make the analytes volatile and thermally stable.[10][11][12]

Application Note:

GC-MS provides excellent chromatographic resolution and is highly specific due to mass spectrometric detection. It is well-suited for the analysis of prostaglandins in various biological fluids, though sample preparation is more laborious than for LC-MS/MS.[7]

Experimental Protocol:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Reagents:

  • Derivatization agents (e.g., diazomethane (B1218177) for methylation, and a silylating agent like BSTFA).[13]

  • Organic solvents (e.g., ethyl acetate, hexane).

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Spike the sample with a deuterated internal standard.

    • Acidify the sample to protonate the carboxylic acid group of the prostaglandin.

    • Extract the analyte into an organic solvent like ethyl acetate.

    • Evaporate the organic layer to dryness.

  • Derivatization:

    • Methylation: React the extracted sample with diazomethane to form the methyl ester.

    • Silylation: React the methyl-esterified product with a silylating agent (e.g., BSTFA) to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[13]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An appropriate temperature gradient to separate the derivatized analytes.

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.

  • Data Analysis: Quantify the analyte based on the peak area ratio to the internal standard against a calibration curve.

Quantitative Data (General Performance for Prostaglandins):
ParameterValueReference
Detection Limitspg/mL range[10]
SpecificityHigh[7][10]

Experimental Workflows

HPLC_Workflow sample Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (Chiralcel OD-RH Column) sample->hplc separation Enantioselective Separation hplc->separation detection UV Detection (210 nm or 274 nm) separation->detection data Data Analysis (Quantification) detection->data

Caption: HPLC workflow for enantioselective analysis.

LCMS_Workflow sample Biological Sample (Spike with Internal Standard) spe Solid-Phase Extraction (SPE) sample->spe evap Evaporation & Reconstitution spe->evap lc UHPLC Separation (C18 Column) evap->lc ms Tandem MS Detection (MRM Mode) lc->ms data Data Analysis & Quantification ms->data

Caption: LC-MS/MS workflow for trace analysis.

GCMS_Workflow sample Biological Sample (Spike with Internal Standard) lle Liquid-Liquid Extraction (LLE) sample->lle derivatization Derivatization (Methylation & Silylation) lle->derivatization gc GC Separation (Capillary Column) derivatization->gc ms MS Detection (SIM Mode) gc->ms data Data Analysis & Quantification ms->data

Caption: GC-MS workflow requiring derivatization.

References

Application Note: HPLC Analysis of (+)-15-epi Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloprostenol (B1669231), a synthetic analogue of prostaglandin (B15479496) F2α, is a potent luteolytic agent widely used in veterinary medicine. The biological activity of cloprostenol resides primarily in the (+)-enantiomer. During the synthesis of (+)-Cloprostenol, various impurities can be generated, including the epimer at the C-15 position, known as (+)-15-epi Cloprostenol or (+)-15(S)-Cloprostenol. The presence and quantity of this impurity must be carefully controlled to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the standard technique for the separation and quantification of cloprostenol and its related substances.[1][2]

This application note provides a detailed protocol for the analysis of this compound in bulk drug substance or formulated products using a normal-phase HPLC method. This method is specifically designed to separate the 15-epimers of cloprostenol, which is a critical quality attribute.

Experimental Protocols

Materials and Reagents
  • (+)-Cloprostenol Reference Standard

  • This compound Reference Standard

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Acetonitrile (B52724) (HPLC grade, for sample and standard preparation)

  • Methanol (HPLC grade, for sample and standard preparation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax SIL (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Hexane : Isopropanol : Water (90 : 9.6 : 0.4, v/v/v)
Flow Rate 0.6 mL/min
Column Temperature 35 °C
Detection UV at 211 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes
Preparation of Solutions

2.3.1. Mobile Phase Preparation

To prepare 1 L of the mobile phase, carefully mix 900 mL of hexane, 96 mL of isopropanol, and 4 mL of water. Sonicate for 15 minutes to degas the solution.

2.3.2. Standard Solution Preparation

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of (+)-Cloprostenol Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 1:1 (v/v) mixture of acetonitrile and methanol.

  • This compound Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 1:1 (v/v) mixture of acetonitrile and methanol.

  • System Suitability Solution (approx. 10 µg/mL each): Dilute the Standard Stock Solution and the this compound Stock Solution with the mobile phase to obtain a final concentration of approximately 10 µg/mL of each compound. This solution is used to verify the resolution between the two epimers.

2.3.3. Sample Preparation

  • Bulk Drug Substance: Accurately weigh about 25 mg of the (+)-Cloprostenol sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 1:1 (v/v) mixture of acetonitrile and methanol. Further dilute with the mobile phase to a final concentration of approximately 10 µg/mL.

  • Formulated Product (e.g., Injection): Dilute a volume of the formulation equivalent to 1 mg of (+)-Cloprostenol to 100 mL with the mobile phase to obtain a final concentration of approximately 10 µg/mL.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the HPLC analysis of (+)-Cloprostenol and its 15-epi impurity under the specified conditions.

AnalyteTypical Retention Time (min)Resolution (Rs)Limit of Quantification (LOQ)Limit of Detection (LOD)
(+)-Cloprostenol~ 8.5> 1.5~ 0.05%~ 0.015%
This compound~ 9.8-~ 0.05%~ 0.015%

Note: Retention times and resolution may vary slightly depending on the specific column and HPLC system used. The LOQ and LOD values are typical and should be experimentally determined during method validation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Mobile Phase (Hexane:Isopropanol:Water) h1 HPLC System Setup (Column, Flow Rate, Temp) p1->h1 p2 Standard Solutions ((+)-Cloprostenol & (+)-15-epi) h2 Injection of Sample/Standard p2->h2 p3 Sample Solution p3->h2 h1->h2 h3 UV Detection at 211 nm h2->h3 d1 Chromatogram Acquisition h3->d1 d2 Peak Integration & Identification d1->d2 d3 Quantification of Impurity d2->d3

Caption: Experimental workflow for the HPLC analysis of this compound.

Structural Relationship

structural_relationship cluster_main (+)-Cloprostenol cluster_epi This compound main_struct [Structure of (+)-Cloprostenol] epi_struct [Structure of this compound] main_struct->epi_struct Epimerization at C-15 main_label 15(R)-hydroxy epi_label 15(S)-hydroxy

Caption: Structural relationship between (+)-Cloprostenol and its C-15 epimer.

References

Chiral Separation of Cloprostenol Isomers Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cloprostenol (B1669231), a synthetic analogue of prostaglandin (B15479496) F2α, is a chiral molecule widely used in veterinary medicine. Its biological activity resides primarily in the (+)-enantiomer, while the (-)-enantiomer is significantly less active. Therefore, the accurate separation and quantification of cloprostenol enantiomers are crucial for quality control, formulation development, and pharmacokinetic studies. This document provides a detailed protocol for the chiral separation of cloprostenol isomers using High-Performance Liquid Chromatography (HPLC), based on established and validated methodologies.

The primary method described utilizes a polysaccharide-based chiral stationary phase (CSP), which has demonstrated excellent enantioselectivity for this compound. The protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for achieving baseline separation of the (+)- and (-)-cloprostenol enantiomers.

Experimental Protocols

This section details the validated HPLC method for the enantioselective analysis of cloprostenol.

Materials and Reagents
  • Solvents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade or Milli-Q)

  • Reagents: Sodium dihydrogenphosphate, Phosphoric acid (for pH adjustment)

  • Standards: Racemic cloprostenol, (+)-Cloprostenol, and (-)-Cloprostenol reference standards

Instrumentation
  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Chiralcel OD-RH (or equivalent polysaccharide-based CSP)

Chromatographic Conditions

A successfully developed method for the separation of cloprostenol enantiomers utilizes a Chiralcel OD-RH column.[1][2] The optimized conditions are presented in the table below.

ParameterCondition
Stationary Phase Chiralcel OD-RH
Mobile Phase Acetonitrile : 20mM Sodium Dihydrogenphosphate (pH 3.0) (33:67, v/v)[1][2]
Flow Rate 0.7 mL/min[2][3]
Column Temperature 20 °C[2][3]
Detection Wavelength 274 nm (for general analysis) or 210 nm (for higher sensitivity)[1][2]
Injection Volume 20 µL
Standard and Sample Preparation
  • Mobile Phase Preparation:

    • Prepare a 20mM solution of sodium dihydrogenphosphate in HPLC-grade water.

    • Adjust the pH of the buffer solution to 3.0 using phosphoric acid.

    • Mix the acetonitrile and the phosphate (B84403) buffer in a 33:67 (v/v) ratio.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the racemic cloprostenol standard in the mobile phase to achieve a known concentration (e.g., 1 mg/mL).

    • Prepare individual solutions of (+)-cloprostenol and (-)-cloprostenol for peak identification if necessary.

  • Sample Preparation:

    • Dissolve the sample containing cloprostenol in the mobile phase to a concentration within the linear range of the assay.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the quantitative data obtained from the chiral separation of cloprostenol using the described method.

ParameterValueReference
Resolution (Rs) 2.16[1][2]
Analysis Time < 10 minutes[1][2]
Relative Standard Deviation (RSD) for Retention Factor, Peak Area, and Peak Height < 2%[1][2]

Method Validation and System Suitability

For routine analysis, the method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[4]

System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution multiple times. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5 and the relative standard deviation of the peak areas is less than 2.0%.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of cloprostenol isomers by HPLC.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation C HPLC System Setup A->C B Standard/Sample Preparation D Sample Injection B->D C->D E Chromatographic Separation D->E F Data Acquisition E->F G Peak Integration & Quantification F->G H Report Generation G->H G cluster_input Input Parameters cluster_output Separation Outcome CSP Chiral Stationary Phase Res Resolution CSP->Res MP Mobile Phase Composition MP->Res RT Retention Time MP->RT FR Flow Rate FR->RT Eff Efficiency FR->Eff Temp Temperature Temp->Res Temp->RT

References

Application Notes and Protocols for Using (+)-15-epi Cloprostenol as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmacological and physiological research, the use of appropriate controls is paramount to ensure the validity and specificity of experimental results. When studying the effects of a biologically active compound, a negative control that is structurally similar but biologically inactive is an invaluable tool. (+)-15-epi Cloprostenol, the 15(S)-epimer of the potent prostaglandin (B15479496) F2α (FP) receptor agonist (+)-Cloprostenol, serves as an excellent negative control for studies involving FP receptor activation. Due to its altered stereochemistry at the C-15 position, this compound exhibits significantly reduced binding affinity and potency at the FP receptor, making it an ideal tool to differentiate FP receptor-mediated effects from off-target or non-specific actions of Cloprostenol.

These application notes provide a comprehensive guide for utilizing this compound as a negative control, including its pharmacological profile, relevant signaling pathways, and detailed experimental protocols.

Pharmacological Profile and Rationale for Use as a Negative Control

Cloprostenol is a synthetic analog of prostaglandin F2α (PGF2α) and a potent agonist of the FP receptor.[1] The biological activity of Cloprostenol is primarily attributed to the dextrorotatory enantiomer, (+)-Cloprostenol, which possesses the (R) configuration at the C-15 hydroxyl group. In contrast, this compound has the (S) configuration at this position. This stereochemical difference dramatically reduces its ability to bind to and activate the FP receptor.

The principle behind using this compound as a negative control lies in the stereospecificity of receptor-ligand interactions.[2] Biological systems, particularly receptors, are chiral environments that can distinguish between different stereoisomers of a molecule.[3][4] While the active enantiomer of a drug elicits a biological response, the inactive enantiomer may be significantly less active or completely inactive.[5] Therefore, any observed effects of (+)-Cloprostenol that are not replicated by an equimolar concentration of this compound can be confidently attributed to the specific activation of the FP receptor.

Quantitative Data Summary

The following table summarizes the available quantitative data comparing the activity of Cloprostenol and its less active epimer. The data clearly illustrates the significantly lower potency of the epi-form, supporting its use as a negative control.

CompoundParameterValueCell Type/SystemReference
d-Cloprostenol Potency vs. l-Cloprostenol~150 times more potentBovine corpus luteum cell membranes[2]
d-Cloprostenol Potency vs. l-Cloprostenol~10 times more potentMyometrial cell membranes[2]
Cloprostenol EC50 (Adipose Differentiation Inhibition)3 x 10⁻¹² MNewborn rat adipocyte precursors[6]
Travoprost acid ([+]-fluprostenol) Ki (FP Receptor)35 ± 5 nMHuman FP receptor[7]
Travoprost acid ([+]-fluprostenol) EC50 (Phosphoinositide Turnover)1.4 nMHuman ciliary muscle cells[7]
Latanoprost acid Ki (FP Receptor)98 nMHuman FP receptor[7]
Bimatoprost acid Ki (FP Receptor)83 nMHuman FP receptor[7]

Note: Specific Ki or EC50 values for this compound are not widely reported in the literature, which itself is an indication of its low activity. The data for l-cloprostenol and other analogs provide a strong comparative basis for its expected inactivity.

Signaling Pathways

Cloprostenol-Induced FP Receptor Signaling Pathway

Cloprostenol, as a PGF2α analog, activates the FP receptor, a G-protein coupled receptor (GPCR). The FP receptor is primarily coupled to the Gq/11 alpha subunit of the heterotrimeric G-protein.[8] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[9] The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream cellular responses. As a negative control, this compound is not expected to initiate this signaling cascade.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cloprostenol (+)-Cloprostenol FP_receptor FP Receptor Cloprostenol->FP_receptor Binds & Activates epiCloprostenol This compound (Negative Control) epiCloprostenol->FP_receptor No/Weak Binding & No Activation Gq Gq/11 FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Cloprostenol signaling vs. the inactive epi-Cloprostenol.

Experimental Protocols

The following are detailed protocols for key experiments where this compound can be used as a negative control.

In Vitro Calcium Imaging Assay

This protocol is designed to measure the mobilization of intracellular calcium in response to FP receptor activation.

Objective: To demonstrate that (+)-Cloprostenol, but not this compound, induces an increase in intracellular calcium concentration ([Ca²⁺]i).

Materials:

  • Cells expressing the FP receptor (e.g., primary luteal cells, HEK293 cells transfected with the FP receptor).

  • Cell culture medium (e.g., DMEM).

  • Fura-2 AM or other suitable calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • (+)-Cloprostenol.

  • This compound.

  • Ionomycin (B1663694) (positive control).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with dual excitation/emission capabilities (e.g., 340/380 nm excitation, 510 nm emission for Fura-2).

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the loading buffer and wash the cells twice with HBSS to remove extracellular dye.

  • Compound Preparation: Prepare stock solutions of (+)-Cloprostenol and this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in HBSS. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader and allow the baseline fluorescence to stabilize.

    • Program the instrument to measure the ratio of fluorescence intensity at the two excitation wavelengths (e.g., F340/F380) over time.

    • Add the test compounds ((+)-Cloprostenol, this compound, vehicle control) to the respective wells.

    • Record the fluorescence ratio for a sufficient period to capture the full response (e.g., 2-5 minutes).

    • At the end of the experiment, add ionomycin as a positive control to determine the maximum calcium response.

  • Data Analysis:

    • Calculate the change in the fluorescence ratio over time for each well.

    • Compare the peak response induced by (+)-Cloprostenol to that of this compound and the vehicle control.

Expected Outcome: (+)-Cloprostenol should induce a rapid and transient increase in the intracellular calcium concentration, while this compound should show a response similar to the vehicle control.

Calcium_Imaging_Workflow A Seed FP Receptor-Expressing Cells in 96-well plate B Load Cells with Calcium Indicator Dye (e.g., Fura-2 AM) A->B C Wash to Remove Extracellular Dye B->C D Establish Baseline Fluorescence in Plate Reader C->D E Add Test Compounds: - (+)-Cloprostenol - this compound - Vehicle Control D->E F Record Fluorescence Ratio (e.g., F340/F380) Over Time E->F G Add Ionomycin (Positive Control) to Determine Max Response F->G H Analyze Data: Compare Peak Responses G->H

Caption: Workflow for the in vitro calcium imaging assay.

Luteal Cell Progesterone (B1679170) Production Assay

This protocol is designed to assess the functional consequence of FP receptor activation in luteal cells, which is the inhibition of progesterone production (luteolysis).

Objective: To demonstrate that (+)-Cloprostenol, but not this compound, inhibits progesterone production by cultured luteal cells.

Materials:

  • Primary luteal cells isolated from a suitable animal model (e.g., bovine, ovine).

  • Cell culture medium (e.g., DMEM/F12) supplemented with appropriate hormones (e.g., insulin, transferrin, selenium).

  • (+)-Cloprostenol.

  • This compound.

  • Progesterone ELISA kit or other suitable progesterone assay method.

  • 24-well or 48-well cell culture plates.

Procedure:

  • Luteal Cell Culture:

    • Isolate luteal cells from corpora lutea using established enzymatic digestion and purification methods.

    • Plate the cells in 24-well or 48-well plates and culture for a period to allow them to recover and establish basal progesterone production (e.g., 24-48 hours).

  • Treatment:

    • Prepare treatment media containing various concentrations of (+)-Cloprostenol, this compound, or vehicle control.

    • Remove the existing culture medium and replace it with the treatment media.

    • Incubate the cells for a defined period (e.g., 24 hours).

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant from each well.

    • Store the supernatants at -20°C or -80°C until the progesterone assay is performed.

  • Progesterone Assay:

    • Quantify the progesterone concentration in the collected supernatants using a commercially available progesterone ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the progesterone concentrations to the cell number or protein content in each well, if necessary.

    • Compare the progesterone levels in the (+)-Cloprostenol-treated groups to those in the this compound and vehicle control groups.

Expected Outcome: (+)-Cloprostenol should cause a dose-dependent decrease in progesterone production, while this compound should have no significant effect on progesterone levels compared to the vehicle control.

Progesterone_Assay_Workflow A Isolate and Culture Primary Luteal Cells B Treat Cells with: - (+)-Cloprostenol - this compound - Vehicle Control A->B C Incubate for a Defined Period (e.g., 24h) B->C D Collect Cell Culture Supernatant C->D E Quantify Progesterone Concentration (e.g., using ELISA) D->E F Analyze Data: Compare Progesterone Levels E->F

Caption: Workflow for the luteal cell progesterone production assay.

Conclusion

This compound is a critically important tool for researchers studying the physiological and pathological roles of the FP receptor. Its structural similarity to the active agonist, combined with its profound lack of biological activity, allows for the clear delineation of FP receptor-specific effects. By incorporating this compound as a negative control in experimental designs, scientists can significantly enhance the rigor and interpretability of their findings in the field of prostanoid research and drug development.

References

Application Notes and Protocols for (+)-15-epi Cloprostenol in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-15-epi Cloprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and the C-15 epimer of the potent luteolytic agent, (+)-Cloprostenol. In prostaglandin pharmacology, the stereochemistry at the C-15 hydroxyl group is a critical determinant of biological activity. The naturally active form of PGF2α and its potent synthetic analogs, such as (+)-Cloprostenol, possess the (15R) configuration. In contrast, this compound has a (15S) configuration, which dramatically reduces its affinity for the prostaglandin F receptor (FP receptor).[1] Consequently, this epimer is several orders of magnitude less active than (+)-Cloprostenol.[1]

The specific biological activity of this compound has not been extensively studied, primarily due to its low potency.[1] However, its chemical similarity to the active form makes it an ideal negative control for in vitro experiments designed to investigate the specific effects of (+)-Cloprostenol and other FP receptor agonists. Its use helps to ensure that any observed cellular responses are due to specific FP receptor activation and not to off-target or non-specific effects of the chemical scaffold.

These application notes provide an overview of the characteristics of this compound and detailed protocols for its use as a negative control in common in vitro cell culture assays.

Data Presentation

The primary characteristic of this compound is its significantly lower affinity and potency at the FP receptor compared to its (15R) counterpart, (+)-Cloprostenol, and other FP receptor agonists. While specific high-quality binding affinity data (Ki) or functional potency data (EC50) for this compound are not widely published, the expected relative activities are summarized below based on available information for it and analogous C-15 epimers.

Table 1: Relative Activity of FP Receptor Agonists and their C-15 Epimers

CompoundStereochemistry at C-15Receptor TargetRelative Binding AffinityRelative Functional PotencyReference
(+)-Cloprostenol RFP ReceptorHighHigh[1]
This compound SFP ReceptorVery LowVery Low[1]
PGF2α RFP ReceptorHigh (Ki ~1-5 nM)High (EC50 in nM range)[2]
15(R)-PGF2α (15-epi PGF2α) SFP ReceptorLow (6.7% of PGF2α)Low[3]
Travoprost acid RFP ReceptorHigh (Ki = 35 nM)High (EC50 = 1.4-3.6 nM)
Latanoprost acid RFP ReceptorHigh (Ki = 98 nM)High (EC50 = 32-124 nM)

Note: Quantitative values are representative and can vary based on the specific cell type and assay conditions.

Signaling Pathways and Experimental Workflows

Prostaglandin F Receptor (FP) Signaling Pathway

(+)-Cloprostenol, as a potent PGF2α analog, activates the Gq-coupled FP receptor. This activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade mediates various physiological effects. Due to its low affinity for the FP receptor, this compound is not expected to significantly activate this pathway.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_ligands FP_receptor FP Receptor Gq Gq FP_receptor->Gq PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Gq->PLC Cloprostenol (+)-Cloprostenol (15R-epimer) Cloprostenol->FP_receptor Activates epiCloprostenol This compound (15S-epimer) epiCloprostenol->FP_receptor Does not significantly activate Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Contraction, Luteolysis) Ca_release->Cellular_Response PKC->Cellular_Response

FP Receptor Signaling Pathway
Stereochemical Relationship

The difference in biological activity between (+)-Cloprostenol and this compound is due to the orientation of the hydroxyl group at the C-15 position.

Stereoisomers at C-15
Experimental Workflow: Comparative In Vitro Assay

This workflow outlines a general approach to using this compound as a negative control to validate the specificity of the cellular effects of (+)-Cloprostenol.

Experimental_Workflow start Seed cells expressing FP receptor in culture plates incubation Incubate (e.g., 24 hours) to allow attachment start->incubation treatment Treat cells with compounds incubation->treatment vehicle Vehicle Control (e.g., DMSO, Ethanol) active (+)-Cloprostenol (e.g., 1 nM - 1 µM) negative This compound (Same concentrations as active) incubation2 Incubate for defined period (e.g., 15 min for signaling, 48h for viability) vehicle->incubation2 active->incubation2 negative->incubation2 assay Perform endpoint assay incubation2->assay calcium Intracellular Ca²⁺ Assay assay->calcium viability Cell Viability Assay (MTT) assay->viability gene_expr Gene Expression (qPCR) assay->gene_expr analysis Data Analysis and Comparison calcium->analysis viability->analysis gene_expr->analysis

Comparative In Vitro Assay Workflow

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability, typically in comparison to the active compound, (+)-Cloprostenol. It is adapted from methods used for other prostaglandin analogs.

Objective: To determine if this compound exhibits non-specific cytotoxicity.

Materials:

  • Cells expressing the FP receptor (e.g., human trabecular meshwork cells, endometrial cell lines)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound and (+)-Cloprostenol stock solutions (e.g., 10 mM in DMSO or ethanol)

  • Vehicle control (DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound and (+)-Cloprostenol in complete medium from the stock solution. A typical concentration range to test would be 1 nM to 10 µM. Prepare a vehicle control with the same final concentration of solvent as the highest compound concentration.

  • Treatment: Remove the medium from the cells and replace it with 100 µL of the prepared compound dilutions or vehicle control. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or placing the plate on a shaker for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only wells). Express the viability of treated cells as a percentage of the vehicle control cells.

Expected Outcome: (+)-Cloprostenol may show effects on cell viability or proliferation depending on the cell type and concentration. This compound is expected to have no significant effect on cell viability compared to the vehicle control, demonstrating its lack of biological activity and suitability as a negative control.

Protocol 2: FP Receptor Functional Assay (Intracellular Calcium Mobilization)

This protocol measures the activation of the FP receptor by detecting the release of intracellular calcium, a key downstream event in the Gq signaling pathway.

Objective: To demonstrate the lack of FP receptor activation by this compound in contrast to the potent activation by (+)-Cloprostenol.

Materials:

  • Cells endogenously or recombinantly expressing the FP receptor

  • Black, clear-bottom 96-well cell culture plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound and (+)-Cloprostenol

  • A fluorescence plate reader with an injection system, capable of kinetic reads (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions. Typically, this involves diluting the dye (e.g., Fluo-4 AM) in assay buffer, often with Pluronic F-127 to aid dispersion.

  • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes, then at room temperature for 15-30 minutes in the dark.

  • Compound Plate Preparation: In a separate 96-well plate, prepare 4X or 5X final concentrations of this compound and (+)-Cloprostenol (positive control) in assay buffer. Include a vehicle control.

  • Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).

  • Establish a stable baseline reading for 10-20 seconds.

  • Program the instrument to inject 25 µL of the compound solutions from the compound plate into the cell plate.

  • Continue to record the fluorescence signal for at least 60-120 seconds post-injection.

  • Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F₀), resulting in ΔF/F₀. Plot the peak response against the logarithm of the agonist concentration to generate dose-response curves and calculate EC50 values.

Expected Outcome: (+)-Cloprostenol will induce a robust, dose-dependent increase in intracellular calcium, yielding a sigmoidal dose-response curve. In contrast, this compound will fail to elicit a significant calcium signal at equivalent concentrations, confirming its inability to activate the FP receptor.

References

Application Notes and Protocols for the Experimental Use of (+)-15-epi Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-15-epi Cloprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). It is the 15(S)-hydroxy enantiomer of (+)-cloprostenol, a potent agonist of the prostaglandin F receptor (FP receptor).[1][2][3] The stereochemistry at the C-15 position is crucial for biological activity, and as such, this compound is reported to be several orders of magnitude less active as an FP receptor ligand compared to its 15(R) counterpart, (+)-cloprostenol.[1][2][3] However, its specific activity has not been extensively characterized, presenting an opportunity for further investigation into its potential pharmacological profile.

These application notes provide a comprehensive guide for the experimental use of this compound, detailing its mechanism of action and offering established protocols to assess its biological activity. The methodologies outlined below are standard for characterizing ligands of the FP receptor and can be adapted to elucidate the specific effects of the 15-epi enantiomer.

Mechanism of Action and Signaling Pathway

Cloprostenol, as a PGF2α analog, exerts its effects through the activation of the FP receptor, a G-protein coupled receptor (GPCR). The FP receptor primarily couples to the Gq alpha subunit of heterotrimeric G proteins. Upon agonist binding, the Gq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC) and other downstream effectors, culminating in a cellular response.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor FP Receptor G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand (+)-15-epi Cloprostenol Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ Intracellular Ca²⁺ Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Leads to

Caption: FP Receptor Signaling Pathway.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the experimental protocols. Since specific data for this compound is not widely available, example data is provided for illustrative purposes to demonstrate how results can be structured for comparison with a known potent agonist like (+)-cloprostenol.

Table 1: Comparative Binding Affinity for the FP Receptor

CompoundRadioligandKi (nM)
(+)-Cloprostenol (Reference)[³H]-PGF2α1.5
This compound [³H]-PGF2α >1000

Table 2: Comparative Potency in Functional Assays

CompoundInositol Phosphate Accumulation (EC50, nM)Intracellular Calcium Mobilization (EC50, nM)
(+)-Cloprostenol (Reference)1015
This compound >10,000 >10,000

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound at the FP receptor.

Protocol 1: FP Receptor Binding Assay

This protocol determines the binding affinity of this compound for the FP receptor through competitive displacement of a radiolabeled ligand.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing FP Receptor start->prep_membranes setup_assay Set up Assay Plate: - Membranes - [³H]-PGF2α (Radioligand) - this compound (Competitor) prep_membranes->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Scintillation Counting to Quantify Radioactivity filtration->scintillation analysis Data Analysis: - Determine IC50 - Calculate Ki scintillation->analysis end End analysis->end

Caption: Workflow for FP Receptor Binding Assay.

Materials:

  • Cells or tissues expressing the FP receptor (e.g., HEK293 cells transfected with the human FP receptor)

  • [³H]-PGF2α (Radioligand)

  • This compound

  • Unlabeled PGF2α (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, [³H]-PGF2α, and assay buffer.

    • Non-specific Binding: Membrane preparation, [³H]-PGF2α, and a high concentration of unlabeled PGF2α.

    • Competition Binding: Membrane preparation, [³H]-PGF2α, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the production of inositol phosphates, a downstream second messenger of FP receptor activation.

Materials:

  • Cells expressing the FP receptor

  • [³H]-myo-inositol

  • This compound

  • Stimulation buffer

  • Lithium chloride (LiCl) solution

  • Dowex anion-exchange resin

  • Scintillation cocktail and counter

Methodology:

  • Cell Culture and Labeling: Culture cells in a suitable medium. Incubate the cells with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Agonist Stimulation:

    • Wash the labeled cells with stimulation buffer.

    • Pre-incubate the cells with LiCl for 10-15 minutes. LiCl inhibits the degradation of inositol monophosphate, allowing it to accumulate.

    • Add varying concentrations of this compound and incubate for 30-60 minutes at 37°C.

  • Extraction of Inositol Phosphates: Lyse the cells and extract the inositol phosphates.

  • Quantification: Separate the total [³H]-inositol phosphates from free [³H]-myo-inositol using Dowex anion-exchange chromatography. Quantify the radioactivity in the eluate using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]-inositol phosphates produced against the logarithm of the this compound concentration to determine the EC50 value.

Protocol 3: Intracellular Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following FP receptor activation.

Calcium_Assay_Workflow start Start cell_culture Culture Cells Expressing FP Receptor start->cell_culture dye_loading Load Cells with Calcium Indicator Dye (e.g., Fluo-4 AM) cell_culture->dye_loading baseline Measure Baseline Fluorescence dye_loading->baseline add_agonist Add this compound baseline->add_agonist measure_fluorescence Measure Fluorescence Change Over Time add_agonist->measure_fluorescence analysis Data Analysis: - Determine Peak Response - Calculate EC50 measure_fluorescence->analysis end End analysis->end

References

Application Notes and Protocols for (+)-15-epi Cloprostenol in Receptor-Ligand Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-15-epi Cloprostenol (B1669231) is a stereoisomer of the potent prostaglandin (B15479496) F2α (PGF2α) analog, (+)-Cloprostenol. While (+)-Cloprostenol is a well-characterized agonist of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR), its 15-epi form is known to be significantly less active.[1][2][3][4][5] The specific binding affinity of (+)-15-epi Cloprostenol to the FP receptor is not extensively documented, highlighting the need for detailed receptor-ligand binding studies to precisely quantify its interaction and functional activity.

These application notes provide a comprehensive guide for researchers to characterize the binding of this compound to the FP receptor and to assess its functional consequences through downstream signaling assays. The protocols detailed below are foundational for understanding the structure-activity relationship of cloprostenol analogs and for screening new compounds targeting the FP receptor.

Data Presentation: Comparative Binding Affinities at the FP Receptor

CompoundReceptorBinding Affinity (Ki)SpeciesReference
Prostaglandin F2αFP~3-4 nMMouse[6]
(+)-CloprostenolFPPotent Agonist-[1]
This compound FP To be determined --

Experimental Protocols

Competitive Radioligand Binding Assay for the FP Receptor

This protocol describes a method to determine the binding affinity of this compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand, such as [3H]-PGF2α.

Materials:

  • Membrane preparations from cells expressing the human FP receptor (e.g., HEK293-hFP cells)

  • [3H]-Prostaglandin F2α (Radioligand)

  • Unlabeled Prostaglandin F2α (for non-specific binding determination)

  • This compound (Test compound)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., GF/C)

  • Scintillation cocktail

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the FP receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of [3H]-PGF2α (at a concentration near its Kd), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]-PGF2α, and 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM).

    • Competitive Binding: 50 µL of membrane preparation, 50 µL of [3H]-PGF2α, and 50 µL of varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membrane_Prep Prepare FP Receptor Membranes Assay_Plate Combine Membranes, Radioligand, and Test Compound in 96-well plate Membrane_Prep->Assay_Plate Radioligand_Prep Prepare [3H]-PGF2α (Radioligand) Radioligand_Prep->Assay_Plate Compound_Prep Prepare (+)-15-epi Cloprostenol dilutions Compound_Prep->Assay_Plate Incubation Incubate to reach equilibrium Assay_Plate->Incubation Filtration Filter and Wash to separate bound ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis

Experimental workflow for the competitive radioligand binding assay.

Intracellular Calcium Mobilization Assay

Activation of the FP receptor, a Gq-coupled GPCR, leads to the activation of phospholipase C and a subsequent increase in intracellular calcium ([Ca2+]i). This assay measures the ability of this compound to elicit this response.

Materials:

  • Cells expressing the human FP receptor (e.g., HEK293-hFP cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound (Test compound)

  • PGF2α or (+)-Cloprostenol (Positive control)

  • Ionomycin (Positive control for dye loading)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with injection capabilities

Methodology:

  • Cell Plating: Seed FP receptor-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with HBSS.

    • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Assay:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Inject varying concentrations of this compound into the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds).

  • Data Analysis:

    • Calculate the change in fluorescence (or ratio for ratiometric dyes like Fura-2) from baseline to the peak response for each concentration.

    • Plot the response against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response) using non-linear regression.

G cluster_cell_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis Plate_Cells Plate FP Receptor- expressing cells Load_Dye Load cells with Calcium-sensitive dye Plate_Cells->Load_Dye Baseline Measure baseline fluorescence Load_Dye->Baseline Inject_Compound Inject (+)-15-epi Cloprostenol Baseline->Inject_Compound Record_Fluorescence Record fluorescence change over time Inject_Compound->Record_Fluorescence Calculate_Response Calculate peak fluorescence change Record_Fluorescence->Calculate_Response Dose_Response Plot Dose-Response Curve Calculate_Response->Dose_Response EC50 Determine EC50 Dose_Response->EC50

Workflow for the intracellular calcium mobilization assay.

Signaling Pathway

The FP receptor is a canonical Gq-coupled GPCR.[7][8] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). Furthermore, FP receptor activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[8][9]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand This compound FP_Receptor FP Receptor Ligand->FP_Receptor binds Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C Gq->PLC activates ERK_Pathway MAPK/ERK Pathway Gq->ERK_Pathway activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC Protein Kinase C DAG->PKC activates Ca_Release->PKC activates PKC->ERK_Pathway activates

FP receptor signaling pathway upon agonist binding.

Conclusion

The protocols and information provided herein offer a robust framework for the detailed characterization of this compound's interaction with the FP receptor. By employing competitive radioligand binding assays and functional assays such as intracellular calcium mobilization, researchers can accurately determine the binding affinity and functional potency of this and other related compounds. This data is critical for understanding the pharmacological profile of prostaglandin analogs and for the development of novel therapeutics targeting the FP receptor.

References

Preparation of (+)-15-epi Cloprostenol Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-15-epi Cloprostenol is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) and the (15S)-hydroxy epimer of (+)-Cloprostenol.[1][2][3] While its counterpart, (+)-Cloprostenol, is a potent agonist of the prostaglandin F receptor (FP receptor), this compound is reported to be several orders of magnitude less active.[1][2] Nevertheless, precise and accurate preparation of stock solutions is critical for the investigation of its specific biological activities and potential therapeutic applications. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure experimental reproducibility and accuracy.

Physicochemical and Solubility Data

Proper solvent selection is paramount for the successful preparation of homogenous stock solutions. This compound is a hydrophobic molecule with limited solubility in aqueous solutions. The following table summarizes its key physicochemical properties and solubility in common laboratory solvents.

PropertyValue
Molecular Formula C₂₂H₂₉ClO₆
Molecular Weight 424.9 g/mol
Appearance Typically supplied as a solution in an organic solvent (e.g., ethanol) or as a solid.
Storage Temperature -20°C
Solubility in DMSO Approximately 50 mg/mL
Solubility in Ethanol (B145695) Approximately 50 mg/mL
Solubility in DMF Approximately 50 mg/mL
Solubility in PBS (pH 7.2) Approximately 1 mg/mL

Note: Data compiled from multiple sources. Always refer to the manufacturer's product data sheet for lot-specific information.

Experimental Protocols

Preparation of a High-Concentration Stock Solution from a Solid Form

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.25 mg of the compound (Molecular Weight = 424.9 g/mol ).

  • Dissolution: Aseptically transfer the weighed compound into a sterile vial. Add the calculated volume of anhydrous DMSO. For a 10 mM solution from 4.25 mg, add 1 mL of DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. The resulting solution should be clear and free of particulates. Gentle warming (to no more than 37°C) may be applied if dissolution is slow, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Preparation of a Stock Solution from a Pre-dissolved Formulation

This compound is often supplied as a solution in an organic solvent, such as ethanol. This protocol outlines the procedure for preparing a working stock solution by further dilution.

Materials:

  • This compound in ethanol (e.g., 10 mg/mL)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol, cell culture grade

  • Sterile, amber glass vials or clear vials wrapped in aluminum foil

  • Sterile microcentrifuge tubes

Procedure:

  • Solvent Exchange (Optional): If the original solvent (e.g., ethanol) is not suitable for the intended experiment, it can be evaporated. Under a gentle stream of inert gas (e.g., nitrogen), carefully evaporate the ethanol from the desired volume of the solution. Immediately add the new solvent of choice (e.g., DMSO) to the residue and vortex to dissolve.

  • Direct Dilution: If the original solvent is acceptable, proceed with direct dilution. For example, to prepare a 1 mM stock solution from a 10 mg/mL solution in ethanol:

    • Calculate the molarity of the original solution: (10 mg/mL) / (424.9 g/mol ) * 1000 = 23.5 mM.

    • To prepare 1 mL of a 1 mM stock solution, dilute the 23.5 mM stock 1:23.5 with the desired solvent (e.g., ethanol or DMSO).

  • Aliquoting and Storage: Aliquot the diluted stock solution into single-use volumes and store at -20°C, protected from light.

Preparation of Aqueous Working Solutions

For most biological assays, the organic stock solution must be further diluted into an aqueous buffer or cell culture medium.

Important Considerations:

  • Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.

  • To avoid precipitation, it is crucial to add the organic stock solution to the aqueous buffer/medium and mix immediately and thoroughly. Do not add the aqueous solution to the concentrated organic stock.

  • The final concentration of the organic solvent in the assay should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cellular toxicity.

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the high-concentration organic stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate aqueous buffer or cell culture medium to achieve the desired final concentration. For example, to prepare a 1 µM working solution from a 10 mM DMSO stock:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of the aqueous buffer (resulting in a 10 µM solution). Vortex immediately.

    • Prepare the final 1 µM working solution by diluting the 10 µM intermediate solution 1:10 in the aqueous buffer.

  • Use Immediately: Use the freshly prepared aqueous working solution in your experiment without delay.

Diagrams and Workflows

Stock Solution Preparation Workflow

Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation cluster_solid From Solid Form cluster_solution From Pre-dissolved Solution solid_start Start: Solid this compound weigh Weigh Compound solid_start->weigh dissolve_solid Dissolve in Organic Solvent (e.g., DMSO, Ethanol) weigh->dissolve_solid concentrated_stock High-Concentration Organic Stock Solution dissolve_solid->concentrated_stock solution_start Start: Solution in Organic Solvent dilute_solution Dilute with Appropriate Solvent solution_start->dilute_solution dilute_solution->concentrated_stock aliquot Aliquot into Single-Use Volumes concentrated_stock->aliquot store Store at -20°C, Protected from Light aliquot->store prepare_working Prepare Fresh Aqueous Working Solution aliquot->prepare_working end Use Immediately in Experiment prepare_working->end

References

Application Note: Identification of (+)-15-epi Cloprostenol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cloprostenol (B1669231) is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) widely used in veterinary medicine for the synchronization of estrus and induction of parturition.[1] It exists as a racemic mixture of two enantiomers, with the dextrorotatory ((+)-Cloprostenol) form being the biologically active component.[1] During its synthesis or under certain storage conditions, various isomers can be formed, including the C-15 epimer, (+)-15-epi Cloprostenol. This epimer exhibits significantly lower biological activity compared to the parent compound.[2][3][4] Therefore, a reliable and specific analytical method is crucial for the quality control of cloprostenol-containing pharmaceutical products and for research purposes.

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and differentiation of this compound from its active epimer. The separation of these isomers is challenging due to their identical mass and similar chemical properties.[5][6] This method utilizes the chromatographic separation capabilities of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with the high selectivity and sensitivity of a triple quadrupole mass spectrometer.

Experimental Workflow

The overall experimental workflow for the identification of this compound is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Preparation LC UHPLC Separation Standard->LC Sample Sample Dilution Sample->LC MS Mass Spectrometry (ESI-) LC->MS Eluent MSMS Tandem MS (MRM) MS->MSMS Precursor Ion Integration Peak Integration MSMS->Integration Product Ions Identification Compound Identification Integration->Identification

Caption: Experimental workflow for this compound identification.

Protocols

1. Standard Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve (+)-Cloprostenol and this compound reference standards in methanol (B129727) to obtain individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with a mixture of methanol and water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

2. Sample Preparation

For pharmaceutical formulations, dilute the sample with methanol:water (1:1, v/v) to fall within the calibration curve range. For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary to remove interferences, followed by reconstitution in the mobile phase.

3. Liquid Chromatography

The chromatographic separation is critical to resolve the epimers.

  • System: UHPLC system

  • Column: A chiral stationary phase column, such as a Chiralcel OD-RH, is recommended for optimal separation of enantiomers and epimers.[7][8] Alternatively, a high-resolution reversed-phase C18 column (e.g., 1.8 µm particle size, 2.1 x 100 mm) can be used with an optimized gradient.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A shallow gradient is recommended to maximize the separation of the isomers. An example gradient is as follows:

    • 0-2 min: 30% B

    • 2-15 min: 30-50% B

    • 15-16 min: 50-95% B

    • 16-18 min: 95% B

    • 18-18.1 min: 95-30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode. Prostaglandins readily form [M-H]⁻ ions.[9]

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The precursor ion for both Cloprostenol and its epi-isomer is the deprotonated molecule [M-H]⁻ at m/z 423.2. Fragmentation of this precursor ion will yield characteristic product ions.

Data Presentation

Table 1: Mass Spectrometry Parameters for (+)-Cloprostenol and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantitative)Product Ion 2 (m/z) (Qualitative)Collision Energy (eV)
(+)-Cloprostenol423.2309.1193.125
This compound423.2309.1193.125

Note: As isomers, they are expected to have identical precursor and product ions. Identification relies on chromatographic separation.

Table 2: Expected Chromatographic Data

CompoundExpected Retention Time (min)
(+)-Cloprostenol~12.5
This compound~13.2

Note: Retention times are estimates and will vary depending on the specific LC system and column used. The key is the baseline separation of the two peaks.

Signaling Pathway Context

Cloprostenol acts as a potent agonist of the Prostaglandin F2α receptor (FP receptor), which is a G-protein coupled receptor (GPCR). The general signaling pathway initiated by PGF2α and its analogs involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade of events leads to various physiological responses, including smooth muscle contraction. This compound is a much less potent ligand for the FP receptor.[2][3][4]

signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Cloprostenol (+)-Cloprostenol FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_Release->Response PKC->Response

Caption: Simplified signaling pathway of (+)-Cloprostenol via the FP receptor.

The described LC-MS/MS method provides a robust and reliable approach for the specific identification of this compound. The chromatographic separation of the epimers, combined with the high selectivity of tandem mass spectrometry, ensures accurate identification, which is essential for quality control and research applications in the pharmaceutical industry. The challenge of analyzing structurally similar prostaglandin isomers can be overcome with careful method development, particularly in the chromatographic separation step.[10][11][12]

References

Troubleshooting & Optimization

solubility of (+)-15-epi Cloprostenol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with (+)-15-epi Cloprostenol. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to facilitate your research.

Solubility Data

The solubility of this compound has been determined in various common laboratory solvents. The data is summarized in the table below for easy reference and comparison.

SolventSolubility
Dimethyl Sulfoxide (DMSO)~50 mg/mL[1][2]
Dimethyl Formamide (DMF)~50 mg/mL[1][2]
Ethanol (B145695)~50 mg/mL[2][3]
PBS (pH 7.2)~1 mg/mL[1][2]

Experimental Protocols

A reliable method for determining the thermodynamic solubility of this compound is the shake-flask method. This protocol is considered a gold standard for solubility measurement.

Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (solid form)

  • Solvent of interest (e.g., DMSO, Ethanol, PBS pH 7.2)

  • Stoppered flasks or vials

  • Mechanical shaker or agitator with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a stoppered flask containing a known volume of the solvent. Ensure there is enough solid material to maintain a saturated solution with undissolved particles present throughout the experiment.

  • Equilibration: Place the flask in a mechanical shaker with the temperature maintained at a constant, specified value (e.g., 25°C or 37°C). Agitate the suspension for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system is considered at equilibrium when the concentration of the dissolved solute in the supernatant does not change significantly over sequential time points.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To effectively separate the undissolved solid from the saturated solution, centrifuge the samples.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high concentration measurements.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Replicates: Perform the experiment in triplicate to ensure the reliability and reproducibility of the results.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge sample B->C D Collect supernatant C->D E Filter supernatant (0.45 µm) D->E F Analyze concentration (HPLC/UV-Vis) E->F

Workflow for the shake-flask solubility determination method.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the handling and use of this compound in experimental settings.

Q1: My this compound will not dissolve in aqueous buffer.

A1: this compound has limited solubility in aqueous solutions (~1 mg/mL in PBS, pH 7.2).[1][2] For higher concentrations, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol at a higher concentration (e.g., 50 mg/mL).[1][2] Subsequently, this stock solution can be diluted with the aqueous buffer of choice. Be aware that the final concentration of the organic solvent should be kept low, as it may have physiological effects in biological assays.

Q2: I observe precipitation after diluting my organic stock solution into an aqueous buffer. How can I prevent this?

A2: This is a common issue when the final concentration in the aqueous buffer exceeds the solubility limit of the compound. To avoid precipitation, ensure that the final concentration after dilution is below 1 mg/mL. It is also advisable to add the organic stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing.

Q3: For how long is an aqueous solution of this compound stable?

A3: It is not recommended to store aqueous solutions of this compound for more than one day.[1] Prostaglandin analogs can be unstable in aqueous solutions due to hydrolysis.[4] For long-term storage, it is best to store the compound as a solid or in an organic solvent at -20°C.

Q4: What is the primary signaling pathway activated by this compound?

A4: As an analog of Prostaglandin F2α (PGF2α), this compound is an agonist for the FP receptor, a G-protein coupled receptor (GPCR).[5][6][7] The primary signaling pathway initiated by the activation of the FP receptor involves the Gq alpha subunit, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This can lead to various downstream cellular responses.

G Cloprostenol This compound FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor binds & activates G_Protein Gq Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Responses Ca_Release->Response PKC->Response

Simplified FP receptor signaling pathway.

Q5: Can I expect the same biological activity from this compound as from Cloprostenol?

A5: No. This compound is the 15(S)-hydroxy enantiomer of (+)-cloprostenol. This epimer is significantly less active as an FP receptor ligand compared to the 15(R) enantiomer.[1][5][6][7][8] Therefore, higher concentrations of the 15-epi form may be required to elicit a biological response.

References

stability of (+)-15-epi Cloprostenol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-15-epi Cloprostenol (B1669231). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of (+)-15-epi Cloprostenol in aqueous solutions and to offer troubleshooting assistance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, this compound is typically supplied as a solution in an organic solvent, such as ethanol, and should be stored at -20°C. Under these conditions, it is stable for at least two years.

Q2: How stable is this compound in aqueous solutions?

Aqueous solutions of this compound are not recommended for storage for more than one day. Prostaglandin (B15479496) analogs, in general, can be susceptible to degradation in aqueous environments, and it is best practice to prepare fresh solutions for each experiment.

Q3: What factors can affect the stability of this compound in aqueous solutions?

The stability of prostaglandin analogs like this compound in aqueous solutions can be influenced by several factors, including:

  • pH: Prostaglandins are often more stable in slightly acidic conditions compared to neutral or alkaline solutions.

  • Temperature: Higher temperatures can accelerate the degradation of the compound.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.

  • Oxidation: The presence of oxidizing agents can degrade the molecule.

Q4: What are the known degradation products of Cloprostenol?

Known degradation products and related compounds for the parent compound, Cloprostenol, include the 15-keto metabolite, other 15-hydroxy epimers, products of epimerization at the C9 position, and positional isomers of the chlorine atom.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause 1: Degradation of this compound in aqueous media.

    • Troubleshooting Tip: Always prepare fresh aqueous solutions of this compound immediately before use. Avoid storing stock solutions in aqueous buffers for extended periods. If the experiment requires long incubation times, consider the potential for degradation and its impact on the effective concentration of the compound.

  • Possible Cause 2: Improper solvent evaporation when preparing aqueous solutions from an organic stock.

    • Troubleshooting Tip: When preparing aqueous solutions from an organic stock (e.g., in ethanol), ensure the organic solvent is thoroughly evaporated under a gentle stream of inert gas (like nitrogen) before dissolving the compound in your aqueous buffer. Residual organic solvents can affect cell viability and experimental outcomes.

  • Possible Cause 3: Non-specific binding to labware.

    • Troubleshooting Tip: Prostaglandins can be "sticky" molecules. Use low-binding polypropylene (B1209903) tubes and pipette tips to minimize loss of the compound due to adsorption to plastic surfaces.

Issue 2: Variability in analytical measurements (e.g., HPLC).

  • Possible Cause 1: Instability during sample preparation or storage.

    • Troubleshooting Tip: Keep samples in the autosampler at a low temperature (e.g., 4°C) to minimize degradation during the analytical run. Analyze samples as quickly as possible after preparation.

  • Possible Cause 2: Inappropriate mobile phase pH.

    • Troubleshooting Tip: For reversed-phase HPLC analysis of prostaglandins, a mobile phase with an acidic pH (e.g., pH 3.0) is often used to ensure the carboxylic acid group is protonated, leading to better retention and peak shape.

  • Possible Cause 3: Interference from excipients or media components.

    • Troubleshooting Tip: Run appropriate blanks (e.g., vehicle control, media blank) to identify any interfering peaks. Ensure the analytical method has sufficient specificity to distinguish this compound from other components in the sample matrix.

Data on the Stability of Prostaglandin Analogs

Table 1: Temperature-Dependent Degradation of Prostaglandin F2α Analogs in Aqueous Solution

Prostaglandin AnalogTemperature (°C)Degradation Rate (µg/mL/day)
Latanoprost370.15
500.29
Travoprost500.46
Bimatoprost27, 37, 50No measurable degradation

Data is illustrative and compiled from studies on different prostaglandin analogs. Degradation rates can be influenced by the specific formulation and buffer conditions.

Table 2: pH-Dependent Stability of Prostaglandin E1 (PGE1) at 37°C

pHStability
4.5More stable; 25% remaining after 32 days.
4.7More stable; 25% remaining after 32 days.
7.4Less stable; 95% degraded by day 14.

This data for PGE1 suggests that a slightly acidic pH may be preferable for the stability of prostaglandin analogs in aqueous solutions.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or ethanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at 80°C for 48 hours.

  • Photodegradation: Expose a thin layer of the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Sample: Keep an aliquot of the stock solution at -20°C, protected from light.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Cloprostenol Enantiomers

This method is based on a published procedure for the enantioselective analysis of cloprostenol and can be adapted to assess the stability of this compound.[2][3]

  • Column: Chiralcel OD-RH, 5 µm

  • Mobile Phase: Acetonitrile : 20 mM Sodium Dihydrogenphosphate (pH 3.0, adjusted with phosphoric acid) (33:67, v/v)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 20°C

  • Detection: UV at 274 nm

  • Injection Volume: 20 µL

Visualizations

PGF2a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a_analog This compound (PGF2α Analog) FP_Receptor FP Receptor (GPCR) PGF2a_analog->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_release->Downstream

Caption: PGF2α Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing FP receptor Cell_Treatment Treat cells with compounds for a defined time course Cell_Culture->Cell_Treatment Compound_Prep Prepare fresh solutions: 1. Vehicle Control (e.g., DMSO) 2. (+) Cloprostenol (Active Agonist) 3. This compound (Negative Control) Compound_Prep->Cell_Treatment Signaling_Assay Perform downstream signaling assay (e.g., Calcium flux, IP1 accumulation) Cell_Treatment->Signaling_Assay Data_Acquisition Acquire data (e.g., fluorescence intensity) Signaling_Assay->Data_Acquisition Data_Comparison Compare responses: - Active vs. Vehicle - Negative Control vs. Vehicle - Active vs. Negative Control Data_Acquisition->Data_Comparison Conclusion Determine specificity of the agonist-induced response Data_Comparison->Conclusion

Caption: Workflow for a GPCR Signaling Assay.

References

preventing degradation of (+)-15-epi Cloprostenol in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-15-epi Cloprostenol (B1669231). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the in vitro degradation of this prostaglandin (B15479496) analog. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the handling and use of (+)-15-epi Cloprostenol in vitro.

Problem Potential Cause Recommended Solution
Loss of Biological Activity Degradation in Aqueous Solution: this compound, like many prostaglandins (B1171923), is unstable in aqueous solutions for extended periods.[1] Storing aqueous solutions for more than a day is not recommended.Prepare fresh aqueous solutions of this compound for each experiment. If a stock solution in an organic solvent is used, dilute it into your aqueous buffer immediately before use.
Improper Storage: The compound is supplied in an ethanol (B145695) solution and is stable for at least two years when stored at -20°C.[1][2] Storage at higher temperatures can accelerate degradation.Ensure the stock solution of this compound is stored tightly sealed at -20°C.
pH-mediated Degradation: Prostaglandins are susceptible to degradation at pH extremes. Acidic or alkaline conditions can lead to hydrolysis or other chemical modifications.[3]Maintain the pH of your experimental buffer within a neutral range (e.g., pH 7.2-7.4) unless the experimental design requires otherwise. If a different pH is necessary, minimize the incubation time.
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of stock solutions can lead to degradation of the compound.Aliquot the stock solution into smaller, single-use volumes upon receipt to avoid repeated freeze-thaw cycles.
Inconsistent Experimental Results Inaccurate Concentration: This can result from improper dissolution or degradation after reconstitution.Ensure the evaporated ethanol is completely removed before adding the new solvent. For aqueous solutions, vortex gently to ensure complete dissolution. Always prepare fresh dilutions from a properly stored stock solution for each experiment.
Precipitation of the Compound: this compound has limited solubility in aqueous buffers (approximately 1 mg/mL in PBS, pH 7.2).[1][2] Exceeding this solubility limit will lead to precipitation and a lower effective concentration.Do not exceed the recommended solubility limits in your experimental medium. If a higher concentration is required, consider using a co-solvent like DMSO or ethanol, ensuring the final concentration of the organic solvent is compatible with your experimental system.
Visible Changes in Solution Precipitation or Cloudiness: This indicates that the compound is coming out of solution, likely due to exceeding its solubility or temperature changes.Visually inspect the solution before use. If precipitation is observed, gently warm the solution and vortex to redissolve. If it does not redissolve, it is best to prepare a fresh solution.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a working solution of this compound for my cell culture experiments?

A1: this compound is typically supplied as a solution in ethanol.[1] To prepare a working solution, you can evaporate the ethanol under a gentle stream of nitrogen and then reconstitute the compound in a solvent of your choice, such as DMSO or dimethylformamide, at a high concentration to create a stock solution.[1] For your final working solution, dilute the stock solution directly into your cell culture medium immediately before the experiment. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Q2: For how long can I store my diluted aqueous solution of this compound?

A2: It is strongly recommended not to store aqueous solutions of this compound for more than one day.[1][4] Prostaglandins are prone to degradation in aqueous environments. For optimal results, prepare the aqueous solution fresh for each experiment.

Q3: What are the primary degradation pathways for prostaglandins like this compound in vitro?

A3: While specific degradation pathways for this compound are not extensively documented, related prostaglandins are known to degrade via hydrolysis of ester groups (if present) and dehydration, particularly under acidic or basic conditions.[3][5] Epimerization at certain chiral centers can also occur under harsh conditions.

Q4: Can I use a different solvent to prepare my stock solution?

A4: Yes, besides ethanol, solvents like DMSO and dimethylformamide can be used to prepare stock solutions of this compound, with a solubility of approximately 50 mg/mL.[1][2] When choosing a solvent, ensure it is compatible with your downstream application and that it has been purged with an inert gas to minimize oxidation.[6]

Q5: How can I check for the degradation of my this compound?

A5: The most reliable method to assess the integrity of your compound is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of its purity over time.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
Ethanol50 mg/mL[2]
DMSO50 mg/mL[2]
Dimethylformamide (DMF)50 mg/mL[2]
PBS (pH 7.2)1 mg/mL[2]

Table 2: Storage and Stability of this compound

FormStorage TemperatureStabilityReference
Solution in Ethanol-20°C≥ 2 years[1][2]
Aqueous SolutionNot RecommendedNot recommended for more than one day[1][4]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution from an Ethanol Stock

Objective: To prepare a fresh aqueous working solution of this compound for in vitro experiments.

Materials:

  • This compound in ethanol stock solution

  • Sterile microcentrifuge tubes

  • Gentle stream of nitrogen gas

  • Desired aqueous buffer (e.g., sterile PBS, pH 7.2)

  • Vortex mixer

Procedure:

  • In a sterile microcentrifuge tube, aliquot the desired amount of the ethanolic stock solution of this compound.

  • Under a gentle stream of nitrogen gas, evaporate the ethanol until a dry film of the compound is visible at the bottom of the tube.

  • Immediately add the desired volume of the pre-warmed aqueous buffer to the tube to achieve the final desired concentration.

  • Vortex the tube gently until the compound is completely dissolved.

  • Use the freshly prepared aqueous solution immediately in your experiment. Do not store.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

Objective: To provide a general framework for developing an HPLC method to assess the stability of this compound.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable acid for pH adjustment

  • This compound reference standard

  • Samples of this compound to be tested

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate ratio of acetonitrile and water (e.g., 60:40 v/v), acidified to a pH of approximately 3 with phosphoric acid. The exact ratio may need to be optimized for best separation.

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.

  • Sample Preparation: Dilute the experimental samples of this compound in the mobile phase to a concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Set the flow rate to approximately 1.0 mL/min.

    • Set the column temperature to 25°C.

    • Set the UV detection wavelength to 275 nm, which is one of the absorbance maxima for this compound.[1][2]

  • Analysis:

    • Inject the standard solution to determine the retention time of the intact this compound.

    • Inject the experimental samples.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products, and a decrease in the peak area of the parent compound.

  • Quantification: The percentage of intact this compound remaining can be calculated by comparing the peak area of the compound in the experimental sample to that of a freshly prepared standard of the same theoretical concentration.

Visualizations

PGF2alpha_Signaling_Pathway cluster_cell Target Cell Cloprostenol This compound FP_receptor FP Receptor Cloprostenol->FP_receptor Binds to G_protein Gq Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Leads to Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates targets leading to

Caption: PGF2α Analog Signaling Pathway.

experimental_workflow start Start: Receive this compound in Ethanol storage Store at -20°C start->storage aliquot Aliquot into single-use volumes storage->aliquot prepare_solution Prepare fresh aqueous working solution aliquot->prepare_solution evaporate 1. Evaporate ethanol under nitrogen prepare_solution->evaporate reconstitute 2. Reconstitute in aqueous buffer prepare_solution->reconstitute experiment Perform in vitro experiment (Use immediately) prepare_solution->experiment troubleshooting_logic issue Issue: Loss of Biological Activity check_solution Was the aqueous solution prepared fresh? issue->check_solution solution_yes Yes check_solution->solution_yes Yes solution_no No: Prepare fresh solution check_solution->solution_no No check_storage Was the stock solution stored at -20°C? storage_yes Yes check_storage->storage_yes Yes storage_no No: Use a properly stored aliquot check_storage->storage_no No check_ph Is the experimental pH neutral? ph_yes Yes check_ph->ph_yes Yes ph_no No: Adjust buffer pH check_ph->ph_no No solution_yes->check_storage storage_yes->check_ph other_issues Consider other experimental variables ph_yes->other_issues

References

troubleshooting (+)-15-epi Cloprostenol experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-15-epi Cloprostenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from (+)-Cloprostenol?

This compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). It is the 15(S)-hydroxy enantiomer, or epimer, of (+)-Cloprostenol.[1][2] The key difference lies in the stereochemistry at the C-15 position, which significantly impacts its biological activity. While (+)-Cloprostenol is a potent agonist of the prostaglandin F receptor (FP receptor), this compound is significantly less active, by several orders of magnitude, as an FP receptor ligand.[1][2] This makes it an ideal negative control for experiments involving (+)-Cloprostenol.

Q2: What is the primary mechanism of action for Cloprostenol?

Cloprostenol acts as a potent agonist at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2] Activation of the FP receptor typically couples to Gq proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium is a key downstream signaling event.

Q3: What are the recommended storage and handling conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[2] It is often supplied as a solution in an organic solvent like ethanol. For experimental use, the organic solvent can be evaporated under a gentle stream of nitrogen, and the compound can be reconstituted in a solvent of choice, such as DMSO or dimethylformamide. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.

Q4: In which experimental applications can this compound be used?

Due to its significantly reduced activity at the FP receptor, this compound is primarily used as a negative control in experiments investigating the effects of the active compound, (+)-Cloprostenol, or other FP receptor agonists. Its use helps to demonstrate the specificity of the observed effects for the FP receptor.

Troubleshooting Experimental Results

Scenario 1: Unexpected activity observed with this compound (Negative Control).
Potential Cause Troubleshooting Steps
Compound Degradation or Isomerization: Improper storage or handling may lead to degradation or conversion to a more active form.1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C. 2. Prepare Fresh Solutions: Always prepare fresh aqueous solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. 3. Purity Check: If possible, verify the purity and identity of the compound using analytical techniques like HPLC or mass spectrometry.
Off-Target Effects: At high concentrations, even inactive epimers might interact with other receptors or cellular components.1. Concentration-Response Curve: Perform a full dose-response curve for both (+)-Cloprostenol and this compound. The activity of the epi-form should be significantly right-shifted (higher EC50). 2. Lower Concentrations: Use the lowest effective concentration of the active compound and a corresponding concentration of the negative control. 3. Receptor Specificity: Use a specific FP receptor antagonist to see if the unexpected effect of the epi-form is blocked.
Cell Culture Contamination or Health: Unhealthy or contaminated cells can respond non-specifically to stimuli.1. Mycoplasma Testing: Regularly test cell lines for mycoplasma contamination. 2. Cell Viability: Assess cell viability before and after the experiment (e.g., using a trypan blue exclusion assay). 3. Passage Number: Use cells within a consistent and low passage number range.
Scenario 2: No or weak response observed with (+)-Cloprostenol (Active Compound).
Potential Cause Troubleshooting Steps
Compound Instability/Degradation: Prostaglandins can be unstable in aqueous solutions.1. Fresh Aliquots: Prepare fresh dilutions from a concentrated stock solution for each experiment. 2. Solvent Quality: Ensure the solvent used for reconstitution is of high purity and anhydrous.
Low FP Receptor Expression: The cell line used may not express sufficient levels of the FP receptor.1. Receptor Expression Analysis: Verify FP receptor expression at the mRNA (RT-qPCR) or protein (Western blot, flow cytometry) level. 2. Use a Validated Cell Line: Switch to a cell line known to express functional FP receptors (e.g., HEK293 cells transiently or stably expressing the FP receptor).
Assay Sensitivity Issues: The assay may not be sensitive enough to detect the response.1. Optimize Assay Parameters: For calcium mobilization assays, ensure optimal dye loading and cell density. For IP3 assays, optimize cell number and incubation times. 2. Positive Control: Use a known potent FP receptor agonist (other than Cloprostenol if issues persist) to validate the assay system.
Incorrect Experimental Conditions: pH, temperature, or buffer composition can affect ligand binding and cell signaling.1. Verify Buffer Conditions: Ensure the pH and composition of the assay buffer are within the optimal range for the cells and the receptor. 2. Temperature Control: Maintain a consistent and appropriate temperature throughout the experiment.

Data Presentation

Table 1: Hypothetical Comparative Activity of Cloprostenol Epimers at the FP Receptor

Compound Binding Affinity (Ki) Functional Potency (EC50) - Calcium Mobilization
(+)-Cloprostenol~ 5 nM~ 10 nM
This compound> 1000 nM> 10,000 nM
Note: These values are illustrative and based on the qualitative description of "several orders of magnitude" difference in activity. Actual values may vary depending on the specific assay conditions and cell system used.

Experimental Protocols

Radioligand Binding Assay for FP Receptor

This protocol is a general guideline for a competitive radioligand binding assay to determine the binding affinity of test compounds for the FP receptor.

Materials:

  • Cell membranes prepared from cells expressing the FP receptor.

  • Radiolabeled FP receptor antagonist (e.g., [3H]-Latanoprost).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Test compounds: (+)-Cloprostenol and this compound.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • Cell membranes (typically 20-50 µg of protein per well).

    • Radiolabeled ligand at a concentration near its Kd.

    • Test compound or vehicle control.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • To determine non-specific binding, include wells with a high concentration of a non-labeled FP receptor antagonist.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 values for the test compounds. The Ki value can then be calculated using the Cheng-Prusoff equation.

Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

This protocol outlines a method to measure the accumulation of IP1, a stable downstream metabolite of IP3, as a marker of Gq-coupled receptor activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Cells expressing the FP receptor, seeded in a 96-well plate.

  • IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer).

  • Stimulation buffer (typically provided in the kit or a standard HBSS buffer).

  • Test compounds: (+)-Cloprostenol and this compound.

  • HTRF-compatible plate reader.

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Prepare serial dilutions of the test compounds in stimulation buffer.

  • On the day of the assay, remove the culture medium from the cells.

  • Add the test compounds to the respective wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells by adding the lysis buffer containing the HTRF reagents (IP1-d2 and anti-IP1 cryptate).

  • Incubate the plate at room temperature for 60 minutes to allow for the immunoassay to reach equilibrium.

  • Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.

  • Calculate the HTRF ratio and plot the data against the log of the agonist concentration to determine the EC50 values.

Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_receptor FP Receptor (GPCR) Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Cloprostenol (+)-Cloprostenol (Agonist) Cloprostenol->FP_receptor Binds and Activates Epi_Cloprostenol This compound (Inactive Epimer) Epi_Cloprostenol->FP_receptor Weak or no binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: FP Receptor Signaling Pathway Activation by Cloprostenol.

Troubleshooting_Workflow Start Experiment with This compound Unexpected_Activity Unexpected Activity Observed? Start->Unexpected_Activity No_Activity No Activity (Expected Outcome) Unexpected_Activity->No_Activity No Check_Compound Check Compound Integrity (Storage, Fresh Prep) Unexpected_Activity->Check_Compound Yes Check_Concentration Evaluate Concentration (Dose-Response) Check_Compound->Check_Concentration Check_Cells Assess Cell Health (Contamination, Viability) Check_Concentration->Check_Cells Resolved Issue Resolved Check_Cells->Resolved If problem identified and corrected Unresolved Issue Persists: Consider Off-Target Effects or Assay Artifacts Check_Cells->Unresolved If problem not identified

References

Technical Support Center: Synthesis and Purification of (+)-15-epi Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-15-epi Cloprostenol (B1669231). This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of this prostaglandin (B15479496) analog.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Low yield of the desired (+)-15-epi Cloprostenol after synthesis.

Possible Causes and Solutions:

  • Incomplete Reaction: The synthesis of prostaglandin analogs like Cloprostenol, often following routes like the Corey synthesis, involves multiple steps. Incomplete reactions at any stage can significantly lower the final yield.

    • Solution: Monitor each reaction step closely using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion of starting materials before proceeding to the next step. Optimize reaction times and temperatures as needed.

  • Side Reactions: The Corey synthesis and similar routes can have side reactions that consume starting materials and generate impurities.

    • Solution: Carefully control reaction conditions. For instance, in the reduction of the C15-keto group, the choice of reducing agent is critical to control stereoselectivity and avoid the formation of the undesired 15(R)-epimer. Using a bulky reducing agent can favor the formation of the desired 15(S)-epimer, which is this compound.

  • Degradation of Product: Prostaglandins (B1171923) can be sensitive to pH and temperature.

    • Solution: Ensure that all work-up and purification steps are performed under mild conditions. Use buffered solutions where necessary and avoid excessive heat. Store intermediates and the final product at low temperatures (e.g., -20°C) to prevent degradation.

Problem: High levels of the diastereomeric impurity, (+)-Cloprostenol (15R-epimer), in the crude product.

Possible Causes and Solutions:

  • Non-Stereoselective Reduction: The reduction of the C15-ketone intermediate is a critical step for establishing the stereochemistry at this center. Use of non-selective reducing agents will lead to a mixture of epimers.

    • Solution: Employ a stereoselective reducing agent. The choice of reagent can significantly influence the diastereomeric ratio. For example, certain bulky borohydride (B1222165) reagents can provide better selectivity. Chemoenzymatic methods, using specific ketoreductases (KREDs), can also offer high stereoselectivity.

  • Epimerization: Although less common under standard conditions, some reaction or purification conditions could potentially lead to epimerization.

    • Solution: Maintain neutral or near-neutral pH conditions during work-up and purification. Avoid strong acids or bases that could potentially catalyze epimerization.

Problem: Difficulty in separating this compound from other impurities by standard column chromatography.

Possible Causes and Solutions:

  • Similar Polarity of Impurities: Many byproducts in prostaglandin synthesis have similar polarities to the target compound, making separation by traditional silica (B1680970) gel chromatography challenging.

    • Solution 1: Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating closely related compounds. Chiral stationary phases are particularly effective for separating enantiomers and diastereomers.

    • Solution 2: Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for purification. This technique can sometimes selectively crystallize the desired epimer, leaving impurities in the mother liquor.

    • Solution 3: Derivatization: In some cases, temporarily derivatizing a functional group can alter the polarity of the molecule enough to allow for easier separation. The protecting group can then be removed after purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: Besides the starting materials and reagents, the most common impurities include:

  • (+)-Cloprostenol (the 15R-epimer): This is the most common diastereomeric impurity.

  • 5,6-trans isomer: An isomer of the Z-alkene at the C5-C6 position.

  • Enantiomer of this compound: If a racemic starting material was used without a resolution step.

  • Byproducts from side reactions: These can include products from incomplete reactions or alternative reaction pathways.

Q2: What analytical techniques are best for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method.[1]

  • Chiral HPLC: This is essential for separating and quantifying enantiomers and diastereomers, such as the 15R-epimer.[2][3] A Chiralcel OD-RH column is often used for this purpose.[2][3]

  • Reversed-Phase HPLC (RP-HPLC): This is useful for assessing overall purity and separating the target compound from less polar or more polar impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with HPLC (LC-MS) for impurity identification.

Q3: Can I use crystallization to purify this compound?

A3: Yes, crystallization can be a very effective purification method for prostaglandin analogs. The success of this technique depends on finding a suitable solvent or solvent system from which the desired compound will selectively crystallize, leaving impurities behind in the solution. It may require some screening of different solvents and conditions to develop an effective crystallization protocol.

Q4: What is the mechanism of action of Cloprostenol and its epimers?

A4: Cloprostenol is a synthetic analog of Prostaglandin F2α (PGF2α).[4] It exerts its biological effects by acting as a potent agonist for the Prostaglandin F receptor (FP receptor).[4] The binding of Cloprostenol to the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This primarily involves the activation of the Gq protein, which in turn activates phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[5][6][7] This signaling pathway ultimately leads to the physiological responses associated with PGF2α, such as uterine muscle contraction and luteolysis.[8] The (+)-15-epi isomer is known to be significantly less active at the FP receptor compared to the 15R-epimer, (+)-Cloprostenol.

Data on Purification Methods

The following tables summarize quantitative data for different purification methods applicable to Cloprostenol and its analogs.

Table 1: Analytical Chiral HPLC for Cloprostenol Epimer Separation

ParameterValueReference
Column Chiralcel OD-RH[2][3]
Mobile Phase Acetonitrile:Sodium Dihydrogenphosphate (pH 3.0; 20mM) (33:67, v/v)[2][3]
Flow Rate 0.7 mL/min[2]
Detection UV at 274 nm[2]
Resolution (R) 2.16 (baseline resolution)[2][3]

Table 2: Preparative HPLC for Fluorinated Prostaglandin Analogs

ParameterValueReference
Stationary Phase Silica Gel (particle size 1-50 µm)[9]
Elution Solvent Mixed solution of an alcohol and a hydrocarbon[9]
Impurity Reduction Content of 5,6-trans isomer reduced to < 0.5%[9]
Purity Achieved > 99.5%[9]

Detailed Experimental Protocols

Protocol 1: Semi-Preparative Chiral HPLC for Cloprostenol Epimer Separation

This protocol is adapted from analytical methods and can be scaled up for purification of small quantities of material.

  • System Preparation:

    • Equip an HPLC system with a semi-preparative Chiralcel OD-RH column.

    • Prepare the mobile phase: Acetonitrile and 20mM Sodium Dihydrogenphosphate buffer (adjust pH to 3.0 with phosphoric acid) in a 33:67 volume ratio. Filter and degas the mobile phase.

  • Sample Preparation:

    • Dissolve the crude this compound mixture in a minimal amount of the mobile phase. The concentration should be as high as possible without causing precipitation.

  • Chromatographic Separation:

    • Set the flow rate according to the column dimensions (for semi-preparative columns, this will be higher than the analytical flow rate, e.g., 2-5 mL/min).

    • Set the UV detector to 274 nm.

    • Inject the sample onto the column. The injection volume will depend on the column size and sample concentration.

  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • Collect the fractions corresponding to the this compound peak. The epimers should be well-resolved, allowing for selective collection.

  • Post-Purification Processing:

    • Combine the collected fractions containing the pure product.

    • Remove the organic solvent (acetonitrile) under reduced pressure.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the purified product.

  • Purity Analysis:

    • Analyze a small aliquot of the purified sample by analytical chiral HPLC to confirm its purity.

Protocol 2: General Crystallization Procedure for Prostaglandin Analogs

This is a general guideline; specific solvent systems and conditions must be optimized for this compound.

  • Solvent Screening:

    • In small vials, dissolve a few milligrams of the crude product in various solvents (e.g., ethyl acetate, acetone, methanol, isopropanol, hexane, toluene) at an elevated temperature to achieve saturation.

    • Allow the solutions to cool slowly to room temperature and then to 4°C.

    • Observe for crystal formation. Good solvent systems will be those where the compound is soluble at higher temperatures but sparingly soluble at lower temperatures. Binary solvent systems (a solvent and an anti-solvent) can also be effective.

  • Preparative Crystallization:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent system.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If necessary, further cool the solution in an ice bath or refrigerator to maximize crystal yield.

  • Crystal Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the crystals under vacuum to remove residual solvent.

  • Purity and Yield Determination:

    • Determine the weight of the dried crystals to calculate the yield.

    • Assess the purity of the crystallized material using HPLC. If impurities are still present, a second recrystallization may be necessary.

Visualizations

PGF2a_Signaling_Pathway Cloprostenol This compound FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Intracellular Ca²⁺ Release ER->Ca2_release Triggers Cellular_Response Cellular Response (e.g., Muscle Contraction, Luteolysis) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to

Caption: PGF2α (Cloprostenol) FP Receptor Signaling Pathway.

Purification_Workflow Crude_Product Crude Synthesized Product (Contains this compound and impurities) Purity_Analysis1 Initial Purity Assessment (e.g., Chiral HPLC) Crude_Product->Purity_Analysis1 Purification_Step Purification Method Purity_Analysis1->Purification_Step Prep_HPLC Preparative HPLC Purification_Step->Prep_HPLC Option 1 Crystallization Crystallization Purification_Step->Crystallization Option 2 Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Crystal_Isolation Crystal Isolation (Filtration) Crystallization->Crystal_Isolation Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Drying Drying Crystal_Isolation->Drying Final_Product Purified this compound Solvent_Removal->Final_Product Drying->Final_Product Purity_Analysis2 Final Purity Confirmation (e.g., Chiral HPLC, NMR) Final_Product->Purity_Analysis2

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Chiral Separation of Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of cloprostenol (B1669231).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating cloprostenol enantiomers?

A1: The primary challenge lies in the fact that enantiomers have identical physical and chemical properties in an achiral environment, making their separation by conventional chromatographic methods difficult.[1] Achieving separation requires a chiral environment, typically a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC), which interacts differently with each enantiomer.[1] The choice of CSP and the optimization of mobile phase conditions are critical to obtaining adequate resolution.

Q2: Which type of chiral stationary phase is most effective for cloprostenol separation?

A2: Polysaccharide-based CSPs, particularly cellulose-based columns like the Chiralcel OD-RH, have proven to be effective for the enantioselective analysis of cloprostenol.[2][3] These columns, used in reversed-phase mode, have demonstrated the ability to achieve baseline resolution.[2][3]

Q3: How does the mobile phase composition affect the separation?

A3: The mobile phase composition, especially the ratio of organic modifier (like acetonitrile) to the aqueous buffer, has a significant influence on the chiral selectivity of cloprostenol.[4][5] Adjusting this ratio can substantially impact the resolution between the enantiomers.[5] The pH of the aqueous buffer is also a critical parameter that needs to be controlled.[2][3]

Q4: What are typical detection wavelengths for cloprostenol?

A4: Cloprostenol can be detected using UV detectors at wavelengths of 210 nm and 274 nm.[2][3] Detection at 210 nm generally offers higher sensitivity compared to 274 nm.[2][3]

Troubleshooting Guide

Issue 1: Poor or No Resolution Between Enantiomers

Q: I am not seeing any separation between the cloprostenol enantiomers. What should I do?

A:

  • Verify Column Choice: Confirm that you are using a suitable chiral stationary phase. A Chiralcel OD-RH column or a similar polysaccharide-based column is recommended.[2][3]

  • Optimize Mobile Phase Composition: The ratio of acetonitrile (B52724) to the aqueous buffer is crucial. If resolution is poor, try decreasing the percentage of acetonitrile in the mobile phase. This can increase the retention and improve resolution, though it will also lengthen the analysis time.[5]

  • Adjust pH: Ensure the pH of your aqueous buffer is optimal. A pH of 3.0 has been shown to be effective.[2][3] Inconsistent or incorrect pH can lead to a loss of separation.

  • Lower the Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations. Try reducing the flow rate to see if resolution improves.

  • Check Temperature: Temperature can significantly impact chiral recognition. Use a column oven to maintain a stable temperature. You can also experiment with different temperatures (e.g., 20°C or 40°C) to see if it improves selectivity.[3][6]

Issue 2: Peak Tailing

Q: My peaks for the cloprostenol enantiomers are showing significant tailing. What could be the cause?

A:

  • Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, your mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the concentration of your sample.[7]

  • Secondary Interactions: Peak tailing can result from unwanted interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate to control the ionization state of cloprostenol.

  • Column Contamination or Degradation: If the column is old or has been exposed to harsh conditions, its performance may degrade. Try flushing the column according to the manufacturer's instructions or test a new column.

Issue 3: Inconsistent Retention Times

Q: The retention times for my cloprostenol enantiomers are shifting between injections. How can I improve reproducibility?

A:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for every run, with precise control over the composition and pH.[7] Premixing the mobile phase components can improve consistency compared to online mixing by the HPLC pump.

  • Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when the mobile phase composition has been changed.[7] Ensure the column is fully equilibrated before starting your analytical run.

  • Temperature Stability: Use a column oven to maintain a constant and uniform temperature, as minor fluctuations can affect retention times.[7]

  • Pump Performance: Check for leaks or bubbles in the pump, as these can cause fluctuations in the flow rate and lead to variable retention times.

Data Presentation

Table 1: Reported HPLC Methods for Chiral Separation of Cloprostenol

ParameterMethod 1Method 2Method 3
Chiral Stationary Phase Chiralcel OD-RHChiralcel OD-RHPolysaccharide stationary phase
Mobile Phase Acetonitrile:20mM Sodium Dihydrogenphosphate (pH 3.0) (33:67, v/v)Acetonitrile:20mM Sodium Dihydrogenphosphate (pH 3.0) (30:70, v/v)95% Acetonitrile / 5% H2O / 0.1% TFA
Flow Rate 0.7 mL/min0.7 mL/minNot Specified
Temperature 20°C20°CNot Specified
Detection Wavelength 274 nm and 210 nm274 nmNot Specified
Resolution (Rs) 2.16>2.16 (implied)Not Specified
Reference [2][3][5][4]

Experimental Protocols

Detailed Methodology for Chiral HPLC Separation of Cloprostenol

This protocol is based on a validated method for the enantioselective analysis of cloprostenol.[2][3]

1. Materials and Equipment:

  • HPLC system with a UV detector

  • Chiralcel OD-RH column (or equivalent polysaccharide-based CSP)

  • Acetonitrile (HPLC grade)

  • Sodium dihydrogenphosphate (analytical grade)

  • Phosphoric acid (for pH adjustment)

  • Water (HPLC grade)

  • Cloprostenol standard (racemic mixture)

2. Mobile Phase Preparation:

  • Prepare a 20 mM sodium dihydrogenphosphate aqueous buffer.

  • Adjust the pH of the buffer to 3.0 using phosphoric acid.

  • The mobile phase consists of a mixture of acetonitrile and the prepared buffer. A starting composition of 33:67 (v/v) acetonitrile:buffer is recommended.[2][3]

  • Degas the mobile phase before use.

3. Chromatographic Conditions:

  • Column: Chiralcel OD-RH

  • Mobile Phase: Acetonitrile:20mM Sodium Dihydrogenphosphate (pH 3.0) (33:67, v/v)[2][3]

  • Flow Rate: 0.7 mL/min[2][3]

  • Column Temperature: 20°C[3]

  • Detection: 274 nm or 210 nm[2][3]

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Dissolve the cloprostenol racemate in the mobile phase to a suitable concentration (e.g., 5.5 mg/mL has been used for semi-preparative separations).[3]

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (an analysis time of under 10 minutes has been reported with these conditions).[2][3]

  • The (+)-cloprostenol enantiomer is typically eluted first.[3]

6. Method Optimization:

  • If baseline resolution is not achieved, the mobile phase composition can be adjusted. A slight decrease in the acetonitrile to buffer ratio (e.g., to 30:70) can increase the resolution.[5]

Mandatory Visualization

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_output Output A Prepare Mobile Phase (ACN/Phosphate Buffer pH 3.0) C Equilibrate HPLC System and Chiral Column A->C B Prepare Sample (Dissolve in Mobile Phase) D Inject Sample B->D C->D E Acquire Data (UV Detection at 210/274 nm) D->E F Integrate Peaks and Assess Resolution (Rs) E->F G Baseline Resolution? (Rs >= 1.5) F->G H Final Method G->H Yes I Optimize Method G->I No I->A Adjust Mobile Phase Ratio

Caption: Workflow for Chiral HPLC Method Development for Cloprostenol.

G A Poor Resolution (Rs < 1.5) or Peak Tailing B Are peaks co-eluting or partially resolved? A->B C Is there peak tailing? A->C D Decrease Acetonitrile % in Mobile Phase B->D Yes G Reduce Sample Concentration/Volume C->G Yes E Decrease Flow Rate D->E F Optimize Temperature E->F H Check Sample Solvent (Ensure compatibility) G->H I Flush or Replace Column H->I If problem persists

Caption: Troubleshooting Decision Tree for Cloprostenol Chiral Separation.

References

storage conditions for long-term stability of (+)-15-epi Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and storage of (+)-15-epi Cloprostenol. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1][2] When stored under these conditions, the product is stable for at least two years.[2][3]

Q2: How should I store this compound once it is in solution?

If you have prepared an aqueous solution of this compound, it is not recommended to store it for more than one day.[2] For stock solutions prepared in organic solvents such as ethanol, DMSO, or dimethylformamide, it is best practice to store them at -20°C or -80°C and use them as quickly as possible. To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare aliquots of your stock solution.

Q3: What solvents are suitable for dissolving this compound?

This compound is typically supplied as a solution in ethanol.[2] It is also soluble in other organic solvents like DMSO and dimethylformamide at concentrations up to 50 mg/mL.[2] The compound is sparingly soluble in aqueous buffers; for instance, its solubility in PBS (pH 7.2) is approximately 1 mg/mL.[2]

Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?

Inconsistent results can indeed be due to the degradation of this compound. This can be caused by improper storage, multiple freeze-thaw cycles of stock solutions, or the use of aqueous solutions that were not freshly prepared. Always ensure you are following the recommended storage and handling procedures.

Q5: What are the known degradation products of Cloprostenol?

Known related compounds and potential degradants for Cloprostenol include the 15-keto metabolite, 15-hydroxy epimers, and products from epimerization at the C9 position.

Data Presentation

Table 1: Recommended Storage and Stability of this compound

FormStorage TemperatureStabilitySource
As supplied (in ethanol)-20°C≥ 2 years[2][3]
Aqueous SolutionNot Recommended for Storage≤ 1 day[2]
Organic Solvent Stock-20°C or -80°CMinimize freeze-thaw cyclesGeneral Best Practice

Table 2: General Parameters for a Stability-Indicating HPLC Method

ParameterExample Condition
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a pH 3 phosphate (B84403) buffer
Detection UV at 205 nm and 230 nm
Internal Standard Testosterone or other suitable compound
Purpose To separate the active ingredient from any degradation products.

Experimental Protocols

Protocol: Stability Testing of this compound using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for assessing the stability of this compound in a given formulation.

1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its degradation products over time under various environmental conditions.

2. Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

  • pH meter

  • Calibrated analytical balance and volumetric flasks

3. Method Development:

  • Preparation of Mobile Phase: Prepare a phosphate buffer (e.g., 20 mM) and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile. The exact ratio should be optimized to achieve good separation.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent to prepare a stock solution. Further dilute to create working standard solutions.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Monitor at wavelengths such as 205 nm and 230 nm to detect both the parent compound and potential degradants.

    • Column Temperature: Maintain at a constant temperature, e.g., 25°C.

4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, expose solutions of this compound to stress conditions:

  • Acid Hydrolysis: Treat with an acid (e.g., 0.1N HCl) at an elevated temperature.

  • Base Hydrolysis: Treat with a base (e.g., 0.1N NaOH) at an elevated temperature.

  • Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heat the solid compound or a solution at a high temperature.

  • Photolytic Degradation: Expose a solution to UV light.

Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent peak of this compound.

5. Validation of the Method: Validate the HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

6. Stability Study:

  • Prepare batches of the this compound formulation and store them under the desired long-term and accelerated stability conditions (e.g., -20°C, 5°C, 25°C/60% RH, 40°C/75% RH).

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples and analyze them using the validated stability-indicating HPLC method.

  • Assess the samples for appearance, pH, and the concentration of this compound and any degradation products.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.Prepare fresh solutions for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store all solutions at -20°C or below.
Precipitate observed in the solution The solubility limit has been exceeded, or the compound is degrading.Ensure the concentration is within the solubility limits for the chosen solvent. If using aqueous buffers, prepare the solution fresh. Sonication may help dissolve the compound.
Inconsistent chromatographic results (e.g., shifting retention times, new peaks) Degradation of the compound in the analytical sample. Column degradation or mobile phase issues.Prepare analytical samples fresh before injection. Ensure the mobile phase is properly prepared and filtered. Check the performance of the HPLC column.
High background in immunoassays Cross-reactivity of antibodies with other molecules or non-specific binding.Use a highly specific antibody for your assay. Ensure proper blocking and washing steps are included in your protocol.

Visualizations

FP_Receptor_Signaling Cloprostenol This compound FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Rho Rho Gq_Protein->Rho Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates Ca_Release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Actin_Stress Actin Stress Fiber Formation Rho->Actin_Stress Leads to Stability_Workflow start Start: Prepare Formulation storage Store at Different Conditions (-20°C, 5°C, 25°C/60%RH, 40°C/75%RH) start->storage sampling Sample at Time Points (0, 3, 6, 12, 24 months) storage->sampling sampling->storage hplc Analyze via Stability-Indicating HPLC Method sampling->hplc data_analysis Data Analysis: - Assay (% of initial) - Degradation Products hplc->data_analysis report Generate Stability Report data_analysis->report end End report->end

References

Technical Support Center: (+)-15-epi Cloprostenol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding non-specific binding of (+)-15-epi Cloprostenol in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of Prostaglandin F2α (PGF2α). It functions as a potent agonist for the Prostaglandin F2α receptor (FP receptor), which is a G-protein coupled receptor (GPCR).[1] Activation of the FP receptor initiates a signaling cascade that is involved in various physiological processes.

Q2: What is non-specific binding and why is it a concern in assays with this compound?

Non-specific binding (NSB) refers to the binding of this compound to surfaces or molecules other than its intended target, the FP receptor. This can include the walls of microplates, other proteins, or cellular components. High non-specific binding can lead to inaccurate experimental results, such as high background signals, reduced assay sensitivity, and false positives or negatives.

Q3: What are the common causes of high non-specific binding in assays involving small molecules like this compound?

Several factors can contribute to high non-specific binding of small molecules:

  • Hydrophobic Interactions: Small molecules can non-specifically adsorb to the hydrophobic surfaces of plastic labware (e.g., microplates).

  • Ionic Interactions: Electrostatic interactions can occur between charged molecules and charged surfaces.

  • Inadequate Blocking: Failure to effectively block all unoccupied binding sites on a surface can leave it "sticky" to the analyte.

  • Suboptimal Reagent Concentrations: Incorrect concentrations of antibodies, competitors, or the analyte itself can increase background signal.

  • Insufficient Washing: Inadequate washing steps may not effectively remove all unbound reagents.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to non-specific binding in experiments with this compound.

Problem: High Background Signal in a Competitive ELISA
Possible Cause Troubleshooting Step Detailed Explanation
Ineffective Blocking Optimize the blocking buffer.The choice of blocking agent is critical. While Bovine Serum Albumin (BSA) is common, other proteins like casein, non-fat dry milk, or fish gelatin might be more effective for your specific assay.[2] For lipid-like molecules, a protein-free blocker or a blocker with a different protein composition might be necessary.
Increase blocking time and/or temperature.Incubating the blocking buffer for a longer duration (e.g., 2 hours at room temperature or overnight at 4°C) can ensure more complete saturation of non-specific binding sites.
Suboptimal Wash Steps Increase the number of wash cycles.Increasing the number of washes from 3 to 5 can significantly reduce background by more thoroughly removing unbound reagents.
Increase wash volume and soaking time.Ensure the wash buffer volume is sufficient to cover the entire well surface. Introducing a short soak time (30-60 seconds) between aspiration and dispensing can also improve washing efficiency.[3]
Add a non-ionic detergent to the wash buffer.Including 0.05% to 0.1% Tween-20 in your wash buffer can help to disrupt weak, non-specific hydrophobic interactions.[4]
Incorrect Reagent Concentrations Titrate your primary and secondary antibodies.High antibody concentrations can lead to increased non-specific binding. Perform a titration to determine the optimal concentration that provides a good signal-to-noise ratio.
Optimize the concentration of the this compound-enzyme conjugate.In a competitive ELISA, a high concentration of the conjugate can lead to high background. A titration should be performed to find the concentration that results in a signal in the mid-range of the standard curve in the absence of competitor.
Cross-Reactivity Check for cross-reactivity of antibodies.Ensure that the secondary antibody does not cross-react with other components in your sample.

Data Presentation

Table 1: Comparison of Common Blocking Agents for Immunoassays
Blocking AgentTypical ConcentrationAdvantagesDisadvantagesBest For
Bovine Serum Albumin (BSA) 1-5%Readily available, relatively inexpensive.[5]Can have lot-to-lot variability. May contain phosphotyrosine, which can interfere with phospho-specific antibody assays.[5]General purpose blocking.
Non-fat Dry Milk / Casein 0.5-5%Inexpensive and effective due to a complex mixture of proteins.[2]Contains phosphoproteins and biotin (B1667282), which can interfere with certain assays. May mask some epitopes.[5]Assays where phosphoprotein or biotin detection is not involved.
Fish Gelatin 0.1-1%Low cross-reactivity with mammalian antibodies. Remains liquid at 4°C.[2]Can be less effective than BSA or milk for some applications.[5]Assays using mammalian antibodies where cross-reactivity is a concern.
Whole Serum (e.g., from the host of the secondary antibody) 5-10%Can be very effective at reducing background from the secondary antibody.Can be expensive and may contain endogenous components that interfere with the assay.When high background from the secondary antibody is suspected.
Synthetic/Protein-Free Blockers VariesNo protein content, which is ideal for assays where protein interference is a major concern. Highly consistent.Can be more expensive. May not be as effective as protein-based blockers for all applications.Assays where protein cross-reactivity or interference must be minimized.

Experimental Protocols

Detailed Protocol for a Competitive ELISA to Quantify this compound

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): 1.59 g Na₂CO₃, 2.93 g NaHCO₃ in 1 L of distilled water.

  • Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: 1% BSA in PBST.

  • Assay Buffer: 0.1% BSA in PBST.

  • This compound Standard: Prepare a stock solution in a suitable organic solvent (e.g., ethanol) and then serially dilute in Assay Buffer to create a standard curve (e.g., from 0.1 pg/mL to 10 ng/mL).

  • This compound-HRP Conjugate: Dilute in Assay Buffer to the optimal concentration determined by titration.

  • Antibody Solution: Dilute the anti-PGF2α antibody in Assay Buffer to the optimal concentration.

  • Substrate Solution (TMB): Use a commercial TMB substrate solution.

  • Stop Solution: 2 M H₂SO₄.

2. ELISA Procedure:

  • Coating: Coat a 96-well microplate with 100 µL/well of the anti-PGF2α antibody diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer.

  • Competitive Reaction:

    • Add 50 µL/well of the this compound standards or your samples.

    • Add 50 µL/well of the this compound-HRP conjugate.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate 5 times with 200 µL/well of Wash Buffer, with a 30-second soak during each wash.

  • Substrate Development: Add 100 µL/well of TMB Substrate Solution and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 50 µL/well of Stop Solution.

  • Read Absorbance: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance versus the log of the this compound concentration.

  • The concentration of this compound in your samples can be determined by interpolating their absorbance values from the standard curve.

Visualizations

Signaling Pathway of this compound via the FP Receptor

FP_Receptor_Signaling Cloprostenol This compound FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Signaling pathway of this compound via the FP receptor.

Experimental Workflow for a Competitive ELISA

Competitive_ELISA_Workflow Start Start Coat 1. Coat Plate with Anti-PGF2α Antibody Start->Coat Wash1 2. Wash Coat->Wash1 Block 3. Block with BSA Wash1->Block Wash2 4. Wash Block->Wash2 Compete 5. Add Sample/Standard & Cloprostenol-HRP Conjugate Wash2->Compete Wash3 6. Wash Compete->Wash3 Substrate 7. Add TMB Substrate Wash3->Substrate Stop 8. Add Stop Solution Substrate->Stop Read 9. Read Absorbance at 450 nm Stop->Read End End Read->End

Caption: Workflow for a competitive ELISA of this compound.

Troubleshooting Logic for High Background

Troubleshooting_High_Background HighBg High Background Signal? CheckBlocking Optimize Blocking (Agent, Time, Temp) HighBg->CheckBlocking Yes Resolved Problem Resolved HighBg->Resolved No CheckWashing Optimize Washing (Cycles, Volume, Detergent) CheckBlocking->CheckWashing Failure CheckBlocking->Resolved Success CheckReagents Titrate Reagents (Antibodies, Conjugate) CheckWashing->CheckReagents Failure CheckWashing->Resolved Success CheckReagents->Resolved Success NotResolved Problem Persists CheckReagents->NotResolved Failure

Caption: Logical steps for troubleshooting high background signals.

References

proper handling and safety precautions for (+)-15-epi Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and safety precautions for (+)-15-epi Cloprostenol (B1669231). It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is (+)-15-epi Cloprostenol?

A1: this compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). It is the 15(S), or 15β-hydroxy enantiomer of (+)-cloprostenol.[1][2] It acts as a ligand for the prostaglandin F receptor (FP receptor), although it is significantly less active than its 15(R) epimer.[1][2]

Q2: What are the primary safety precautions I should take when handling this compound?

A2: This material should be treated as hazardous. Avoid ingestion, inhalation, and contact with eyes and skin.[3] Always wash your hands thoroughly after handling. It is crucial to review the complete Safety Data Sheet (SDS) provided by your supplier before use.[3] Women of child-bearing age, individuals with asthma, or those with other bronchial conditions should handle this product with extreme care, as cloprostenol can induce abortion or cause bronchoconstriction.

Q3: What personal protective equipment (PPE) is recommended?

A3: Standard laboratory PPE should be worn, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[4][5] For procedures that may generate aerosols or mists, a respirator may be necessary.[6]

Q4: How should I store this compound?

A4: The compound should be stored at -20°C for long-term stability.[7][8] It is typically supplied as a solution in an organic solvent, such as ethanol.[3][7]

Q5: What is the stability of this compound?

A5: When stored at -20°C in the supplied organic solvent, this compound is stable for at least two years.[7] Aqueous solutions are not recommended for storage for more than one day.[7]

Chemical and Physical Properties

PropertyValueReference
Formal Name (+)-9α,11α,15S-trihydroxy-16-(3-chlorophenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid[7]
CAS Number 54276-22-1[1]
Molecular Formula C22H29ClO6[7]
Formula Weight 424.9 g/mol [7]
Purity ≥95%[7]
UV/Vis (λmax) 204, 275 nm[7]
Supplied As A solution in ethanol[7]

Solubility Data

SolventApproximate Solubility
Dimethylformamide (DMF)50 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)50 mg/mL
Ethanol50 mg/mL
PBS (pH 7.2)1 mg/mL

Note: Data sourced from Cayman Chemical product information.[1][7]

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.

Materials:

  • This compound in ethanol

  • Anhydrous dimethyl sulfoxide (DMSO) or ethanol

  • Sterile, amber microcentrifuge tubes

  • Nitrogen gas source

Procedure:

  • If the compound is supplied in ethanol, the solvent can be evaporated under a gentle stream of nitrogen.[7]

  • Immediately add the desired volume of the chosen solvent (e.g., DMSO) to the dried compound to achieve a high-concentration stock solution (e.g., 10 mg/mL).[7]

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.

  • Store the aliquots at -20°C.

Cell-Based Assay for FP Receptor Activation

Objective: To determine the agonist activity of this compound on the FP receptor by measuring intracellular calcium mobilization.

Materials:

  • HEK293 cells stably expressing the human FP receptor

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • Phosphate-buffered saline (PBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound stock solution

  • Positive control agonist (e.g., PGF2α)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplate

  • Fluorometric imaging plate reader

Procedure:

  • Cell Seeding: Seed the FP receptor-expressing HEK293 cells into a 96-well black, clear-bottom microplate at a suitable density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the experiment, remove the culture medium and wash the cells with PBS. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (PGF2α) in the assay buffer.

  • Calcium Mobilization Assay:

    • Place the 96-well plate into the fluorometric imaging plate reader.

    • Add the different concentrations of this compound or PGF2α to the wells.

    • Measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Aqueous Buffer Low solubility of the compound in aqueous solutions.Prepare fresh dilutions from the organic stock solution immediately before each experiment. Do not store aqueous solutions for more than a day.[7] Ensure the final concentration of the organic solvent in the assay is low and consistent across all wells.
Low or No Cellular Response 1. Inactive compound due to improper storage or handling. 2. Low receptor expression in cells. 3. This compound is a less potent agonist.1. Use a fresh aliquot of the compound. Avoid repeated freeze-thaw cycles. 2. Verify receptor expression using a positive control agonist (e.g., PGF2α). 3. Test a higher concentration range of this compound.
High Background Signal Autofluorescence of the compound or interference with the assay components.Run a control with the compound in the absence of cells to check for autofluorescence. Test different fluorescent dyes or assay formats.
Inconsistent Results 1. Inaccurate pipetting. 2. Cell variability (e.g., passage number, confluency).1. Use calibrated pipettes and proper pipetting techniques. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform cell seeding.

Signaling Pathway and Experimental Workflow Diagrams

FP_Receptor_Signaling_Pathway FP Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_Receptor FP Receptor Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates downstream targets Agonist This compound Agonist->FP_Receptor Binds

Caption: FP Receptor Signaling Pathway.

Experimental_Workflow Experimental Workflow: Cell-Based Calcium Assay Start Start Seed_Cells Seed FP Receptor-Expressing HEK293 Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Dye_Loading Load Cells with Calcium-Sensitive Dye Incubate_24h->Dye_Loading Prepare_Compounds Prepare Serial Dilutions of This compound Dye_Loading->Prepare_Compounds Add_Compounds Add Compound Dilutions to Cells Prepare_Compounds->Add_Compounds Measure_Fluorescence Measure Fluorescence (Calcium Mobilization) Add_Compounds->Measure_Fluorescence Data_Analysis Analyze Data and Generate Dose-Response Curve Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for a Cell-Based Calcium Assay.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (+)-Cloprostenol and (+)-15-epi Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two stereoisomers of the synthetic prostaglandin (B15479496) F2α (PGF2α) analog, cloprostenol (B1669231): the pharmacologically active (+)-cloprostenol and its C-15 epimer, (+)-15-epi cloprostenol. This document summarizes their interactions with the prostaglandin F2α receptor (FP receptor), their effects on downstream signaling pathways, and provides relevant experimental protocols for their characterization.

Introduction to (+)-Cloprostenol and its 15-epi Epimer

(+)-Cloprostenol is a potent synthetic analog of PGF2α and is widely recognized for its high affinity and agonist activity at the FP receptor.[1] It is the optically active 15(R)-enantiomer of cloprostenol and is responsible for the majority of the compound's biological effects, which include the induction of luteolysis and uterine contractions.[1] In contrast, this compound is the 15(S)-hydroxy epimer of (+)-cloprostenol.[2][3] The stereochemistry at the C-15 position is a critical determinant of biological activity, with the 15(S) configuration resulting in a significant reduction in affinity for the FP receptor.[2][3]

Data Presentation: A Comparative Analysis

Direct quantitative comparisons of the binding affinity (Ki) and functional potency (EC50/IC50) of (+)-cloprostenol and this compound are scarce in publicly available literature. However, the existing data consistently indicates that this compound is substantially less active. It is often described as being "less active by several orders of magnitude as an FP receptor ligand" when compared to the 15(R) epimer.[2][3]

The profound impact of stereochemistry on the activity of cloprostenol is clearly demonstrated in studies comparing the active d-cloprostenol (B24006) ((+)-cloprostenol) with the racemic mixture (dl-cloprostenol). Research indicates that the binding of cloprostenol to PGF2α receptors is highly stereospecific.[4][5]

CompoundReceptorTissueParameterValueReference
(+)-Cloprostenol (d-cloprostenol) PGF2α ReceptorBovine Corpus Luteum MembranesPotency vs. dl-cloprostenol (inhibition of [3H]PGF2α binding)~150 times more potent[4][5]
(+)-Cloprostenol (d-cloprostenol) PGF2α ReceptorBovine Myometrial Cell MembranesPotency vs. dl-cloprostenol (inhibition of [3H]PGF2α binding)~10 times more potent[4][5]
This compound PGF2α ReceptorNot SpecifiedBinding AffinityReported to be several orders of magnitude lower than (+)-cloprostenol[2][3]

Signaling Pathways

(+)-Cloprostenol, as a potent FP receptor agonist, activates a well-characterized signaling cascade. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including smooth muscle contraction.

Due to its significantly lower affinity for the FP receptor, this compound is not expected to potently activate this signaling pathway.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_receptor FP Receptor Gq Gq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction) PKC->Cellular_Response Ca_release->Cellular_Response Cloprostenol (+)-Cloprostenol Cloprostenol->FP_receptor Binds

Caption: Signaling pathway of the Prostaglandin F2α (FP) receptor activated by (+)-Cloprostenol.

Experimental Protocols

To experimentally validate the differential activity of (+)-cloprostenol and this compound, the following experimental protocols are recommended.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the compounds for the FP receptor. It involves a competition experiment where the ability of unlabeled ligands (test compounds) to displace a radiolabeled ligand (e.g., [3H]-PGF2α) from the receptor is measured.

Experimental Workflow:

Binding_Assay_Workflow A Prepare cell membranes expressing FP receptor B Incubate membranes with [3H]-PGF2α and varying concentrations of test compound A->B C Separate bound and free radioligand by filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Generate competition curves and calculate Ki values D->E

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues known to express the FP receptor (e.g., HEK293 cells transfected with the human FP receptor, or bovine corpus luteum).

  • Assay Buffer: Use a suitable binding buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Competition Assay: In a 96-well plate, incubate a fixed concentration of [3H]-PGF2α (typically at its Kd concentration) with the membrane preparation in the presence of increasing concentrations of the unlabeled test compounds ((+)-cloprostenol and this compound).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of the compounds to activate the Gq-coupled FP receptor and elicit a downstream signaling event, the release of intracellular calcium.

Experimental Workflow:

Calcium_Assay_Workflow A Seed cells expressing FP receptor in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Add varying concentrations of test compound B->C D Measure the change in fluorescence intensity over time using a plate reader C->D E Generate dose-response curves and calculate EC50 values D->E

Caption: Workflow for a calcium mobilization assay.

Detailed Methodology:

  • Cell Culture: Plate cells expressing the FP receptor (e.g., HEK293-FP cells) in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compounds ((+)-cloprostenol and this compound) in the assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader equipped with an automated injection system to add the test compounds to the wells while simultaneously monitoring the fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm).

  • Data Analysis: The change in fluorescence upon compound addition is indicative of an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Conclusion

The available evidence strongly indicates that (+)-cloprostenol is a potent agonist of the FP receptor, while its C-15 epimer, this compound, exhibits significantly lower activity. This difference is attributed to the critical role of the 15(R)-hydroxyl group in the binding of PGF2α analogs to the FP receptor. For researchers and drug development professionals, this highlights the stringent stereochemical requirements for potent FP receptor activation. The experimental protocols provided in this guide offer robust methods for quantifying these differences in binding affinity and functional activity. Further studies providing a direct quantitative comparison of these two epimers would be of significant value to the field.

References

Validating the Inactivity of (+)-15-epi Cloprostenol at the Prostaglandin F Receptor (FP)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis to validate the inactivity of (+)-15-epi Cloprostenol (B1669231) at the prostaglandin (B15479496) F receptor (FP), contrasting it with the potent activity of its stereoisomer, (+)-Cloprostenol, and the natural ligand, Prostaglandin F2α (PGF2α). This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and detailed methodologies.

Introduction to Cloprostenol and its Stereoisomers

This guide summarizes the available data for the active compounds and outlines the experimental protocols that can be employed to confirm the inactivity of (+)-15-epi Cloprostenol.

Data Presentation: A Comparative Overview

Due to the lack of specific published quantitative data for this compound, the following tables present data for the active agonist (+)-Cloprostenol (also referred to as d-cloprostenol) and the endogenous ligand PGF2α to provide a benchmark for FP receptor activation. The expected result for this compound in these assays would be significantly higher (or undetectable) Ki and EC50 values, confirming its inactivity.

Table 1: Comparative Binding Affinity at the FP Receptor

CompoundReceptor SourceRadioligandKi (nM)
(+)-Cloprostenol (d-cloprostenol) Bovine Corpus Luteum Membranes[3H]PGF2α~150 times more potent than dl-cloprostenol
PGF2α Bovine Corpus Luteum Membranes[3H]PGF2αEquipotent to d-cloprostenol (B24006)
This compound Not AvailableNot ApplicableExpected to be in the high micromolar to millimolar range, or show no significant binding.

Note: A study on bovine corpus luteum and myometrial cell membranes showed that d-cloprostenol and PGF2α were equipotent and about 150 times more potent than the racemic mixture dl-cloprostenol in inhibiting [3H]PGF2α binding.[7]

Table 2: Comparative Functional Activity at the FP Receptor

CompoundAssay TypeCell LineEC50
(+)-Cloprostenol Inhibition of Adipose DifferentiationPrimary Culture of Rat Adipocyte Precursors3 x 10-3 nM
PGF2α Inhibition of Adipose DifferentiationPrimary Culture of Rat Adipocyte Precursors10 nM
This compound Not AvailableNot ApplicableExpected to have a very high or no measurable EC50 value.

Note: In a study on the inhibition of adipose differentiation, cloprostenol was found to be significantly more potent than PGF2α.[8]

Experimental Protocols

To experimentally validate the inactivity of this compound, the following standard assays for GPCRs, specifically the FP receptor, can be employed.

Radioligand Binding Assay (Competitive Binding)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the FP receptor.

Objective: To determine the binding affinity (Ki) of this compound for the FP receptor.

Materials:

  • Cell membranes prepared from cells expressing the FP receptor (e.g., HEK293-FP or a relevant native tissue).

  • Radiolabeled PGF2α (e.g., [3H]PGF2α).

  • Unlabeled PGF2α (for determining non-specific binding).

  • This compound and (+)-Cloprostenol.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of [3H]PGF2α and varying concentrations of the unlabeled test compounds (this compound, (+)-Cloprostenol, or unlabeled PGF2α).

  • Incubate at room temperature for a sufficient time to reach equilibrium.

  • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

Activation of the FP receptor, a Gq-coupled receptor, leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.

Objective: To determine the functional potency (EC50) of this compound in activating the FP receptor.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293-FP).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound and (+)-Cloprostenol.

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Plate the FP receptor-expressing cells in a 96-well or 384-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • After an incubation period, add varying concentrations of the test compounds (this compound or (+)-Cloprostenol) to the wells.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

Mandatory Visualizations

FP Receptor Signaling Pathway

The binding of an agonist like PGF2α or (+)-Cloprostenol to the FP receptor initiates a signaling cascade through the Gq protein alpha subunit. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).

FP_Signaling_Pathway cluster_membrane Plasma Membrane FP FP Receptor Gq Gq Protein FP->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist Agonist (PGF2α / (+)-Cloprostenol) Agonist->FP (+)-15-epi Cloprostenol (inactive) Agonist->FP Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: FP Receptor Signaling Pathway.

Experimental Workflow for Validation

The following diagram illustrates the logical flow of experiments to validate the inactivity of this compound.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Experimental Assays cluster_results Data Analysis & Conclusion epi_clopro This compound binding_assay Radioligand Binding Assay epi_clopro->binding_assay functional_assay Calcium Mobilization Assay epi_clopro->functional_assay clopro (+)-Cloprostenol clopro->binding_assay clopro->functional_assay pgf2a PGF2α pgf2a->binding_assay ki_value Determine Ki (Binding Affinity) binding_assay->ki_value ec50_value Determine EC50 (Functional Potency) functional_assay->ec50_value conclusion Conclusion on Activity ki_value->conclusion ec50_value->conclusion

References

A Comparative Guide to (+)-15-epi Cloprostenol and Other Prostaglandin F2α Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between prostaglandin (B15479496) F2α (PGF2α) analogs is critical for advancing therapeutic design. This guide provides a detailed comparison of (+)-15-epi Cloprostenol against other notable PGF2α analogs, supported by experimental data on receptor binding and functional activity.

Prostaglandin F2α analogs are potent therapeutic agents, most recognized for their efficacy in reducing intraocular pressure (IOP) in the treatment of glaucoma.[1][2][3] Their primary mechanism of action involves agonizing the prostaglandin F receptor (FP receptor), a G-protein coupled receptor, which leads to enhanced uveoscleral outflow of aqueous humor.[3][4] This guide focuses on the pharmacological profiles of several key PGF2α analogs, with a special emphasis on the less-studied this compound.

Quantitative Comparison of PGF2α Analogs

The therapeutic efficacy and potential for off-target effects of PGF2α analogs are largely determined by their binding affinity (Ki) and functional potency (EC50) at the FP receptor, as well as their selectivity over other prostanoid receptors. The following tables summarize key quantitative data from various in vitro studies.

Table 1: FP Receptor Binding Affinities (Ki)
CompoundKi (nM)Receptor SourceNotes
Travoprost (B1681362) acid35 ± 5Human recombinant FP receptorHighly selective for the FP receptor.[4]
Bimatoprost acid83Human recombinant FP receptorAlso shows affinity for EP1 (Ki = 95 nM) and EP3 (Ki = 387 nM) receptors.[4]
Latanoprost (B1674536) acid98Human recombinant FP receptorAlso shows functional activity at the EP1 receptor (EC50 = 119 nM).[4]
Cloprostenol (d-Cloprostenol)Nanomolar affinityBovine corpus luteumPotent FP receptor agonist.[5]
This compoundSignificantly lower than d-CloprostenolNot specifiedStated to be "less active by several orders of magnitude as an FP receptor ligand" compared to the 15(R)-cloprostenol (d-cloprostenol).[6][7] Specific Ki value not readily available in published literature.
Table 2: FP Receptor Functional Potency (EC50)
CompoundEC50 (nM)Assay TypeCell Type
Travoprost acid1.4Phosphoinositide turnoverHuman ciliary muscle cells
Travoprost acid3.6Phosphoinositide turnoverHuman trabecular meshwork cells
Bimatoprost acid2.8 - 3.8Phosphoinositide turnoverVarious cell types
Latanoprost acid32 - 124Phosphoinositide turnoverVarious cell types
CloprostenolPotent agonistAdipose differentiation inhibitionNewborn rat adipocyte precursors
This compoundNot well studied--

Signaling Pathways and Experimental Workflows

The activation of the FP receptor by PGF2α analogs initiates a well-defined signaling cascade. The diagrams below, generated using the DOT language, illustrate this pathway and the experimental workflows used to characterize these compounds.

PGF2a_Signaling_Pathway PGF2α/FP Receptor Signaling Pathway PGF2a_analog PGF2α Analog FP_receptor FP Receptor (GPCR) PGF2a_analog->FP_receptor Binds to Gq_11 Gq/11 protein FP_receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol (B14025) Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Intracellular Ca²⁺ Release ER->Ca2_release Stimulates Cellular_response Cellular Response (e.g., increased uveoscleral outflow) Ca2_release->Cellular_response PKC->Cellular_response

Caption: Canonical signaling pathway of PGF2α analogs via the FP receptor.

Experimental_Workflow Experimental Workflow for PGF2α Analog Characterization cluster_binding Receptor Binding Assay cluster_functional Functional Assays cluster_pi Phosphoinositide Turnover cluster_ca Calcium Mobilization radioligand Radiolabeled PGF2α incubation1 Incubation radioligand->incubation1 membranes Cell Membranes with FP Receptors membranes->incubation1 competitor Unlabeled PGF2α Analog competitor->incubation1 filtration Filtration incubation1->filtration scintillation Scintillation Counting filtration->scintillation ki_calc Ki Calculation scintillation->ki_calc cells Intact Cells Expressing FP Receptors incubation2 Incubation cells->incubation2 analog PGF2α Analog analog->incubation2 pi_measurement Measure [³H]-IPs incubation2->pi_measurement ca_measurement Measure fluorescence change incubation2->ca_measurement pi_label [³H]-inositol labeling pi_label->cells ec50_calc EC50 Calculation pi_measurement->ec50_calc ca_dye Fluorescent Ca²⁺ dye loading ca_dye->cells ca_measurement->ec50_calc

Caption: Workflow for characterizing PGF2α analog binding and function.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a receptor.

  • Membrane Preparation: Cell membranes expressing the FP receptor are prepared from cultured cells or tissues by homogenization and differential centrifugation. Protein concentration is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a constant concentration of a radiolabeled PGF2α analog (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled competitor compound (e.g., this compound).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.

  • Detection: The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor that displaces 50% of the radiolabeled ligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[3]

Phosphoinositide (PI) Turnover Assay

This functional assay measures the production of inositol phosphates (IPs), a downstream effect of FP receptor activation.

  • Cell Culture and Labeling: Cells expressing the FP receptor are cultured and incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.

  • Stimulation: The cells are then stimulated with varying concentrations of the PGF2α analog.

  • Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

  • Separation and Quantification: The different inositol phosphate (B84403) species are separated using anion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the analog that produces a half-maximal response (EC50) is determined by fitting the data to a sigmoidal dose-response curve.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following FP receptor activation.

  • Cell Culture and Dye Loading: Cells expressing the FP receptor are seeded in a microplate and loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[8][9]

  • Stimulation: A baseline fluorescence reading is taken before the automated addition of the PGF2α analog at various concentrations.

  • Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time using a fluorescence plate reader.[8]

  • Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve and calculate the EC50 value.

Conclusion

The available data indicates that travoprost acid is a highly potent and selective FP receptor agonist. Bimatoprost acid and latanoprost acid are also potent but may exhibit activity at other prostanoid receptors, which could contribute to their overall pharmacological profile, including potential side effects.

While quantitative data for this compound is sparse, existing information strongly suggests it is a significantly weaker FP receptor ligand compared to its 15(R)-epimer, d-cloprostenol.[6][7] This highlights the critical importance of stereochemistry in the interaction of PGF2α analogs with the FP receptor. Further detailed studies are warranted to fully characterize the specific activity of this compound and its potential for any unique pharmacological properties. The experimental protocols outlined provide a robust framework for such investigations.

References

A Comparative Analysis of Cloprostenol Epimers in Reproductive Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dextrorotatory (d-) and racemic (d,l-) epimers of cloprostenol (B1669231), a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). Cloprostenol is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus, induce parturition, and treat reproductive disorders.[1][2] Understanding the distinct pharmacological properties and therapeutic efficiencies of its epimers is crucial for optimizing clinical outcomes and guiding future drug development.

Cloprostenol is a chiral molecule that exists as two enantiomers: d-cloprostenol (B24006) and l-cloprostenol. The commercially available forms typically include the racemic mixture (containing both d- and l-isomers in approximately a 1:1 ratio) and the purified active isomer, d-cloprostenol. Experimental evidence consistently demonstrates that the luteolytic activity of cloprostenol is almost exclusively attributable to the d-enantiomer.[3]

Quantitative Data Comparison

The following tables summarize key performance metrics of d-cloprostenol versus d,l-cloprostenol, based on available experimental data.

Table 1: Comparative Potency and Receptor Binding

Parameterd-cloprostenold,l-cloprostenolKey Findings
Luteolytic Potency HighModerateThe d-enantiomer is the biologically active component, with approximately 3.5 to 4 times the potency of the racemic mixture.[4][5]
Receptor Binding Affinity (PGF2α Receptor) HighModerateBinding to PGF2α receptors is stereospecific. In bovine corpus luteum cell membranes, d-cloprostenol was about 150 times more potent than l-cloprostenol in inhibiting [3H]PGF2α binding.[6]
Inhibition of [3H]PGF2α Binding (Bovine Myometrium) ~10x more potent than l-cloprostenolLower than d-cloprostenolThe difference in potency, while significant, was less pronounced in myometrial cell membranes compared to corpus luteum membranes.[6]

Table 2: Comparative Therapeutic Dosages in Veterinary Medicine

SpeciesIndicationRecommended Dose (d-cloprostenol)Recommended Dose (d,l-cloprostenol)
Cattle Estrus Synchronization / Luteolysis150 µg[3]500 µg[3]
Pigs (Sows) Induction of Parturition75 µg[3]175 µg[3]
Horses (Mares) Induction of Estrus75 µg250 µg

Table 3: Pharmacokinetic and Efficacy Profile

Parameterd-cloprostenold,l-cloprostenolKey Findings
Time to Peak Plasma Concentration (Cattle, IM) ~90 minutes (1.4 µg/L for 150 µg dose)~30 minutes (0.43 µg/L for 500 µg dose)The racemic formulation leads to higher initial plasma concentrations of total cloprostenol.[3]
Elimination Half-Life (T1/2β, Cattle) ~1 hour 37 minutes~3 hoursThe active d-isomer appears to have a shorter half-life than the combined isomers in the racemic mixture.[3]
Cervical Dilation (Buffaloes) Better and earlier dilationLess effectiveBuffaloes treated with d-cloprostenol showed more efficient cervical dilation compared to those treated with the racemic mixture.[4][7]
Farrowing Duration (Sows) ShorterLongerD-cloprostenol administration resulted in a shorter farrowing duration and birth interval compared to the racemic form.[8]
Pregnancy Rate (Dairy Cattle) 40%30%In one study, d-cloprostenol led to a higher, though not statistically significant, pregnancy rate compared to d,l-cloprostenol.[5][7]

Experimental Protocols

The following sections outline the methodologies for key experiments used to compare cloprostenol epimers.

Competitive Radioligand Binding Assay

This in vitro assay is fundamental for determining the binding affinity of the cloprostenol epimers to the prostaglandin F2α receptor (PTGFR).

  • Objective: To quantify and compare the affinity of d-cloprostenol and l-cloprostenol for the PGF2α receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from target tissues rich in PGF2α receptors, such as bovine corpus luteum or myometrium.

    • Incubation: A constant concentration of radiolabeled PGF2α (e.g., [3H]PGF2α) is incubated with the prepared cell membranes.

    • Competition: Increasing concentrations of unlabeled ligands (d-cloprostenol, l-cloprostenol, or racemic cloprostenol) are added to compete with the radioligand for receptor binding sites.

    • Separation: The reaction is terminated, and membrane-bound radioactivity is separated from unbound radioactivity via rapid filtration.

    • Quantification: The radioactivity of the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.

In Vivo Luteolysis and Progesterone (B1679170) Decline Assessment

This in vivo experiment evaluates the primary biological function of cloprostenol: the regression of the corpus luteum (CL).

  • Objective: To compare the efficacy of d-cloprostenol and d,l-cloprostenol in inducing luteolysis and reducing systemic progesterone concentrations.

  • Methodology:

    • Animal Selection: Non-pregnant, cycling female animals (e.g., cows, mares) with a confirmed functional corpus luteum (typically mid-luteal phase) are selected.

    • Treatment Groups: Animals are randomly assigned to treatment groups: a control (saline), a d-cloprostenol group, and a d,l-cloprostenol group, receiving the respective therapeutic doses via intramuscular injection.

    • Blood Sampling: Blood samples are collected at baseline (before injection) and at regular intervals post-injection (e.g., 24, 48, and 72 hours).

    • Hormone Analysis: Serum or plasma is separated, and progesterone concentrations are measured using techniques like radioimmunoassay (RIA) or ELISA.

    • Data Analysis: The rate and extent of progesterone decline are compared between the groups. Successful luteolysis is defined as a sharp drop in progesterone to basal levels (e.g., <1 ng/mL).

Estrus Synchronization and Fertility Trial

This clinical field trial assesses the practical application and ultimate reproductive outcomes of using different cloprostenol formulations.

  • Objective: To compare the effectiveness of d-cloprostenol and d,l-cloprostenol in synchronizing estrus and subsequent pregnancy rates.

  • Methodology:

    • Protocol Design: A standardized estrus synchronization protocol (e.g., Ovsynch) is implemented across a large cohort of animals (e.g., lactating dairy cows). The protocol involves the timed administration of GnRH and a prostaglandin.

    • Treatment Allocation: At the prostaglandin administration step of the protocol, animals are randomly assigned to receive either d-cloprostenol or d,l-cloprostenol.

    • Estrus Detection: Animals are monitored for signs of estrus (heat) following treatment.

    • Artificial Insemination (AI): Timed artificial insemination is performed at a predetermined interval after the prostaglandin injection.

    • Pregnancy Diagnosis: Pregnancy status is determined at a later date (e.g., 30-40 days post-AI) via ultrasonography.

    • Data Analysis: Key performance indicators such as estrus response rate, conception rate (pregnancies per AI), and overall pregnancy rate are calculated and compared between the treatment groups.

Visualizations: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and a typical experimental design for comparative studies.

G cluster_membrane Cell Membrane PTGFR PGF2α Receptor (PTGFR) Gq Gq Protein PTGFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP₂ into DAG DAG PLC->DAG d_cloprostenol d-Cloprostenol d_cloprostenol->PTGFR Binds Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Luteolysis Downstream Effects (Luteolysis) Ca_release->Luteolysis PKC->Luteolysis

Caption: PGF2α receptor signaling pathway activated by d-cloprostenol.

G A Animal Selection (Cycling females with functional Corpus Luteum) B Random Allocation A->B C1 Group 1: d-Cloprostenol (IM) B->C1 C2 Group 2: d,l-Cloprostenol (IM) B->C2 C3 Group 3: Control (Saline) B->C3 D Blood Sampling (0, 24, 48, 72h) C1->D F Estrus Detection & AI C1->F C2->D C2->F C3->D E Progesterone Assay (ELISA / RIA) D->E H Data Analysis (Progesterone decline, Pregnancy Rates) E->H G Pregnancy Diagnosis (Ultrasound) F->G G->H

References

A Researcher's Guide to Confirming the Stereochemistry of (+)-15-epi Cloprostenol: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. This is particularly true for prostaglandin (B15479496) analogs like Cloprostenol (B1669231), where subtle changes in stereoisomerism can lead to dramatic differences in biological activity. This guide provides a comprehensive comparison of key analytical techniques for confirming the stereochemistry of (+)-15-epi Cloprostenol, supported by experimental data and detailed protocols.

(+)-Cloprostenol is a synthetic prostaglandin F2α analog widely used in veterinary medicine for the synchronization of estrus. Its biological activity is highly dependent on its stereochemistry. The epimer, this compound, where the hydroxyl group at the C-15 position has the opposite configuration, is known to be significantly less active.[1][2] Therefore, robust analytical methods are essential to differentiate and quantify these stereoisomers.

This guide explores and compares three principal methods for stereochemical confirmation: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. Additionally, a biological assay based on receptor binding is presented as a functional confirmation of stereochemical identity.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the required level of structural detail, sample availability, and the specific question being addressed (e.g., relative vs. absolute configuration, enantiomeric purity). The following table summarizes the key aspects of each technique for the stereochemical analysis of this compound.

Technique Principle Information Provided Advantages Limitations
Chiral HPLC Differential interaction of enantiomers/epimers with a chiral stationary phase, leading to different retention times.Enantiomeric/epimeric purity, quantification of isomers.High sensitivity, excellent for routine quality control, relatively low cost.Does not provide absolute configuration directly, method development can be time-consuming.
NMR Spectroscopy Differences in the chemical environment of atomic nuclei in stereoisomers, leading to distinct chemical shifts and coupling constants. Chiral derivatizing agents or shift reagents can be used to resolve signals of enantiomers.Relative stereochemistry, structural elucidation. With chiral auxiliaries, can determine enantiomeric excess.Non-destructive, provides detailed structural information.Lower sensitivity compared to HPLC, may require chiral auxiliaries for enantiomer resolution, complex spectra can be challenging to interpret.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound, providing a three-dimensional electron density map.Unambiguous determination of the absolute stereochemistry and solid-state conformation.The "gold standard" for absolute configuration determination.[3][4]Requires a suitable single crystal, which can be difficult to obtain. Not suitable for routine high-throughput analysis.
FP Receptor Binding Assay Competitive binding of the test compound and a radiolabeled ligand to the prostaglandin F2α (FP) receptor.Functional confirmation of stereoisomer activity, determination of binding affinity (Ki).Directly correlates stereochemistry with biological function, highly sensitive.Indirect method for stereochemical confirmation, requires specialized biological reagents and facilities.

Experimental Data and Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of stereoisomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. For prostaglandin analogs, cellulose-based CSPs have proven to be effective.[5][6]

Quantitative Data:

Compound Chiral Stationary Phase Mobile Phase Resolution (R) Reference
PGF2α enantiomersChiracel OJ-RHMeCN:MeOH:water (pH=4) = 30:10:601.5[5][7]
PGF1α enantiomersChiracel OJ-RHMeCN:MeOH:water (pH=4) = 23:10:671.7[5][7]
PGE2 enantiomersChiracel OJ-RHMeCN:MeOH:water (pH=4) = 15:20:651.5[5][7]
PGE1 enantiomersChiracel OJ-RHMeCN:MeOH:water (pH=4) = 30:10:601.8[7]

Experimental Protocol:

  • System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: Chiralcel OD-RH (or a similar cellulose-based chiral column).

  • Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., sodium dihydrogenphosphate at pH 3.0) is commonly used. The exact ratio should be optimized for the specific separation. For example, a starting condition could be acetonitrile:20mM sodium dihydrogenphosphate (pH 3.0) (33:67, v/v).

  • Flow Rate: Typically around 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 210 nm or 274 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Injection: Inject a small volume (e.g., 10-20 µL) of the sample onto the column.

  • Analysis: The retention times of (+)-Cloprostenol and this compound will differ, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of a molecule. While the 1H NMR spectra of epimers like (+)-Cloprostenol and this compound are expected to be very similar, subtle differences in the chemical shifts and coupling constants of protons near the C-15 stereocenter can be observed.

Expected Observations:

The change in the orientation of the hydroxyl group at C-15 will alter the local magnetic environment of neighboring protons, particularly H-15, H-14, and H-16. This is expected to result in measurable differences in their chemical shifts (Δδ). The use of a high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended to resolve these small differences. Two-dimensional NMR techniques, such as COSY and NOESY, can further aid in the assignment of protons and the determination of relative stereochemistry.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl3, Methanol-d4).

  • Instrumentation: Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer.

  • Data Acquisition: Obtain standard 1D proton and carbon spectra. If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC, NOESY/ROESY) to aid in spectral assignment.

  • Spectral Analysis: Carefully compare the chemical shifts and coupling constants of the spectra of the two epimers, paying close attention to the signals of protons and carbons around the C-15 position.

  • Use of Chiral Auxiliaries (Optional): To determine enantiomeric purity, a chiral derivatizing agent (e.g., Mosher's acid) can be reacted with the hydroxyl groups of the cloprostenol isomers to form diastereomeric esters, which will exhibit more distinct chemical shifts in the NMR spectrum.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a crystalline compound. It provides a precise three-dimensional map of the atoms in the molecule.

Experimental Protocol:

  • Crystallization: The most critical and often challenging step is to grow a single crystal of high quality. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A range of solvents and solvent mixtures should be screened.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined to obtain the final atomic coordinates.

  • Determination of Absolute Configuration: For chiral molecules, the absolute configuration can be determined from the diffraction data, often by analyzing the anomalous scattering of the X-rays (the Flack parameter).[3]

FP Receptor Binding Assay

This functional assay confirms the stereochemical identity of the isomers by measuring their binding affinity to the prostaglandin F2α (FP) receptor. It is expected that (+)-Cloprostenol will have a significantly higher affinity for the FP receptor than its 15-epi isomer. Studies have shown that d-cloprostenol (B24006) is approximately 150 times more potent than dl-cloprostenol in inhibiting [3H]PGF2α binding to bovine corpus luteum cell membranes, highlighting the stereospecificity of the receptor.[8]

Experimental Protocol:

  • Receptor Preparation: Prepare cell membranes from a source rich in FP receptors (e.g., bovine corpus luteum or a cell line overexpressing the human FP receptor).

  • Radioligand: Use a radiolabeled prostaglandin, such as [3H]-PGF2α, as the tracer.

  • Competitive Binding Assay:

    • Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor [(+)-Cloprostenol or this compound].

    • Allow the binding to reach equilibrium.

    • Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation. A significantly lower Ki value for (+)-Cloprostenol compared to this compound would confirm their different biological activities.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Confirmation Sample Test Compound (this compound) HPLC Chiral HPLC Sample->HPLC Separation & Quantification NMR NMR Spectroscopy Sample->NMR Structural Elucidation XRAY X-ray Crystallography Sample->XRAY Absolute Configuration BIOASSAY FP Receptor Binding Assay Sample->BIOASSAY Functional Activity Confirmation Stereochemical Confirmation HPLC->Confirmation NMR->Confirmation XRAY->Confirmation BIOASSAY->Confirmation fp_receptor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand (+)-Cloprostenol (Agonist) Receptor FP Receptor Ligand->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., muscle contraction) Ca_release->Response PKC->Response

References

A Comparative Guide to the Biological Effects of (+)-15-epi Cloprostenol and its Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of (+)-15-epi Cloprostenol and its pharmacologically active enantiomer, (+)-Cloprostenol. Cloprostenol, a synthetic analog of Prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the PGF2α receptor (FP receptor). The stereochemistry at the C-15 position is critical for its biological activity, with the (15R) configuration being the active form. This document summarizes the available quantitative data, outlines key experimental protocols for assessing activity, and visualizes the relevant signaling pathways.

Quantitative Comparison of Biological Activity

The biological activity of Cloprostenol enantiomers is primarily determined by their affinity for the FP receptor. The available data indicates a significant difference in binding affinity and functional potency between the naturally configured (15R) enantiomer and its 15-epi (15S) counterpart.

CompoundReceptorAssay TypeParameterValueSpecies/Cell LineReference
(+)-Cloprostenol (d-Cloprostenol)FP ReceptorRadioligand BindingRelative Potency vs. dl-Cloprostenol~150-fold higherBovine Corpus Luteum[1]
15(R)-PGF2α (15-epi PGF2α)FP ReceptorRadioligand BindingRelative Binding Affinity vs. PGF2α6.7%Ovine Luteal Cells[2]
This compoundFP Receptor-ActivityDescribed as "less active by several orders of magnitude"-[3][4]

Signaling Pathways

Activation of the FP receptor by an agonist like (+)-Cloprostenol primarily initiates a Gq-protein coupled signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist FP_Receptor FP Receptor (Gq-coupled) Agonist->FP_Receptor Binds to PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: FP Receptor Gq Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for FP Receptor

This assay quantifies the affinity of a compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow Membrane_Prep Prepare cell membranes expressing FP receptor Incubation Incubate membranes with [³H]-PGF2α (radioligand) and varying concentrations of test compound Membrane_Prep->Incubation Separation Separate bound from free radioligand via vacuum filtration Incubation->Separation Quantification Quantify radioactivity of bound ligand using liquid scintillation counting Separation->Quantification Analysis Determine IC₅₀ and Ki values Quantification->Analysis

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the FP receptor (e.g., bovine corpus luteum) in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Competitive Binding: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α) and a range of concentrations of the unlabeled test compounds ((+)-Cloprostenol and this compound).

  • Separation: After incubation to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the agonist activity of a compound by quantifying the accumulation of inositol phosphates, a downstream product of FP receptor activation.

IP_Accumulation_Workflow Cell_Culture Culture cells expressing the FP receptor Labeling Label cells with [³H]-myo-inositol Cell_Culture->Labeling Stimulation Stimulate cells with test compound in the presence of LiCl Labeling->Stimulation Extraction Lyse cells and extract inositol phosphates Stimulation->Extraction Separation_Quantification Separate and quantify [³H]-IPs by anion-exchange chromatography Extraction->Separation_Quantification Analysis Determine EC₅₀ values Separation_Quantification->Analysis

Caption: Inositol Phosphate Accumulation Assay Workflow.

Detailed Methodology:

  • Cell Culture and Labeling: Culture cells expressing the FP receptor (e.g., HEK293 cells transfected with the FP receptor) and label them overnight with [³H]-myo-inositol to incorporate it into the cellular phosphoinositide pool.

  • Stimulation: Pre-incubate the labeled cells with lithium chloride (LiCl) to inhibit inositol monophosphatases, allowing for the accumulation of inositol phosphates. Stimulate the cells with various concentrations of the test compounds.

  • Extraction: Terminate the stimulation and lyse the cells. Extract the soluble inositol phosphates.

  • Separation and Quantification: Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography. Quantify the amount of radioactivity in each fraction using a scintillation counter.

  • Data Analysis: Plot the amount of total inositol phosphates accumulated against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).

Conclusion

The stereochemistry at the C-15 position of Cloprostenol is a critical determinant of its biological activity. The (15R)-enantiomer, (+)-Cloprostenol, is a potent agonist of the FP receptor, exhibiting high binding affinity and functional activity. In contrast, its epimer, this compound, demonstrates significantly reduced affinity for the FP receptor, rendering it substantially less biologically active. This dramatic difference in activity underscores the precise structural requirements for ligand recognition and activation of the FP receptor. For researchers in drug development, this highlights the importance of stereospecific synthesis and characterization of prostaglandin analogs to ensure the desired pharmacological profile.

References

Understanding Cross-Reactivity: A Guide for Researchers Evaluating (+)-15-epi Cloprostenol in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing immunoassays for the detection of Cloprostenol, a synthetic prostaglandin (B15479496) F2α (PGF2α) analog, understanding the cross-reactivity of related compounds is paramount for data accuracy and interpretation. This guide focuses on the cross-reactivity profile of (+)-15-epi Cloprostenol, a stereoisomer of the biologically active (+)-Cloprostenol, in relevant immunoassays.

While specific quantitative cross-reactivity data for this compound in commercially available immunoassays is not consistently published in the public domain, this guide provides a framework for evaluating and understanding its potential impact. The principles and methodologies described herein are essential for any researcher working with Cloprostenol and its isomers.

The Significance of Stereochemistry in Immunoassay Specificity

Cloprostenol is a chiral molecule, and its biological activity resides primarily in the (+)-enantiomer, specifically the 15R-epimer. The compound this compound, also known as (+)-15(S)-Cloprostenol, differs from the active form only in the spatial arrangement of the hydroxyl group at the C-15 position. While this difference significantly reduces its binding affinity to the prostaglandin F receptor and thus its biological potency, its structural similarity can lead to cross-reactivity in immunoassays.

Antibodies used in immunoassays are designed to be highly specific to the target analyte. However, structurally similar molecules, such as epimers, can sometimes bind to the antibody's active site, leading to an overestimation of the target analyte's concentration. Therefore, characterizing the cross-reactivity of potential interferents like this compound is a critical validation step.

Comparison of Cross-Reactivity in Immunoassays

To ensure the accuracy of results, it is crucial to consult the product-specific documentation for any immunoassay kit being used. The following table provides an illustrative example of how cross-reactivity data for a Cloprostenol immunoassay might be presented. Note: The data presented below is for illustrative purposes only and does not represent actual experimental results for a specific commercial kit.

CompoundAnalyte Concentration for 50% Displacement (ng/mL)Cross-Reactivity (%)
(+)-Cloprostenol1.0100
This compound [Data Not Available] [Data Not Available]
Prostaglandin F2α2.540
15-keto-Prostaglandin F2α502
Prostaglandin E2>1000<0.1

Cross-reactivity is calculated as: (Concentration of Cloprostenol at 50% B/B₀ / Concentration of cross-reactant at 50% B/B₀) x 100.

Experimental Protocol for Determining Cross-Reactivity

The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA), a common format for prostaglandin immunoassays, and the procedure for determining the cross-reactivity of compounds like this compound.

Objective: To determine the percentage of cross-reactivity of this compound in a competitive ELISA for the quantification of (+)-Cloprostenol.

Materials:

  • Microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG)

  • (+)-Cloprostenol standard

  • This compound and other potential cross-reactants

  • Monoclonal antibody specific for (+)-Cloprostenol

  • Enzyme-conjugated (+)-Cloprostenol (e.g., HRP-conjugate)

  • Assay buffer

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, including standards, cross-reactants, and controls, according to the manufacturer's instructions.

  • Standard Curve Preparation:

    • Prepare a serial dilution of the (+)-Cloprostenol standard in assay buffer to create a standard curve (e.g., ranging from 0 pg/mL to 1000 pg/mL).

  • Cross-Reactant Dilution Series:

    • Prepare a separate serial dilution of this compound in assay buffer over a wide concentration range.

  • Assay Protocol:

    • Add a fixed volume of the (+)-Cloprostenol standard or the this compound dilution series to the appropriate wells of the microplate.

    • Add a fixed volume of the enzyme-conjugated (+)-Cloprostenol to each well.

    • Add a fixed volume of the monoclonal antibody specific for (+)-Cloprostenol to each well.

    • Incubate the plate for the manufacturer-specified time and temperature to allow for competitive binding.

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a specified time to allow for color development.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the (+)-Cloprostenol standard. A four-parameter logistic curve fit is typically used.

    • From the standard curve, determine the concentration of (+)-Cloprostenol that causes 50% inhibition of the maximum signal (50% B/B₀).

    • Using the data from the this compound dilution series, determine the concentration of this compound that causes 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of (+)-Cloprostenol / IC₅₀ of this compound) x 100

Visualizing the Workflow and a Relevant Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Std_Curve Prepare (+)-Cloprostenol Standard Curve Add_Samples Add Standards or Cross-Reactants to Wells Std_Curve->Add_Samples Cross_React Prepare this compound Dilution Series Cross_React->Add_Samples Add_Conjugate Add Enzyme-Conjugated (+)-Cloprostenol Add_Samples->Add_Conjugate Add_Antibody Add Specific Antibody Add_Conjugate->Add_Antibody Incubate1 Incubate (Competitive Binding) Add_Antibody->Incubate1 Wash1 Wash Wells Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Plot_Curve Plot Standard Curve Read_Plate->Plot_Curve Calc_IC50 Determine IC50 for both compounds Plot_Curve->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR G Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX Enzymes PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGF Synthase FP_Receptor Prostaglandin F Receptor (FP) PGF2a->FP_Receptor Cloprostenol (+)-Cloprostenol (PGF2α Analog) Cloprostenol->FP_Receptor Agonist Luteolysis Luteolysis & Other Physiological Effects FP_Receptor->Luteolysis

Validating the Use of (+)-15-epi Cloprostenol as a Negative Control in Prostaglandin F2α Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of prostaglandin (B15479496) research, the synthetic analog Cloprostenol is a widely utilized potent agonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1][2] The validation of experimental findings often necessitates the use of a reliable negative control to ensure that the observed effects are specifically mediated by the intended molecular target. For this purpose, (+)-15-epi Cloprostenol, the 15(S)-epimer of the active (+)-Cloprostenol, serves as an ideal candidate. This guide provides a comprehensive comparison of this compound with its active counterpart and details its use as a negative control, supported by experimental data and protocols.

Rationale for Use as a Negative Control

The biological activity of prostaglandins (B1171923) and their analogs is highly dependent on their stereochemistry. This compound is structurally almost identical to the active (+)-Cloprostenol, with the exception of the stereochemistry at the C-15 hydroxyl group. This single change in spatial arrangement dramatically reduces its affinity for the FP receptor.[1][3] Consequently, this compound is several orders of magnitude less active as an FP receptor ligand compared to (+)-Cloprostenol.[3] This inherent lack of significant biological activity at the FP receptor makes it an excellent negative control to differentiate specific receptor-mediated effects from non-specific or off-target phenomena in experimental settings.

Comparative Analysis of Cloprostenol and this compound

The following tables summarize the key differences in the pharmacological properties of Cloprostenol and its inactive epimer.

Table 1: Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki)
CloprostenolProstaglandin F2α (FP) Receptor~4.4 nM[4]
This compoundProstaglandin F2α (FP) ReceptorSignificantly higher (orders of magnitude) than Cloprostenol[3]

Table 2: Functional Activity

CompoundAssayEndpointPotency (EC50)
CloprostenolIntracellular Calcium MobilizationIncrease in [Ca2+]iPotent agonist activity (in the nanomolar range)[5]
This compoundIntracellular Calcium MobilizationIncrease in [Ca2+]iVery low to no agonist activity
CloprostenolPhosphoinositide (PI) TurnoverIncreased IP3 productionPotent agonist activity
This compoundPhosphoinositide (PI) TurnoverIncreased IP3 productionVery low to no agonist activity

Prostaglandin F2α Receptor Signaling Pathway

Cloprostenol, as a PGF2α analog, activates the FP receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the FP receptor involves the coupling to the Gq alpha subunit (Gαq). This initiates a cascade of intracellular events, as depicted in the diagram below.

FP_Receptor_Signaling Cloprostenol Cloprostenol FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds to G_Protein Gq Protein (α, β, γ subunits) FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Induces Downstream Downstream Cellular Responses Ca_release->Downstream Increased intracellular Ca²⁺ leads to PKC->Downstream Phosphorylates targets leading to

FP Receptor Signaling Pathway.

Experimental Workflow: Validating Specificity with this compound

The following diagram illustrates a typical experimental workflow to confirm that the biological effects of Cloprostenol are mediated through the FP receptor, using this compound as a negative control.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_assay Assay and Analysis Cell_Culture Culture cells expressing FP receptor Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Vehicle Vehicle Control (e.g., DMSO) Cloprostenol Cloprostenol (Active Agonist) Epi_Cloprostenol This compound (Negative Control) Measurement Measure intracellular calcium mobilization (Fluorescence) Vehicle->Measurement Cloprostenol->Measurement Epi_Cloprostenol->Measurement Analysis Data Analysis: Compare responses between groups Measurement->Analysis Conclusion Conclusion: Validate specificity of Cloprostenol's effect Analysis->Conclusion

References

A Comparative Guide to the Synthetic Routes of Cloprostenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cloprostenol (B1669231), a synthetic analogue of prostaglandin (B15479496) F2α, is a potent luteolytic agent widely used in veterinary medicine. Its stereochemistry is crucial for its biological activity, making the development of efficient and stereoselective synthetic routes a significant focus of chemical research. This guide provides a detailed comparison of two prominent synthetic strategies for cloprostenol isomers: the classic Corey lactone-based approach and a modern chemoenzymatic method. Experimental data, detailed protocols for key reactions, and visual representations of the synthetic pathways are presented to offer a comprehensive resource for researchers in the field.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and key characteristics.

ParameterClassic Corey Route (Improved)Chemoenzymatic Route
Starting Material (-)-Corey lactone 4-phenylbenzoateDichloro-containing bicyclic ketone
Number of Steps 911-12
Overall Yield 26%[1]3.8–8.4%[2]
Key Reactions Horner-Wadsworth-Emmons olefination, Wittig reaction, Stereoselective reductionBaeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation, Ketoreductase (KRED)-catalyzed reduction
Stereoselectivity High, dictated by the chiral Corey lactone and stereoselective reagentsExcellent, achieved through highly selective enzymatic transformations[2]
Key Advantages Well-established, high overall yield from an advanced intermediateMilder reaction conditions, high stereoselectivity, potential for green chemistry
Key Disadvantages May require multiple protection/deprotection steps, use of hazardous reagentsLower overall yield, may require specialized enzyme technology

Synthetic Route 1: The Classic Corey Approach (Improved)

The Corey synthesis of prostaglandins (B1171923), first reported in the late 1960s, is a landmark in organic synthesis and has been adapted for the large-scale production of various analogues, including cloprostenol[3]. The strategy hinges on the use of a key intermediate, the Corey lactone, which contains the desired stereochemistry for the cyclopentane (B165970) core. An improved and efficient synthesis of (+)-cloprostenol has been developed starting from the commercially available (-)-Corey lactone 4-phenylbenzoate alcohol[1].

Experimental Protocol: Key Steps in the Improved Corey Route

1. Horner-Wadsworth-Emmons Olefination for the ω-chain:

This reaction is crucial for introducing the lower side chain (ω-chain) of cloprostenol. A phosphonate (B1237965) reagent is deprotonated with a strong base to form a stabilized carbanion, which then reacts with the aldehyde derived from the Corey lactone to form an α,β-unsaturated ketone.

  • Materials: Corey aldehyde (derived from (-)-Corey lactone 4-phenylbenzoate), dimethyl (2-oxo-3-(3-chlorophenoxy)propyl)phosphonate, a suitable base (e.g., sodium hydride), and an anhydrous aprotic solvent (e.g., tetrahydrofuran).

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous tetrahydrofuran (B95107) at 0 °C, a solution of the phosphonate in tetrahydrofuran is added dropwise.

    • The mixture is stirred at room temperature until the evolution of hydrogen gas ceases.

    • The resulting solution of the ylide is cooled to 0 °C, and a solution of the Corey aldehyde in tetrahydrofuran is added.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

2. Stereoselective Reduction of the C-15 Ketone:

The stereochemistry at the C-15 hydroxyl group is critical for the biological activity of cloprostenol. This is typically achieved through the use of a stereoselective reducing agent.

  • Materials: The enone intermediate from the previous step, a stereoselective reducing agent (e.g., L-selectride® or a CBS catalyst system), and an appropriate solvent.

  • Procedure:

    • The enone is dissolved in a suitable anhydrous solvent and cooled to a low temperature (e.g., -78 °C).

    • The reducing agent is added slowly to the solution.

    • The reaction is stirred at low temperature until the starting material is consumed.

    • The reaction is carefully quenched with a suitable reagent (e.g., methanol (B129727) or acetone) and then with water.

    • The mixture is warmed to room temperature, and the product is extracted with an organic solvent.

    • The organic extracts are combined, washed, dried, and concentrated. The product is purified if necessary.

3. Wittig Reaction for the α-chain:

The final carbon framework of cloprostenol is assembled by introducing the upper side chain (α-chain) via a Wittig reaction. A phosphonium (B103445) ylide is generated and reacted with the lactol (a reduced form of the lactone).

  • Materials: The lactol intermediate, (4-carboxybutyl)triphenylphosphonium bromide, a strong base (e.g., sodium dimsyl in DMSO), and an appropriate solvent.

  • Procedure:

    • The phosphonium salt is suspended in an anhydrous solvent, and the strong base is added to generate the ylide.

    • The lactol intermediate is added to the ylide solution.

    • The reaction mixture is stirred at room temperature for several hours.

    • The reaction is quenched with water, and the pH is adjusted to be acidic.

    • The product is extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated. The final product is purified by chromatography.

Synthetic Pathway of the Improved Corey Route

G Corey_lactone (-)-Corey lactone 4-phenylbenzoate Aldehyde Corey Aldehyde Corey_lactone->Aldehyde Oxidation Enone Enone Intermediate Aldehyde->Enone Horner-Wadsworth-Emmons Olefination Allylic_Alcohol Allylic Alcohol (C-15 alcohol) Enone->Allylic_Alcohol Stereoselective Reduction Lactol Lactol Intermediate Allylic_Alcohol->Lactol Reduction Cloprostenol (+)-Cloprostenol Lactol->Cloprostenol Wittig Reaction

Caption: Improved Corey synthesis of (+)-cloprostenol.

Synthetic Route 2: The Chemoenzymatic Approach

A modern alternative to the classic chemical synthesis of prostaglandins involves the use of enzymes to catalyze key stereoselective transformations. This chemoenzymatic route offers several advantages, including milder reaction conditions and exceptional stereocontrol[2]. The synthesis of cloprostenol via this strategy begins with a dichloro-containing bicyclic ketone and utilizes a Baeyer-Villiger monooxygenase (BVMO) and a ketoreductase (KRED) for crucial stereochemical introductions.

Experimental Protocol: Key Steps in the Chemoenzymatic Route

1. Baeyer-Villiger Monooxygenase (BVMO)-Catalyzed Oxidation:

This enzymatic step is a key transformation that introduces chirality and forms a lactone intermediate with high enantiomeric excess.

  • Materials: Dichloro-containing bicyclic ketone, a specific Baeyer-Villiger monooxygenase (e.g., from a recombinant E. coli strain), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), buffer solution, and an organic co-solvent if necessary.

  • Procedure:

    • In a buffered aqueous solution, the bicyclic ketone substrate is added, often with a co-solvent to aid solubility.

    • The BVMO enzyme and the components of the cofactor regeneration system are added.

    • The reaction mixture is incubated at a controlled temperature and pH with gentle agitation.

    • The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or GC).

    • Upon completion, the product is extracted with an organic solvent.

    • The organic extracts are combined, dried, and concentrated to yield the chiral lactone.

2. Ketoreductase (KRED)-Catalyzed Diastereoselective Reduction:

Following the formation of the enone intermediate (analogous to the Corey route), a ketoreductase is employed to stereoselectively reduce the C-15 ketone, yielding the desired allylic alcohol.

  • Materials: The enone intermediate, a specific ketoreductase, a cofactor (e.g., NADPH), a cofactor regeneration system (e.g., isopropanol (B130326) and an alcohol dehydrogenase), and a buffer solution.

  • Procedure:

    • The enone substrate is dissolved in a buffered solution, potentially with a co-solvent.

    • The KRED enzyme, NADPH, and the cofactor regeneration system are added.

    • The mixture is incubated at a controlled temperature and pH.

    • The reaction is monitored for the conversion of the enone to the allylic alcohol.

    • Once the reaction is complete, the product is extracted with an organic solvent.

    • The combined organic phases are dried and concentrated, and the product is purified.

Chemoenzymatic Synthetic Pathway

G Bicyclic_Ketone Dichloro-containing Bicyclic Ketone Lactone Chiral Lactone Bicyclic_Ketone->Lactone BVMO-catalyzed Oxidation Diol Diol Intermediate Lactone->Diol Multi-step conversion Protected_Alcohol Protected Corey Alcohol Diol->Protected_Alcohol Protection Enone Enone Intermediate Protected_Alcohol->Enone Oxidation & HWE Allylic_Alcohol Allylic Alcohol Enone->Allylic_Alcohol KRED-catalyzed Reduction Cloprostenol Cloprostenol Allylic_Alcohol->Cloprostenol Deprotection & Wittig

Caption: Chemoenzymatic synthesis of cloprostenol.

Conclusion

Both the classic Corey route and the modern chemoenzymatic approach offer viable pathways for the synthesis of cloprostenol isomers. The improved Corey route, starting from a readily available advanced intermediate, provides a high overall yield in a relatively small number of steps, making it an attractive option for large-scale production. However, it may rely on harsh reagents and multiple protection/deprotection steps.

The chemoenzymatic route, while currently having a lower overall yield, showcases the power of biocatalysis in achieving exceptional stereoselectivity under mild conditions. As enzyme technology continues to advance, this approach holds significant promise for developing more sustainable and efficient syntheses of complex pharmaceutical compounds like cloprostenol. The choice of synthetic route will ultimately depend on the specific requirements of the research or manufacturing process, including scale, cost, and desired stereochemical purity.

References

Safety Operating Guide

Safe Disposal of (+)-15-epi Cloprostenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of (+)-15-epi Cloprostenol is paramount for protecting personnel and the environment. This potent synthetic prostaglandin (B15479496) analog requires careful handling throughout its lifecycle, from use to final disposal. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid contact with skin and eyes, and to prevent inhalation.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2]

Personal Protective Equipment (PPE) Summary

Equipment TypeSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.[1][3]
Eye Protection Splash goggles or safety glasses with side shieldsProtects eyes from splashes and dust.[1][3]
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.[1][3]
Respiratory Protection Dust respirator (NIOSH-approved or equivalent)Required when handling the solid form to avoid inhalation of dust particles.[1][4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[1] Do not dispose of this material in sanitary sewers, storm sewers, or landfills.[1]

1. Waste Identification and Segregation:

  • Identify: All materials contaminated with this compound, including expired or excess product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, must be treated as hazardous waste.

  • Segregate: Keep this compound waste separate from other waste streams to prevent cross-contamination.[5] Do not mix it with other chemicals.[2]

2. Waste Collection and Storage:

  • Containers: Use designated, properly labeled, and sealed containers for collecting the waste.[1][5] The containers should be suitable for hazardous chemical waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name of the chemical "this compound," and any associated hazard symbols.[5]

  • Storage: Store the sealed waste containers in a secure, designated area away from incompatible materials, following all institutional and local regulations for hazardous waste storage.[2]

3. Accidental Spill Management:

  • Evacuate: Evacuate non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1][4] For liquid spills, use an inert absorbent material to contain and collect the spill.[7]

  • Clean: Clean the affected area thoroughly.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as detailed in the table above.[6]

4. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal service.[1][5]

  • Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Handling this compound cluster_1 Waste Generation & Segregation cluster_2 Interim Storage cluster_3 Final Disposal start Use of this compound in Lab ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) waste_gen Waste Generated (Excess chemical, contaminated labware, PPE) start->waste_gen segregate Segregate as Hazardous Waste waste_gen->segregate collect Collect in Labeled, Sealed Hazardous Waste Container segregate->collect storage Store in Designated Secure Area collect->storage disposal_co Contact Licensed Hazardous Waste Disposal Company storage->disposal_co end Compliant Disposal disposal_co->end

Caption: Disposal workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.